Osu-53
Description
Propriétés
Formule moléculaire |
C25H24F3N3O6S2 |
|---|---|
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24F3N3O6S2/c1-24(11-3-2-4-12-24)15-30-22(32)21(38-23(30)33)13-16-5-7-17(8-6-16)29-39(36,37)18-9-10-20(31(34)35)19(14-18)25(26,27)28/h5-10,13-14,29H,2-4,11-12,15H2,1H3/b21-13- |
Clé InChI |
FANMQRSNMHKZCR-BKUYFWCQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
HOSU-53: A Dual-Pronged Attack on Cancer Through Metabolic Disruption and Immune Engagement
An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By selectively targeting this metabolic vulnerability, Hthis compound effectively starves rapidly proliferating cancer cells of the essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Furthermore, preclinical studies have revealed a secondary, immunomodulatory mechanism of action. Hthis compound induces the cell surface expression of the pro-phagocytic signal calreticulin (B1178941) (CALR) on tumor cells. This action enhances their recognition and engulfment by macrophages, a process that is significantly amplified when combined with CD47 blockade. This dual mechanism, combining direct cytotoxic effects with the potentiation of an anti-tumor immune response, positions Hthis compound as a promising therapeutic candidate in oncology, with ongoing clinical development in various hematological and solid tumors.
Core Mechanism of Action: DHODH Inhibition and Pyrimidine Depletion
The primary mechanism of action of Hthis compound is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2] Rapidly dividing cells, a hallmark of cancer, have a high demand for nucleotides to sustain DNA and RNA synthesis and are therefore particularly dependent on this pathway.[2] By blocking DHODH, Hthis compound disrupts the production of pyrimidines, leading to a depletion of the intracellular nucleotide pool. This metabolic stress triggers a DNA damage response, cell cycle arrest, and ultimately, cancer cell death.[3]
The on-target activity of Hthis compound is confirmed by uridine (B1682114) rescue assays, where the cytotoxic effects of the compound can be reversed by supplementing the culture medium with exogenous uridine, which can be utilized by the pyrimidine salvage pathway. This demonstrates the selectivity of Hthis compound for the de novo synthesis pathway.
References
HOSU-53: A Technical Guide to a Selective DHODH Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncology research is increasingly focused on targeting metabolic pathways that are crucial for the rapid proliferation of cancer cells. One such pathway is the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, making it a compelling therapeutic target.[1] HOSU-53 is a novel, potent, and selective inhibitor of DHODH that has demonstrated significant preclinical anti-cancer activity in a variety of hematological malignancies and solid tumors.[2][3] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has shown subnanomolar efficacy against human DHODH and favorable pharmacokinetic properties, positioning it as a promising candidate for clinical development.[3] This technical guide provides a comprehensive overview of Hthis compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies for its evaluation, and a visualization of the key signaling pathways involved.
Mechanism of Action
Hthis compound functions as a highly selective inhibitor of dihydroorotate dehydrogenase (DHODH).[4] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Cancer cells, due to their high rate of proliferation, are particularly dependent on this pathway for nucleotide synthesis.[1] By inhibiting DHODH, Hthis compound effectively depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This ultimately results in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Furthermore, treatment with Hthis compound has been shown to modulate the cell surface expression of key immune signaling molecules. Specifically, it increases the expression of the pro-phagocytic signal calreticulin (B1178941) (CALR) and the "don't eat me" signal CD47 on cancer cells.[2] The upregulation of CD47 is thought to be a protective response by the cancer cells.[2] This modulation of the cell surface creates a therapeutic opportunity for combination therapies, particularly with CD47 blockade, which has been shown to lead to long-term, disease-free survival in preclinical models of Acute Myeloid Leukemia (AML).[2]
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
The primary mechanism of action of Hthis compound is the direct inhibition of DHODH within the de novo pyrimidine synthesis pathway. This targeted disruption starves cancer cells of essential nucleotides.
Hthis compound-Mediated Enhancement of Innate Immunity
Hthis compound treatment alters the cancer cell surface, creating an opportunity for synergistic combination with immune checkpoint inhibitors like anti-CD47 antibodies.
Preclinical Evaluation Workflow for Hthis compound
The preclinical development of Hthis compound follows a structured workflow from initial enzymatic assays to in vivo efficacy and safety studies.
Quantitative Data
The following tables summarize the key quantitative data for Hthis compound from preclinical studies.
Table 1: In Vitro Potency of Hthis compound
| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |
| Human DHODH (hDHODH) | Cell-free enzyme inhibition | IC50 | 0.7 - 0.95 | [3][4] |
| AML MOLM-13 | Cellular Proliferation | IC50 | 2.2 | [3] |
| AML (Primary Samples) | MTS Proliferation Assay | Median IC50 | 120.5 | |
| Various AML Cell Lines | In vitro inhibition | IC50 | 2 - 45 | [2] |
Table 2: In Vivo Efficacy of Hthis compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Efficacy Metric | Result | Reference(s) |
| AML | MOLM-13 | Hthis compound (10 mg/kg) | Median Survival | 63 days (vs. 17 for vehicle) | [3] |
| AML | MOLM-13 | Hthis compound + anti-CD47 | Survival | Disease-free survival at 106 days | [2] |
| Multiple Myeloma | NCI-H929 | Hthis compound | Median Survival | 73.5 days (vs. 45.5 for vehicle) | [3] |
| Small Cell Lung Cancer | NCI-H82 | Hthis compound | Tumor Growth Inhibition (TGI) | 84% | [3] |
| Colorectal Cancer | HCT-15 | Hthis compound | TGI | 91% | [3] |
| Lymphoma | Z-138 | Hthis compound | TGI | 102% | [3] |
| Gastric Cancer | SNU-16 | Hthis compound | TGI | 88% | [3] |
| Melanoma | A375 | Hthis compound | TGI | 64% | [3] |
| Multiple Myeloma | OPM-2 | Hthis compound | Median Survival | 54 days (vs. 28 for vehicle) | |
| Multiple Myeloma | RPMI-8226 | Hthis compound | Median Survival | 60 days (vs. 26 for vehicle) |
Table 3: Pharmacokinetic Properties of Hthis compound
| Species | Parameter | Value | Reference(s) |
| Mice | Oral Bioavailability (F) | 85% | [3] |
| Rats | Oral Bioavailability (F) | 59% | [3] |
| Dogs | Oral Bioavailability (F) | 47% | [3] |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of Hthis compound. Note: These are generalized methodologies, as highly detailed, proprietary protocols from the original studies are not publicly available.
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
-
Materials:
-
Recombinant human DHODH protein
-
Hthis compound (or other test inhibitors)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add recombinant human DHODH, the desired concentrations of Hthis compound (or vehicle control), and the reagent mix containing CoQ10 and DCIP in assay buffer.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the enzymatic reaction by adding DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability and Proliferation Assay (MTS Assay)
This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt (MTS) by cellular dehydrogenases into a colored formazan (B1609692) product.
-
Materials:
-
Cancer cell lines (e.g., MOLM-13)
-
Complete cell culture medium
-
Hthis compound
-
MTS reagent (containing an electron coupling reagent like PES)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of Hthis compound (and a vehicle control) for the desired duration (e.g., 72-96 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the formazan product at approximately 490 nm using a microplate reader.
-
After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the cellular IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing and evaluating the efficacy of Hthis compound in a disseminated AML xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
AML cell line (e.g., MOLM-13)
-
Hthis compound formulated for oral gavage
-
Vehicle control
-
Calipers (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
-
Procedure:
-
Engraft immunodeficient mice with the AML cell line. For a disseminated model like MOLM-13, this is typically done via intravenous (i.v.) injection.
-
Allow a few days for the leukemia to establish.
-
Randomize mice into treatment and control groups.
-
Administer Hthis compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.
-
Monitor the health of the mice daily, including body weight, to assess toxicity.
-
Monitor disease progression. For disseminated models, this can be done by monitoring for signs of illness (e.g., hind-limb paralysis) and/or through bioluminescence imaging if the cells are luciferase-tagged.
-
The primary endpoint is typically overall survival. Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, signs of distress, or development of paralysis).
-
Record and analyze survival data using Kaplan-Meier curves.
-
Future Directions
Hthis compound is currently in the IND-enabling studies phase, with plans for a Phase I clinical trial in patients with AML and multiple myeloma.[3] The strong preclinical data, including its potent single-agent activity and its synergistic effects with immunotherapy, support its continued development.[2] A key aspect of its clinical translation will be the use of plasma dihydroorotate (DHO) levels as a pharmacodynamic biomarker to monitor target engagement and to guide dosing, potentially allowing for the optimization of its therapeutic index.[2] The development of Hthis compound represents a promising advancement in the field of targeted cancer therapy, with the potential to offer a new treatment option for patients with difficult-to-treat hematological malignancies.
References
- 1. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 3. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 4. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
HOSU-53: A Technical Whitepaper on the Discovery and Development of a Novel DHODH Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of HOSU-53 (also known as JBZ-001), a novel, potent, and orally bioavailable inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). Originating from a unique academic collaboration, Hthis compound has progressed from undergraduate-led synthesis of initial scaffolds to a first-in-human Phase I clinical trial for the treatment of advanced cancers. This guide details the discovery, mechanism of action, preclinical data, key experimental protocols, and the clinical development trajectory of Hthis compound.
Discovery and Lead Optimization
The development of Hthis compound is a testament to academic-driven drug discovery, stemming from a collaboration between The Ohio State University (OSU), Hendrix College, and the University of Cincinnati.[1][2] The journey began at Hendrix College, where undergraduate students, as part of their curriculum, synthesized initial molecules based on the brequinar (B1684385) scaffold.[1] One of these molecules, HOSU-3, was identified as a potent DHODH inhibitor after screening at OSU.[1][3][4]
This promising start led to a dedicated lead optimization program spearheaded by OSU's Drug Development Institute.[2][5] Through extensive structure-activity relationship (SAR) studies involving over 200 analogs, researchers refined the initial scaffold to enhance potency, selectivity, and pharmacokinetic properties.[5] This effort culminated in the discovery of Hthis compound, a candidate with superior drug-like characteristics, including high oral bioavailability and potent anti-cancer activity.[1]
Mechanism of Action
Hthis compound exerts its anti-neoplastic effects by targeting a critical metabolic pathway essential for rapidly proliferating cells.
Inhibition of De Novo Pyrimidine (B1678525) Synthesis
Hthis compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a flavoprotein in the inner mitochondrial membrane.[6] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[6][7] This pathway is crucial for producing the pyrimidine nucleotides (uridine, cytidine, thymidine) required for DNA and RNA synthesis. While most normal cells can utilize salvage pathways for pyrimidine acquisition, many cancer cells are heavily dependent on the de novo pathway to support their high rate of proliferation.[7][8]
By inhibiting DHODH, Hthis compound effectively blocks the pyrimidine supply, leading to a state of "pyrimidine starvation."[4][8]
Downstream Cellular Consequences
The depletion of pyrimidines triggers a cascade of cellular events that selectively impact cancer cells. These consequences include:
-
Cell Cycle Arrest: Insufficient nucleotides for DNA replication halts cell cycle progression.[7]
-
Apoptosis: Prolonged metabolic stress and cell cycle arrest induce programmed cell death.[7]
-
Cellular Differentiation: In hematological malignancies like Acute Myeloid Leukemia (AML), DHODH inhibition has been shown to promote the differentiation of malignant cells.[7][9]
-
Immunomodulation: Hthis compound has been observed to increase the surface expression of calreticulin (B1178941) (a pro-phagocytic "eat-me" signal) and CD38.[10][11] This enhances the efficacy of immunotherapies, creating a synergistic effect with CD47 and CD38 targeted antibodies.[10][12]
Preclinical Data Summary
Hthis compound has demonstrated a promising preclinical profile, characterized by high potency, favorable pharmacokinetics, and robust in vivo efficacy across a range of cancer models.
Table 1: Comparative In Vitro Potency of DHODH Inhibitors
| Compound | h-DHODH IC50 (nM) | AML (MOLM-13) Cellular IC50 (nM) | Reference |
| Hthis compound | 0.7 | 2.2 | [1] |
| HOSU-3 (Precursor) | 8.5 | 356 | [1] |
| BAY2402234 (Comparator) | 0.5 | 1.5 | [1] |
| Brequinar Scaffold Hit | 1.8 | 364 | [1] |
Table 2: Oral Bioavailability of Hthis compound in Preclinical Species
| Species | Oral Bioavailability (F%) | Reference |
| Mouse | 85% | [1] |
| Rat | 59% | [1] |
| Dog | 47% | [1] |
Table 3: In Vivo Efficacy of Hthis compound in Xenograft Models
| Cancer Type | Model | Endpoint | Result | Reference |
| AML | MOLM-13 | Median Survival | 63 days (vs. 17 days for vehicle) | [1] |
| Multiple Myeloma | NCI-H929 | Median Survival | 73.5 days (vs. 45.5 days for vehicle) | [1] |
| Multiple Myeloma | OPM-2 | Median Survival | 54 days (vs. 28 days for vehicle) | [11] |
| Multiple Myeloma | RPMI-8226 | Median Survival | 60 days (vs. 26 days for vehicle) | [11] |
| Small Cell Lung Cancer | NCI-H82 | Tumor Growth Inhibition (TGI) | 84% | [1] |
| Colorectal Cancer | HCT-15 | Tumor Growth Inhibition (TGI) | 91% | [1] |
| Lymphoma | Z-138 | Tumor Growth Inhibition (TGI) | 102% | [1] |
| Gastric Cancer | SNU-16 | Tumor Growth Inhibition (TGI) | 88% | [1] |
| Melanoma | A375 | Tumor Growth Inhibition (TGI) | 64% | [1] |
Experimental Protocols
The following protocols are representative of the key assays used to characterize Hthis compound.
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
This assay quantifies ATP, an indicator of metabolically active cells, to determine the concentration of Hthis compound that inhibits cell proliferation by 50% (IC50).[13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Hthis compound stock solution (in DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 1,000-10,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours to allow attachment and recovery.
-
Drug Treatment: Prepare a serial dilution of Hthis compound in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a luminometer.
-
Analysis: Normalize the data to vehicle-treated controls. Plot the normalized response versus the log of the drug concentration and fit to a four-parameter logistic curve to determine the IC50 value.
References
- 1. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 2. news-medical.net [news-medical.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Ohio State drug discovery enters clinical testing, secures commercialization partner | EurekAlert! [eurekalert.org]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ohio State drug discovery enters clinical testing, secures commercialization partner [cancer.osu.edu]
- 9. trial.medpath.com [trial.medpath.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
HOSU-53: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
HOSU-53 is a novel, orally bioavailable small molecule that acts as a highly potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells, including cancer cells.[3] By targeting DHODH, Hthis compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in various cancer models, with particularly notable activity in hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).[4] This technical guide provides an in-depth overview of Hthis compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Hthis compound and its Target: DHODH
The de novo synthesis of pyrimidines is essential for the production of nucleotides required for DNA and RNA synthesis.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for survival and growth.[3] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate (DHO) to orotate.[3] Its inhibition presents a promising therapeutic strategy for cancer.
Hthis compound emerged from a collaboration between Hendrix College and The Ohio State University as a potent DHODHi. It has demonstrated subnanomolar efficacy against human DHODH and exhibits favorable pharmacokinetic properties, positioning it as a promising candidate for clinical development.[6] Hthis compound is currently in Phase I/II clinical trials for cancer treatment.
Mechanism of Action
Hthis compound exerts its anti-proliferative effects by binding to and inhibiting the enzymatic activity of DHODH. This blockade of the de novo pyrimidine biosynthesis pathway leads to a depletion of the intracellular pyrimidine pool. The cellular consequences of pyrimidine starvation include:
-
Cell Cycle Arrest: A halt in cell cycle progression, preventing cellular division.
-
Induction of Differentiation: In cancer cells like those in AML, it can promote differentiation into more mature, non-proliferative cell types.
-
Apoptosis: Programmed cell death is triggered in cells that are highly reliant on de novo pyrimidine synthesis.
The on-target activity of Hthis compound can be demonstrated by "rescuing" the cells from its cytotoxic effects through the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.
Quantitative Data
The potency and pharmacokinetic properties of Hthis compound have been characterized in several preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Hthis compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Human DHODH | Cell-Free Enzyme Inhibition Assay | IC50 | 0.7 - 0.95 nM | [6] |
| AML (MOLM-13) | Cellular Viability Assay | IC50 | 2.2 nM | [6] |
| AML Cell Lines (Panel) | Cellular Viability Assay | IC50 Range | 2 - 45 nM | |
| MM Cell Lines (Panel) | Cellular Viability Assay | IC50 Range | 12 - 42 nM |
Table 2: In Vivo Pharmacokinetics of Hthis compound
| Species | Oral Bioavailability (F) | Reference(s) |
| Mouse | >50% (85% reported in one study) | [6] |
| Rat | >50% (59% reported in one study) | [6] |
| Dog | >50% (47% reported in one study) | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
HOSU-53: A Technical Guide to its Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to DHODH inhibition.[2] By targeting this metabolic dependency, Hthis compound selectively starves cancer cells of essential building blocks, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[3] This technical guide provides an in-depth overview of the preclinical data on Hthis compound, focusing on its effects on cancer cell proliferation and growth, with detailed experimental methodologies and visualization of key pathways.
Mechanism of Action
Hthis compound exerts its anti-cancer effects by inhibiting the enzymatic activity of DHODH.[2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines.[4][5] Inhibition of DHODH by Hthis compound leads to a depletion of the pyrimidine pool, which is essential for the synthesis of DNA and RNA, thereby halting cell proliferation and inducing cell death in rapidly dividing cancer cells.[2][3] A key pharmacodynamic biomarker for Hthis compound activity is the accumulation of the DHODH substrate, dihydroorotate (DHO), in the plasma.[6][7]
Quantitative Data on the Efficacy of Hthis compound
The anti-proliferative activity of Hthis compound has been evaluated in a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 2-45 | Not Specified | [5] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | 120.5 (median) | MTS Assay | [6] |
| NCI-H929 | Multiple Myeloma | Not Specified | Not Specified | [8] |
| OPM-2 | Multiple Myeloma | Not Specified | Not Specified | [8] |
| RPMI-8226 | Multiple Myeloma | Not Specified | Not Specified | [8] |
| SCLC Cell Lines (18 total) | Small Cell Lung Cancer (SCLC) | Low nanomolar range | CellTiter-Glo® | [4] |
Table 1: In Vitro Anti-Proliferative Activity of Hthis compound in Various Cancer Cell Lines.
| Cancer Model | Hthis compound Dose | Combination Agent | Outcome | Reference |
| MOLM-13 AML Xenograft | 10 mg/kg/day | Monotherapy | Significantly improved survival | [1] |
| MOLM-13 AML Xenograft | 10 mg/kg/day | Anti-CD47 | Disease-free survival | [5] |
| Patient-Derived AML Xenograft | 10 mg/kg (5 days/week) | Azacitidine (0.5 mg/kg, 4 days/week) | Significant survival advantage | [4] |
| NCI-H929 Multiple Myeloma Xenograft | Not Specified | Daratumumab | Impressive synergy | [8] |
| OPM-2 Multiple Myeloma Xenograft | Not Specified | Monotherapy | Median survival 54 days (vs. 28 days vehicle) | [8] |
| RPMI-8226 Multiple Myeloma Xenograft | Not Specified | Monotherapy | Median survival 60 days (vs. 26 days vehicle) | [8] |
| SCLC Xenograft | Not Specified | Etoposide + Cisplatin | Significant decrease in tumor volume | [4] |
Table 2: In Vivo Efficacy of Hthis compound as Monotherapy and in Combination Therapy.
Signaling Pathways Modulated by Hthis compound
Hthis compound's inhibition of pyrimidine synthesis triggers a cascade of downstream signaling events that ultimately lead to cancer cell death and modulation of the tumor microenvironment.
Induction of Apoptosis
Depletion of pyrimidines by Hthis compound induces cellular stress, leading to the activation of apoptotic pathways. While the precise molecular details are still under investigation, it is known that DHODH inhibition can lead to the accumulation of p53, a key tumor suppressor protein that can initiate apoptosis.
Modulation of Immune Checkpoints
Hthis compound has been shown to modulate the expression of cell surface proteins involved in immune recognition. Specifically, it increases the expression of the "eat-me" signal, calreticulin (B1178941) (CRT), and the "don't eat me" signal, CD47, on the surface of cancer cells.[4][5][8] The upregulation of CD47 may be a compensatory mechanism by the cancer cells to evade immune destruction. This provides a strong rationale for combining Hthis compound with CD47-blocking antibodies to enhance anti-tumor immunity.[4][8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Hthis compound.
Cell Viability and IC50 Determination (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Hthis compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of Hthis compound.
Protocol (AML Xenograft Model Example):
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Intravenously inject 5 x 10^5 MOLM-13 cells per mouse.[4]
-
Tumor Engraftment: Allow tumors to establish for a specified period (e.g., 4 or 13 days).[4]
-
Treatment:
-
Monitoring: Monitor animal health and tumor burden (e.g., via bioluminescence imaging or flow cytometry of bone marrow aspirates for human CD45+ cells).[4][5]
-
Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., survival, tumor volume limit).
-
Analysis: Analyze survival data using Kaplan-Meier curves and compare tumor growth inhibition between treatment groups.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the effects of Hthis compound on the cell cycle and to quantify apoptotic cells.
Protocol (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment: Treat cancer cells with Hthis compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Conclusion
Hthis compound is a promising novel DHODH inhibitor with potent anti-proliferative and pro-apoptotic effects across a range of cancer types. Its well-defined mechanism of action, favorable preclinical efficacy, and potential for combination with immunotherapy make it a strong candidate for further clinical development. This technical guide provides a comprehensive overview of the key preclinical findings and methodologies, serving as a valuable resource for researchers and drug development professionals in the field of oncology. As Hthis compound progresses through clinical trials, further insights into its therapeutic potential and mechanisms of action will undoubtedly emerge.[2]
References
- 1. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Pharmacokinetics of HOSU-53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting this rate-limiting step, Hthis compound disrupts the supply of pyrimidines essential for DNA and RNA synthesis, thereby exhibiting potent anti-proliferative activity in rapidly dividing cells, such as cancer cells. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Hthis compound, summarizing key data from preclinical studies and detailing the experimental methodologies employed.
Mechanism of Action: DHODH Inhibition
Hthis compound exerts its therapeutic effect by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the synthesis of pyrimidines. Inhibition of DHODH leads to the depletion of the pyrimidine pool and an accumulation of the substrate DHO. The plasma concentration of DHO serves as a valuable pharmacodynamic (PD) biomarker for assessing the target engagement and biological activity of Hthis compound in vivo.
Figure 1: Mechanism of action of Hthis compound.
Quantitative Pharmacokinetic Data
Preclinical pharmacokinetic studies of Hthis compound have been conducted in mice, rats, and dogs. The following tables summarize the key pharmacokinetic parameters from these studies. It is important to note that detailed public records of all study parameters are not available; this data has been compiled from multiple sources.[1][2]
Table 1: Single-Dose Pharmacokinetic Parameters of Hthis compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) |
| Mouse | 3 | IV | - | - | - | 30 | - |
| 10 | PO | - | - | - | 30 | 86 | |
| Rat | 3 | IV | - | - | - | 6-8 | - |
| 10 | PO | - | - | - | 6-8 | ~60 | |
| Dog | 3 | IV | - | - | - | 6-8 | - |
| 10 | PO | - | - | - | 6-8 | ~50 |
Data presented are approximations compiled from available literature and may not represent the complete dataset from all preclinical studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the methodologies used in the in vivo evaluation of Hthis compound, based on available information.
Animal Models
-
Mice: Male C57BL/6 mice and triple-immunodeficient NCG mice have been used in pharmacokinetic and efficacy studies.[3]
-
Rats: Sprague-Dawley rats have been utilized for pharmacokinetic and toxicology assessments.[4]
-
Dogs: Beagle dogs have been used in single and repeat-dose pharmacokinetic and toxicology studies.[5]
Drug Formulation and Administration
Hthis compound has been formulated for both intravenous and oral administration in preclinical studies.
-
Intravenous (IV): For IV administration, Hthis compound has been formulated in solutions such as 40% and 20% hydroxypropyl-β-cyclodextrin (HPBCD).[3] Administration is typically via an IV bolus.[5]
-
Oral (PO): For oral administration, Hthis compound has been formulated in various vehicles, including 40% HPBCD, 20% HPBCD, deionized water, and 50 mM Tris buffer.[3][5] Administration is performed via oral gavage.[5]
Figure 2: General experimental workflow for in vivo pharmacokinetic studies of Hthis compound.
Blood Sample Collection
Specific time points for blood collection post-dose are not consistently detailed in the public literature. However, standard pharmacokinetic protocols involve serial blood sampling at predefined intervals to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Bioanalytical Method for Dihydroorotate (DHO) Quantification
The quantification of the pharmacodynamic biomarker DHO in plasma is critical for evaluating the in vivo activity of Hthis compound. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been reported for the quantification of DHO in human plasma, which is applicable to preclinical samples.[3][5]
-
Sample Preparation: Due to the presence of endogenous DHO, a surrogate matrix approach using a bovine serum albumin (BSA) solution is employed for the preparation of calibration standards and quality control samples.[3][5] Plasma samples are processed by protein precipitation after the addition of a stable isotope-labeled internal standard.[3][5]
-
LC-MS/MS Analysis: The processed samples are analyzed by LC-MS/MS. The analytical range for DHO is typically 3.00-3,000 ng/mL.[3][5]
While a specific, detailed protocol for the LC-MS/MS quantification of Hthis compound itself is not publicly available, it is standard practice to develop and validate a similar robust method for the parent drug.
Dose Proportionality and Biomarker Response
In vivo studies in mice have demonstrated a linear dose-dependent relationship between the plasma concentration of Hthis compound and the accumulation of DHO across a dose range of 4 to 30 mg/kg.[6] This indicates a predictable pharmacokinetic and pharmacodynamic response. Murine studies suggest that a dose of 10 mg/kg is effective, and DHO accumulation serves as a meaningful biomarker for both therapeutic response and potential toxicity.[6]
Toxicology Studies
Good Laboratory Practice (GLP) toxicology studies have been successfully completed for Hthis compound in both rats and dogs, and No Observed Adverse Effect Levels (NOAELs) have been identified.[4] The findings from these studies were crucial for the Investigational New Drug (IND) application and the progression of Hthis compound into clinical trials.[2] Detailed findings from these GLP toxicology studies are not publicly available. However, non-GLP studies in rats have indicated that at a dose of 5 mg/kg administered daily, adverse effects related to the immune system, such as decreased lymphoid cellularity in the thymus and reduced lymphocyte counts, were observed, suggesting that prolonged DHODH inhibition can impact immune function.[2]
Conclusion
Hthis compound has demonstrated favorable oral bioavailability and predictable pharmacokinetic and pharmacodynamic properties in preclinical species. The use of plasma DHO levels as a biomarker for target engagement has been instrumental in its development. The data summarized in this guide provide a foundational understanding of the in vivo pharmacokinetic profile of Hthis compound, supporting its continued investigation as a promising therapeutic agent for various malignancies. Further detailed publications from the ongoing clinical trials will provide a more complete picture of its pharmacokinetic profile in humans.
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
A Technical Guide on the Preclinical Anti-Tumor Activity of HOSU-53
Introduction
HOSU-53 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] Developed through a collaboration between Hendrix College and The Ohio State University, Hthis compound has demonstrated potent anti-tumor activity in a range of preclinical cancer models, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM).[4][5] This document provides a comprehensive overview of the early research findings on Hthis compound, detailing its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Hthis compound exerts its anti-cancer effects by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo synthesis of pyrimidines.[6] This pathway is essential for the production of uridine (B1682114), a precursor for DNA and RNA synthesis.[6] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway to sustain their growth and division.[7][8] By blocking DHODH, Hthis compound leads to pyrimidine starvation, which in turn disrupts DNA and RNA synthesis, ultimately causing cancer cell death.[1][8] The on-target activity of Hthis compound can be monitored by measuring the accumulation of dihydroorotate (DHO), the substrate of DHODH, which serves as a pharmacodynamic biomarker for both efficacy and toxicity.[2][4]
Caption: Mechanism of Hthis compound action via DHODH inhibition.
Quantitative Data on Anti-Tumor Activity
The preclinical efficacy of Hthis compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency of Hthis compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Cell-Free Enzyme Inhibition | Human DHODH | 0.7 nM | [5] |
| Cell-Free Enzyme Inhibition | Human DHODH | 0.95 nM | [2][9] |
| Cell Proliferation | AML Cell Lines (Panel) | 2 - 45 nM | [10][11] |
| Cell Proliferation | Multiple Myeloma Cell Lines (Panel) | 12 - 42 nM | [11] |
| Cell Proliferation | AML MOLM-13 | 2.2 nM | [5] |
| Cell Proliferation (in human plasma) | Not Specified | 457 nM | [11] |
Table 2: In Vivo Efficacy of Hthis compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Hthis compound | Median Survival: 63 days (vs. 17 for vehicle) | [5] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Hthis compound (10 mg/kg) + anti-CD47 | Disease-free survival at 80-106 days | [10] |
| Multiple Myeloma | NCI-H929 | Hthis compound | Median Survival: 73.5 days (vs. 45.5 for vehicle) | [5] |
| Multiple Myeloma | OPM-2 | Hthis compound | Median Survival: 54 days (vs. 28 for vehicle) | [6] |
| Multiple Myeloma | RPMI-8226 | Hthis compound | Median Survival: 60 days (vs. 26 for vehicle) | [6] |
| Multiple Myeloma | MM1.S (disseminated) | Hthis compound | Median Survival: 53 days (vs. 28 for vehicle) | [6] |
| Small Cell Lung Cancer | NCI-H82 | Hthis compound | Tumor Growth Inhibition (TGI): 84% | [5] |
| Colorectal Cancer | HCT-15 | Hthis compound | TGI: 91% | [5] |
| Lymphoma | Z-138 | Hthis compound | TGI: 102% | [5] |
| Gastric Cancer | SNU-16 | Hthis compound | TGI: 88% | [5] |
| Melanoma | A375 | Hthis compound | TGI: 64% | [5] |
Experimental Protocols and Methodologies
Detailed, step-by-step protocols are proprietary and not fully available in the public domain. However, the methodologies can be summarized based on the provided literature.
In Vitro Assays
-
Cell-Free DHODH Inhibition Assay: The potency of Hthis compound against purified human DHODH was determined using a biochemical assay.[11] This type of assay typically measures the enzymatic conversion of a substrate to a product, and the IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Hthis compound demonstrated subnanomolar activity in this assay.[11]
-
Cell Proliferation Assays: The anti-proliferative effects of Hthis compound were evaluated against panels of cancer cell lines, including those for AML and multiple myeloma.[11] These assays, likely using reagents such as MTT or CellTiter-Glo, measure cell viability after a set incubation period with the drug. The IC50 values indicate the drug concentration needed to inhibit cell growth by 50%.
-
Uridine Rescue Assay: To confirm that Hthis compound's activity is specifically due to the inhibition of the de novo pyrimidine synthesis pathway, uridine rescue experiments were performed.[12][13] In these assays, exogenous uridine is added to the cell culture along with Hthis compound. The reversal of the anti-proliferative effect by uridine confirms the on-target mechanism.[12][13]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NCG mice) were used for the engraftment of human cancer cells to create cell line-derived xenograft (CDX) models.[13] For example, MOLM-13 cells were used to establish a disseminated AML model.[5][10]
-
Drug Administration: Hthis compound, noted for its favorable oral bioavailability, was administered to the animals via oral gavage (p.o.).[5][13] Dosing regimens varied, with studies exploring daily administration at different concentrations (e.g., 4 mg/kg, 10 mg/kg).[10][13]
-
Efficacy Endpoints: The primary endpoints for efficacy in these models were overall survival and tumor growth inhibition (TGI).[5] For survival studies, animals were monitored until a predefined endpoint (e.g., significant tumor burden, clinical signs of distress), and the median survival time was calculated. For TGI studies, tumor volume was measured over time, and the percentage of inhibition compared to a vehicle-treated control group was determined.
-
Combination Studies: The synergistic potential of Hthis compound with other therapies was also investigated. For instance, in an AML model, Hthis compound was combined with an anti-CD47 antibody, which blocks a "don't eat me" signal on cancer cells.[10][14] This combination led to significantly improved survival outcomes, suggesting that Hthis compound may also enhance anti-tumor immunity.[10][14] Combinations with the FLT3 inhibitor gilteritinib (B612023) and anti-CD38 antibodies have also shown promise.[4][6]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 5. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Ohio State drug discovery enters clinical testing, secures commercialization partner [cancer.osu.edu]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Unveiling the Molecular Target of HOSU-53: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target of HOSU-53, a novel investigational agent with promising therapeutic potential. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies for target validation, and visualizes the associated signaling pathway and experimental workflows.
Executive Summary
Hthis compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] By targeting DHODH, Hthis compound disrupts the synthesis of essential building blocks for DNA and RNA, thereby exhibiting potent anti-proliferative activity, particularly in rapidly dividing cancer cells.[1][5] Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma (MM).[3][4][5]
Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
The primary molecular target of Hthis compound is dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1][4] This pathway is crucial for the production of uridine (B1682114) and cytidine, which are essential for the synthesis of DNA, RNA, and other vital cellular components.
Cancer cells, with their high demand for nucleic acids to support rapid proliferation, are particularly dependent on the de novo pyrimidine synthesis pathway.[1] Inhibition of DHODH by Hthis compound leads to pyrimidine starvation, resulting in cell cycle arrest, differentiation, and apoptosis of malignant cells.[4]
Quantitative Data: Potency and Selectivity
Hthis compound demonstrates sub-nanomolar potency against human DHODH and exhibits significant anti-proliferative effects in cancer cell lines. The following table summarizes key quantitative data for Hthis compound and other relevant DHODH inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line (AML) | Cellular IC50 (nM) | Reference(s) |
| Hthis compound | Human DHODH | Cell-free enzyme assay | 0.7 - 0.95 | MOLM-13 | 2.2 | [2][3][4] |
| BAY 2402234 | Human DHODH | Cell-free enzyme assay | 0.5 - 1.2 | MOLM-13 | 1.5 | [3][6][7] |
| Brequinar | Human DHODH | Cell-free enzyme assay | 5.2 - 20 | MOLM-13 | 364 | [1][3][8][9][10] |
Signaling Pathway and Mechanism of Action
Hthis compound exerts its therapeutic effect by inhibiting the de novo pyrimidine biosynthesis pathway. The diagram below illustrates this pathway and the point of intervention by Hthis compound.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of Hthis compound on DHODH.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Hthis compound are provided below. These protocols are synthesized from published literature.
Cell-Free DHODH Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of Hthis compound on purified human DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), substrate
-
Decylubiquinone, electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Hthis compound and control compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Hthis compound and control compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the diluted compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of dihydroorotate and decylubiquinone.
-
Immediately add DCIP to the wells. The reduction of DCIP by the enzymatic reaction leads to a decrease in absorbance.
-
Measure the absorbance at 600 nm kinetically for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cell Viability (CellTiter-Glo®) Assay
This assay measures the anti-proliferative effect of Hthis compound on cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hthis compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Culture AML cells to logarithmic growth phase.
-
Seed the cells in opaque-walled 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of Hthis compound and control compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the respective wells. Include wells with untreated cells and medium-only blanks.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol outlines the evaluation of Hthis compound's anti-tumor efficacy in a disseminated AML xenograft model.
Materials:
-
MOLM-13 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID gamma - NCG)
-
Hthis compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for assessing tumor burden (e.g., anti-human CD45 antibody)
Procedure:
-
Culture MOLM-13 cells and ensure high viability.
-
Inject approximately 5 x 10^6 MOLM-13 cells intravenously into NCG mice to establish a disseminated leukemia model.
-
Allow the leukemia to engraft for a specified period (e.g., 4-7 days).
-
Randomize the mice into treatment and control groups.
-
Administer Hthis compound orally once daily at predetermined dose levels (e.g., 10 mg/kg). The control group receives the vehicle.
-
Monitor the health of the animals daily, including body weight and clinical signs of disease.
-
Monitor tumor burden periodically by flow cytometric analysis of peripheral blood or bone marrow for human CD45+ cells.
-
The primary endpoint is overall survival. Euthanize mice when they meet predefined humane endpoints (e.g., significant weight loss, hind-limb paralysis).
-
Analyze the survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of the treatment effect.
Experimental Workflow for Target Identification and Validation
The following diagram illustrates the logical workflow employed in the identification and preclinical validation of Hthis compound's molecular target.
Caption: A workflow diagram illustrating the key experimental stages for the validation of DHODH as the molecular target of Hthis compound.
Conclusion
The collective evidence from enzymatic, cellular, and in vivo studies robustly establishes dihydroorotate dehydrogenase as the primary molecular target of Hthis compound. Its potent and selective inhibition of DHODH provides a clear mechanism for its anti-proliferative and pro-differentiative effects in hematological malignancies. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on Hthis compound and other DHODH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. merckmillipore.com [merckmillipore.com]
Initial Safety and Toxicology Profile of HOSU-53: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and toxicology profile of HOSU-53 (also known as JBZ-001), a novel, potent, and orally bioavailable inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The information presented herein is synthesized from publicly available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the early-stage safety assessment of this compound.
Executive Summary
Hthis compound is a promising therapeutic candidate with demonstrated preclinical efficacy in various cancer models, including acute myeloid leukemia (AML), multiple myeloma, and small-cell lung cancer.[1][2] The initial safety and toxicology evaluation has been a critical component of its preclinical development, supporting its advancement into clinical trials.[1][3] Key findings from the preclinical safety assessment indicate that Hthis compound has a manageable toxicity profile. Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies in rats and dogs have identified the No-Observed-Adverse-Effect-Levels (NOAELs) and characterized the dose-limiting toxicities.[3] Furthermore, Hthis compound has been shown to be non-mutagenic in standard genotoxicity assays. A significant aspect of the safety profile is the identification of plasma dihydroorotate (DHO) levels as a predictive biomarker for both efficacy and toxicity, offering a valuable tool for monitoring and dose optimization in clinical settings.[4]
Mechanism of Action and Rationale for Safety Assessment
Hthis compound exerts its therapeutic effect by inhibiting DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for pyrimidines for DNA and RNA synthesis. By blocking this pathway, Hthis compound effectively starves cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis.
The safety assessment of Hthis compound is therefore focused on understanding the on-target effects in non-cancerous, rapidly proliferating tissues, as well as any potential off-target toxicities.
Figure 1: Hthis compound Mechanism of Action and Biomarker Relationship.
Non-Clinical Toxicology Studies
A series of non-clinical toxicology studies have been conducted to evaluate the safety profile of Hthis compound. These studies were designed to be compliant with regulatory guidelines for investigational new drugs.
Repeat-Dose Toxicity
GLP-compliant 28-day repeat-dose oral toxicity studies were conducted in two species: Sprague-Dawley rats and Beagle dogs. These studies aimed to identify potential target organs of toxicity and to determine the NOAEL.
Table 1: Summary of 28-Day Repeat-Dose GLP Toxicity Studies
| Species | Dose Levels (mg/kg/day, oral) | Key Findings at High Doses | NOAEL (mg/kg/day) |
| Rat | 1, 2.5, 5 | - Decreased lymphoid cellularity in the thymus- Mild-to-moderate decreases in lymphocyte counts- Lower thymus weights | 2.5 |
| Dog | 0.3, 0.6, 1 | - Decreased food consumption- Lower body weights- Adverse intestinal microscopic findings (mucosal epithelial cell loss) | 0.6 |
The observed toxicities are consistent with the mechanism of action of DHODH inhibitors, affecting rapidly dividing cell populations in the immune system and gastrointestinal tract.
Genotoxicity
Hthis compound has been evaluated for its potential to induce genetic mutations and chromosomal damage.
Table 2: Summary of Genotoxicity Studies
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium and Escherichia coli strains | With and without S9 mix | Negative |
| In Vivo Micronucleus Assay | Rodent hematopoietic cells | N/A | Negative |
These results indicate that Hthis compound is not mutagenic or clastogenic under the conditions of these standard assays.
Safety Pharmacology
Publicly available data on dedicated safety pharmacology studies for Hthis compound, specifically evaluating cardiovascular, respiratory, and central nervous system functions, are limited at this stage of development. Standard practice for oncology drugs often involves integrating safety pharmacology endpoints into repeat-dose toxicology studies.
Off-Target Profiling
Counter-screening of Hthis compound against a panel of key safety targets and kinases revealed a favorable off-target profile. The closest identified off-target effect was the agonism of PPARγ, but with a potency approximately 1500 times less than its activity against MOLM-13 AML cells.
Experimental Protocols
The following sections provide detailed methodologies for the key toxicology experiments cited.
28-Day Repeat-Dose Oral Toxicity Studies (Rat and Dog)
-
Test System: Sprague-Dawley rats and Beagle dogs.
-
Administration: Hthis compound was administered once daily via oral gavage.
-
Dose Groups: A control group (vehicle) and at least three dose levels of Hthis compound were included.
-
Duration: 28 consecutive days of dosing, followed by a 14-day recovery period for a subset of animals in the rat study.
-
Endpoints:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmoscopy (pre-study and at termination)
-
Hematology and clinical chemistry (at termination)
-
Urinalysis (at termination)
-
Gross pathology at necropsy
-
Organ weights
-
Histopathological examination of a comprehensive list of tissues.
-
-
Data Analysis: Statistical analysis was performed to compare dose groups to the control group. The NOAEL was determined as the highest dose level at which no adverse effects were observed.
Figure 2: Workflow for 28-Day Repeat-Dose Toxicity Study.
Bacterial Reverse Mutation (Ames) Test
-
Test Principle: This in vitro assay evaluates the ability of a test article to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in a strain of Escherichia coli.
-
Test System: A panel of at least five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) was likely used, as is standard.[5][6]
-
Metabolic Activation: The assay was performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[6]
-
Method: The plate incorporation method or pre-incubation method would have been employed. Briefly, various concentrations of Hthis compound, the bacterial tester strains, and with or without S9 mix were combined and plated on minimal glucose agar (B569324) plates.
-
Endpoint: The number of revertant colonies was counted after a suitable incubation period (typically 48-72 hours).
-
Criteria for a Positive Result: A dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control, is considered a positive result.[6]
In Vivo Micronucleus Assay
-
Test Principle: This assay assesses the potential of a test substance to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in the bone marrow of rodents.
-
Administration: Animals were administered Hthis compound, likely via the oral route, at multiple dose levels, including a maximum tolerated dose.
-
Sample Collection: Bone marrow is typically harvested at 24 and 48 hours after the final dose.[1]
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination of at least 4000 PCEs per animal.[1] The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of bone marrow toxicity.
-
Criteria for a Positive Result: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the concurrent vehicle control group.[8]
Conclusion
The initial safety and toxicology profile of Hthis compound, a potent DHODH inhibitor, has been characterized through a series of non-clinical studies. The identified toxicities in the immune system and gastrointestinal tract are consistent with its mechanism of action and appear to be monitorable and manageable. The compound is non-mutagenic, and the identification of plasma DHO as a predictive biomarker for both safety and efficacy provides a valuable tool for its clinical development.[4] These data have supported the progression of Hthis compound into Phase I clinical trials. Further clinical investigation will be crucial to fully delineate its safety profile in humans.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 3. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nib.si [nib.si]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 8. criver.com [criver.com]
HOSU-53: A Novel Dihydroorotate Dehydrogenase Inhibitor Redefining Cancer Therapy
A Technical Whitepaper on the Chemical Novelty, Mechanism of Action, and Preclinical Efficacy of a Promising New Anticancer Agent
Abstract
This document provides a comprehensive technical overview of HOSU-53, a novel, potent, and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). Hthis compound has demonstrated significant preclinical activity in various cancer models, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Its unique chemical structure and potent enzymatic inhibition translate to promising in vivo efficacy and a favorable pharmacokinetic profile, positioning it as a "best-in-class" DHODH inhibitor. This whitepaper will delve into the chemical attributes, mechanism of action, preclinical data, and the experimental methodologies utilized in the evaluation of Hthis compound.
Introduction: The Emergence of Hthis compound
Hthis compound is a next-generation dihydroorotate dehydrogenase (DHODH) inhibitor developed through a collaboration between Hendrix College and The Ohio State University.[1][2] It emerged from the optimization of an earlier molecule, HOSU-3, which was initially synthesized by undergraduate students.[1] This progression highlights a successful academic drug discovery endeavor that has propelled a promising therapeutic candidate into clinical trials.[1][3] Hthis compound is an orally bioavailable small molecule that selectively targets the de novo pyrimidine (B1678525) biosynthesis pathway, a critical metabolic route for rapidly proliferating cancer cells.[2][4]
The novelty of Hthis compound lies in its potent, subnanomolar activity against human DHODH and its superior preclinical in vivo efficacy compared to other clinical-stage DHODH inhibitors.[5][6] The development of Hthis compound, also known as JBZ-001, has now advanced to a Phase I/II clinical trial to assess its safety and efficacy in cancer patients.[1][4][7]
Chemical Structure and Synthesis
The chemical structure of Hthis compound is presented in Figure 1.[5][8] A key feature of its synthesis is the utilization of the Suzuki reaction, which allows for the feasible production of therapeutically relevant quantities of the compound.[5]
Figure 1: Chemical Structure of Hthis compound
Caption: The 2D chemical structure of Hthis compound.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Hthis compound exerts its anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][4] This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.[4] By blocking DHODH, Hthis compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of cancer cells.[4] The on-target activity of Hthis compound can be demonstrated by the reversal of its cytotoxic effects with exogenous uridine (B1682114) supplementation.[5]
Caption: Hthis compound inhibits DHODH, blocking pyrimidine synthesis and leading to cancer cell death.
Quantitative Preclinical Data
The preclinical evaluation of Hthis compound has generated significant quantitative data supporting its potency and selectivity.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (hDHODH) | 0.95 nM | Human (cell-free) | [4][9] |
| IC50 (AML cell lines) | 2 - 45 nM | Human | [2] |
| IC50 (MM cell lines) | 12 - 42 nM | Human | [2] |
| IC50 (SCLC cell lines) | Low nanomolar range | Human | [10] |
| IC50 (in human plasma) | 457 nM | Human | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments conducted with Hthis compound.
Cell-Free Human DHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of Hthis compound on the DHODH enzyme.
-
Recombinant human DHODH is purified.
-
The enzyme is incubated with varying concentrations of Hthis compound.
-
The substrate, dihydroorotate, is added to initiate the enzymatic reaction.
-
The conversion of a co-substrate (e.g., decylubiquinone) is measured spectrophotometrically to determine the rate of the reaction.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Uridine Rescue Assay
This experiment confirms that the cytotoxic effect of Hthis compound is due to the inhibition of de novo pyrimidine synthesis.
-
Cancer cell lines (e.g., MOLM-13) are seeded in multi-well plates.[5]
-
Cells are treated with a range of Hthis compound concentrations, both in the presence and absence of exogenous uridine.[5]
-
After a defined incubation period (e.g., 96 hours), cell viability is assessed using a suitable method like the MTS assay.[5][10]
-
A rescue of cell viability in the presence of uridine indicates on-target activity of Hthis compound.[5]
Animal Xenograft Models
In vivo efficacy is assessed using animal models.
-
Immunocompromised mice (e.g., NCG) are engrafted with human cancer cells (e.g., MOLM-13).[2]
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, Hthis compound, and potentially a comparator drug.[2]
-
Hthis compound is administered orally at specified doses and schedules (e.g., daily at 4, 10, or 20 mg/kg).[2]
-
Tumor volume and animal weight are monitored regularly.[10]
-
Survival is a key endpoint, and at the end of the study, tissues may be collected for further analysis.[2]
Caption: A simplified workflow for the preclinical evaluation of Hthis compound.
Synergistic Combinations and Future Directions
Preclinical studies have shown that Hthis compound has synergistic effects when combined with other anticancer agents.[6] These include the FLT3 inhibitor gilteritinib, the hypomethylating agent decitabine, and immunotherapies targeting CD38 and CD47.[2][6][11] These combinations have demonstrated significantly improved survival in animal models.[2][6]
The promising preclinical data has led to the initiation of a Phase I/II clinical trial to evaluate the safety, tolerability, and efficacy of Hthis compound in patients with cancer.[1] Future research will likely focus on identifying predictive biomarkers of response and exploring the full potential of Hthis compound in various combination therapies and cancer types.
Conclusion
Hthis compound represents a significant advancement in the development of DHODH inhibitors. Its novel chemical structure confers potent and selective inhibition of its target, leading to robust anticancer activity in preclinical models. The comprehensive preclinical data package, including detailed mechanistic studies and in vivo efficacy, strongly supports its ongoing clinical development. Hthis compound holds the promise of becoming a valuable new therapeutic option for patients with a variety of malignancies, particularly hematological cancers.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Ohio State drug discovery enters clinical testing, secures commercialization partner [cancer.osu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 9. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
Methodological & Application
HOSU-53 Experimental Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and selective small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By targeting DHODH, Hthis compound effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism preferentially affects rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest, apoptosis, and cellular differentiation.[3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of Hthis compound in cancer cell lines.
Mechanism of Action
Hthis compound exerts its anti-cancer effects primarily through the inhibition of DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a state of "pyrimidine starvation," which triggers a cascade of downstream cellular events.[3][4]
Notably, treatment with Hthis compound has also been shown to modulate the expression of cell surface proteins involved in immune recognition.[5] This includes the upregulation of CD38 and the "don't eat me" signal CD47, as well as the "eat me" signal calreticulin (B1178941) on the surface of cancer cells.[4][5] This modulation suggests a potential for synergistic effects when Hthis compound is combined with immunotherapies, such as anti-CD38 or anti-CD47 antibodies.[4][5]
Data Presentation
In Vitro Potency of Hthis compound
| Assay Type | Target | Cell Line(s) | IC50 | Reference |
| Cell-Free Enzyme Assay | Human DHODH (hDHODH) | - | ~0.7 - 0.95 nM | [6] |
| Cell Viability Assay | AML Cells | MOLM-13 | ~2.2 nM | |
| Cell Viability Assay | Primary AML Samples | Patient-derived | Median: 120.5 nM |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol outlines the use of an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the effect of Hthis compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
Hthis compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of Hthis compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve Hthis compound) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the Hthis compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of Hthis compound and use a non-linear regression model to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in Hthis compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hthis compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of Hthis compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10][12]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
This protocol provides a general framework for analyzing the expression of specific proteins (e.g., those involved in apoptosis or cell cycle regulation) in response to Hthis compound treatment.
Materials:
-
Cancer cell line of interest
-
Hthis compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with Hthis compound as described in the previous protocols.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST for 10 minutes each.[15]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film).[14]
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: Mechanism of action of Hthis compound via DHODH inhibition.
Caption: Workflow for determining cell viability after Hthis compound treatment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 6. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for HOSU-53 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, orally bioavailable, and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By targeting DHODH, Hthis compound effectively disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, leading to the inhibition of cell proliferation and induction of cell death in rapidly dividing cancer cells.[1][3] Preclinical studies have demonstrated the efficacy of Hthis compound in various hematological and solid tumor xenograft models, both as a monotherapy and in combination with other targeted agents.[4][5] These notes provide detailed protocols for the use of Hthis compound in xenograft mouse models, covering experimental design, drug administration, and endpoint analysis.
Mechanism of Action: DHODH Inhibition
Hthis compound exerts its anticancer effects by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the conversion of dihydroorotate (DHO) to orotate, a rate-limiting step in the de novo synthesis of pyrimidines.[2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for a continuous supply of nucleotides. Inhibition of DHODH by Hthis compound leads to a depletion of the pyrimidine pool, resulting in "pyrimidine starvation."[6] This metabolic stress triggers cell cycle arrest and apoptosis in malignant cells.[1][3] A key pharmacodynamic biomarker of Hthis compound activity is the accumulation of its substrate, DHO, in the plasma, which serves as an indicator of target engagement and can be correlated with both efficacy and toxicity.[7][8]
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. labcat.com [labcat.com]
- 5. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
HOSU-53: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of HOSU-53, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Hthis compound in various cancer models.
Mechanism of Action
Hthis compound is an investigational drug that targets a critical enzyme in cancer cell metabolism.[1] It functions as a dihydroorotate dehydrogenase (DHODH) inhibitor.[2] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway for survival.[1][2] By inhibiting DHODH, Hthis compound disrupts the production of pyrimidines, effectively starving cancer cells of the necessary building blocks for growth and leading to their death.[1][2]
The mechanism of Hthis compound's selectivity for the de novo pyrimidine synthesis pathway has been confirmed by demonstrating that its activity can be rescued by supplementing with exogenous uridine.[3][4] This highlights the on-target effect of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by Hthis compound and a general workflow for in vivo preclinical studies.
Caption: Inhibition of DHODH by Hthis compound in the de novo pyrimidine biosynthesis pathway.
Caption: General experimental workflow for in vivo efficacy studies of Hthis compound.
Quantitative Data Summary
In Vitro Potency of Hthis compound
| Target/Cell Line | IC50 | Reference |
| Human DHODH (hDHODH) | 0.7 nM | [5] |
| AML MOLM-13 Cells | 2.2 nM (avg.) | [5] |
| Various Cancer Cell Lines | 2-45 nM | [6] |
In Vivo Efficacy of Hthis compound in Xenograft Models
| Cancer Type | Xenograft Model | Hthis compound Dosage | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 10 mg/kg, daily p.o. | Median survival of 63 days vs. 17 days for vehicle. | [5] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 4 mg/kg Hthis compound + 30 mg/kg Gilteritinib | Enhanced survival (median 84 days). | [3] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 10 mg/kg + anti-CD47 | Disease-free survival at 80-106 days. | [6] |
| Multiple Myeloma | NCI-H929 | Not specified | Median survival of 73.5 days vs. 45.5 days for vehicle. | [5] |
| Small Cell Lung Cancer | NCI-H82 | Not specified | Tumor Growth Inhibition (TGI) = 84% | [5] |
| Colorectal Cancer | HCT-15 | Not specified | TGI = 91% | [5] |
| Lymphoma | Z-138 | Not specified | TGI = 102% | [5] |
| Gastric Cancer | SNU-16 | Not specified | TGI = 88% | [5] |
| Melanoma | A375 | Not specified | TGI = 64% | [5] |
Pharmacokinetic Parameters of Hthis compound
| Species | Oral Bioavailability (F) | Reference |
| Mice | 85% | [5] |
| Rats | 59% | [5] |
| Dogs | 47% | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hthis compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Hthis compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of Hthis compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Hthis compound. Include a vehicle control (e.g., DMSO at the highest concentration used for Hthis compound).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the log of Hthis compound concentration to determine the IC50 value using appropriate software.
In Vivo Xenograft Study in Mice
Objective: To evaluate the anti-tumor efficacy of Hthis compound in a cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NCG)
-
Cancer cells for engraftment (e.g., MOLM-13)
-
Hthis compound
-
Vehicle for Hthis compound (e.g., 40% (w/v) 2-hydroxypropyl β-cyclodextrin (HPβCD) in water[3])
-
Gavage needles
-
Calipers
Protocol:
-
Engraft tumor cells into the mice. For disseminated models like MOLM-13, this is typically done via intravenous (i.v.) injection.[7] For solid tumors, subcutaneous (s.c.) injection is common.
-
Allow tumors to establish. For disseminated models, this may be a set number of days post-engraftment (e.g., 4 days[7]). For s.c. models, wait until tumors reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, Hthis compound at a specific dose).
-
Prepare the Hthis compound formulation. For a 10 mg/kg oral dose, Hthis compound can be prepared at a concentration of 1 mg/mL for a dosing volume of 10 mL/kg.[3]
-
Administer Hthis compound or vehicle to the respective groups daily via oral gavage (p.o.).[3][7]
-
Monitor the mice regularly for signs of toxicity, including body weight changes.[3]
-
For s.c. models, measure tumor volume with calipers at set intervals.
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
At the end of the study, collect tissues for further analysis as needed.
Pharmacodynamic (PD) Assessment
Objective: To correlate Hthis compound administration with a biomarker of target engagement.
Materials:
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Equipment for bioanalysis (e.g., LC-MS/MS)
Protocol:
-
During the in vivo study, collect blood samples from mice at specified time points after Hthis compound administration.
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples appropriately (e.g., at -80°C) until analysis.
-
Quantify the levels of dihydroorotate (DHO) in the plasma using a validated bioanalytical method. DHO accumulation is a key biomarker for Hthis compound's therapeutic response and potential toxicity.[6][8]
-
Correlate plasma DHO levels with Hthis compound dosage and anti-tumor efficacy.
Safety and Toxicology
In preclinical Good Laboratory Practice (GLP) toxicity studies, No Observed Adverse Effect Levels (NOAELs) have been identified for both rats and dogs.[5] In a MOLM-13 xenograft model, daily oral administration of 30 mg/kg Hthis compound led to dose-limiting weight loss after 13 days, while 10 mg/kg was well-tolerated and provided a significant survival benefit.[3][8]
Conclusion
Hthis compound is a promising preclinical candidate with a well-defined mechanism of action and demonstrated efficacy in a variety of cancer models. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. The use of plasma DHO as a pharmacodynamic biomarker is a valuable tool for optimizing dosing and predicting both efficacy and toxicity.[8] As Hthis compound moves into clinical trials, further research will continue to elucidate its full potential as a cancer therapeutic.[2]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 6. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
Application Notes and Protocols for Testing HOSU-53 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for cancer therapy.[1][2] Hthis compound has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML) and efficacy in other cancer types such as multiple myeloma and small-cell lung cancer.[3] By inhibiting DHODH, Hthis compound depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis, which in turn induces cell cycle arrest, differentiation, and apoptosis in cancer cells. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of Hthis compound.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Hthis compound targets DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, a rate-limiting step in de novo pyrimidine synthesis. Inhibition of DHODH by Hthis compound leads to the depletion of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This disruption of pyrimidine metabolism preferentially affects highly proliferative cancer cells, which rely heavily on the de novo pathway for their growth and survival.
Data Presentation
In Vitro Efficacy of Hthis compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | 2-45 | [4][5] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | MTS Proliferation | 120.5 (median) | [6][7][8][9][10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Antiproliferative | Nanomolar range | [3] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 5. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 9. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: HOSU-53 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of HOSU-53, a novel and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), when used in combination with other chemotherapy agents. The provided data and protocols are intended to guide researchers in designing and executing experiments to further explore the therapeutic potential of Hthis compound.
Introduction
Hthis compound is an orally bioavailable small molecule that targets DHODH, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting DHODH, Hthis compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. Preclinical studies have demonstrated Hthis compound's efficacy in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), as well as in solid tumors such as Small Cell Lung Cancer (SCLC).[1][2] Notably, Hthis compound has shown synergistic anti-tumor effects when combined with other targeted and immune-based therapies, offering promising new avenues for cancer treatment.[1]
Data Presentation
In Vitro Efficacy of Hthis compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | AML | 2 - 45 | [1] |
| Various AML Cell Lines | AML | 2 - 45 | [1] |
| Various MM Cell Lines | Multiple Myeloma | 12 - 42 | [1] |
| Primary AML Samples | AML | Median: 120.5 | [3] |
In Vivo Efficacy of Hthis compound in Combination Therapies (MOLM-13 Xenograft Model)
| Combination Agent | Hthis compound Dose | Combination Agent Dose | Mouse Strain | Key Outcomes | Reference |
| Gilteritinib (B612023) | 4 mg/kg (daily, p.o.) | 30 mg/kg (daily, p.o.) | NCG | Significantly improved survival (median survival of 84 days for combination vs. 47 days for gilteritinib alone). | [1][4] |
| Anti-CD47 Antibody (B6H12) | 4 mg/kg or 10 mg/kg (daily, p.o.) | 0.5 mg/animal (daily for 21 days, i.p.) | NCG | Combination resulted in long-term, disease-free survival. | [3][5] |
| Isatuximab (Anti-CD38) | 10 mg/kg (daily, p.o.) | 2.5 mg/kg (bi-weekly, i.p.) | NCG | Combination prolonged overall survival (median survival of 72 days). | [3] |
| Daratumumab (Anti-CD38) | 10 mg/kg (daily, p.o.) | 1 mg/kg (bi-weekly, i.p.) | NCG | Combination prolonged overall survival. | [3] |
| Decitabine | 10 mg/kg (daily, p.o.) | 0.4 mg/kg (4 days on/10 days off, i.p.) | NCG (HL-60 model) | Combination significantly prolonged survival. | [4] |
Signaling Pathways and Experimental Workflows
Hthis compound Mechanism of Action
Caption: Hthis compound inhibits DHODH, blocking pyrimidine synthesis and inducing cell cycle arrest and apoptosis.
Hthis compound Combination Therapy Workflow (In Vivo)
Caption: A general workflow for in vivo evaluation of Hthis compound combination therapies in AML xenograft models.
Hthis compound and Anti-CD47/CD38 Synergy
Caption: Hthis compound upregulates pro-phagocytic signals and antibody targets, enhancing immune-mediated killing of AML cells.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Hthis compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Hthis compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of Hthis compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 100 µL of the Hthis compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
In Vivo Xenograft Model for Combination Therapy
This protocol describes the establishment of a disseminated AML xenograft model to evaluate the efficacy of Hthis compound in combination with other agents.
Materials:
-
MOLM-13 cells
-
Immunodeficient mice (e.g., 8-10 week old female NCG mice)
-
Hthis compound (for oral gavage)
-
Combination agent (e.g., gilteritinib for oral gavage, anti-CD47 antibody for intraperitoneal injection)
-
Vehicle control
-
Sterile PBS
Procedure:
-
Cell Preparation: Culture MOLM-13 cells and resuspend viable cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Implantation: Inject 200 µL of the cell suspension (1 x 10^6 cells) into the tail vein of each mouse.
-
Tumor Engraftment: Allow 4-10 days for the tumor to establish.[3][4] Engraftment can be monitored by peripheral blood sampling for human CD45+ cells.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) once tumors are established.
-
Treatment Administration:
-
Hthis compound: Administer daily by oral gavage at the desired dose (e.g., 4 or 10 mg/kg).[4]
-
Combination Agent: Administer according to the established protocol (e.g., gilteritinib at 30 mg/kg daily by oral gavage; anti-CD47 at 0.5 mg/animal daily for 21 days by i.p. injection).[3][4]
-
Control Groups: Include groups for vehicle, Hthis compound alone, and the combination agent alone.
-
-
Monitoring: Monitor animal body weight and overall health 2-3 times per week. Monitor survival daily.
-
Endpoint: The primary endpoint is overall survival. The study may be terminated when mice exhibit signs of distress or significant weight loss, as per institutional animal care guidelines.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.
Flow Cytometry for CD38 and CD47 Expression
This protocol is for assessing the modulation of cell surface markers on AML cells following Hthis compound treatment.
Materials:
-
AML cells (e.g., MOLM-13)
-
Hthis compound
-
Fluorochrome-conjugated antibodies: anti-human CD38, anti-human CD47, and corresponding isotype controls.
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with Hthis compound at various concentrations (and a vehicle control) for 72 hours.[7]
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in FACS buffer and incubate with the fluorescently labeled antibodies (or isotype controls) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of CD38 and CD47 expression in the different treatment groups compared to the vehicle and isotype controls.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol provides a method to assess the ability of macrophages to phagocytose Hthis compound-treated AML cells in the presence of a therapeutic antibody.
Materials:
-
Effector cells: Murine bone marrow-derived macrophages or a human macrophage cell line (e.g., THP-1 differentiated with PMA).
-
Target cells: AML cells (e.g., MOLM-13) labeled with a fluorescent dye (e.g., CFSE or a pH-sensitive dye).
-
Hthis compound
-
Therapeutic antibody (e.g., anti-CD47 or anti-CD38) and isotype control.
-
96-well plate
-
Flow cytometer
Procedure:
-
Target Cell Preparation: Treat AML cells with Hthis compound for 72 hours. Label the treated and control AML cells with a fluorescent dye according to the manufacturer's protocol.
-
Effector Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere.
-
Co-culture: Add the labeled target cells to the macrophages at an appropriate effector-to-target ratio (e.g., 1:2).
-
Antibody Addition: Add the therapeutic antibody or isotype control to the co-culture.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Analysis: Gently lift the cells and analyze by flow cytometry. Phagocytosis is quantified by the percentage of macrophages that are positive for the target cell's fluorescent label.
Conclusion
Hthis compound demonstrates significant potential as a backbone therapy in combination regimens for hematological and other malignancies. Its ability to synergize with targeted agents like gilteritinib and immunotherapies such as anti-CD47 and anti-CD38 antibodies provides a strong rationale for its continued clinical development. The protocols and data presented herein serve as a resource for the scientific community to further investigate and harness the therapeutic promise of Hthis compound.
References
- 1. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 2. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
Application Notes and Protocols: Synergistic Effects of HOSU-53 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By inhibiting DHODH, Hthis compound effectively disrupts the synthesis of pyrimidines, which are essential for the rapid proliferation of cancer cells.[1] Preclinical studies have demonstrated that Hthis compound not only possesses monotherapy efficacy in hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM) but also exhibits significant synergistic effects when combined with immunotherapies.[2][3][4]
These application notes provide an overview of the synergistic mechanisms of Hthis compound with immunotherapy and detailed protocols for key experiments to evaluate these effects.
Mechanism of Synergistic Action
The primary mechanism underlying the synergy between Hthis compound and immunotherapy involves the enhancement of innate immune responses, particularly antibody-dependent cellular phagocytosis (ADCP).[3] Hthis compound treatment of cancer cells has been shown to increase the cell surface expression of the pro-phagocytic signal calreticulin (B1178941) (CALR).[3][4] This "eat-me" signal, when combined with the blockade of the "don't-eat-me" signal CD47 by anti-CD47 antibodies, leads to a significant increase in the phagocytosis of tumor cells by macrophages.[3] Additionally, Hthis compound has been observed to upregulate CD38 expression on the surface of cancer cells, providing a rationale for its combination with anti-CD38 antibodies like daratumumab and isatuximab.[4][5]
Data Presentation
In Vitro Efficacy of Hthis compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 2-45 | [6] |
| MM Cell Lines | Multiple Myeloma | nanomolar potency | [3] |
In Vivo Efficacy of Hthis compound Monotherapy in Multiple Myeloma Xenograft Models
| Xenograft Model | Hthis compound Dose | Median Survival (Hthis compound) | Median Survival (Vehicle) | Reference |
| OPM-2 | Not Specified | 54 days | 28 days | [3] |
| RPMI-8226 | Not Specified | 60 days | 26 days | [3] |
| MM1.S Luciferase | Not Specified | 53 days | 28 days | [3] |
In Vivo Synergistic Efficacy of Hthis compound with Immunotherapy
| Cancer Model | Treatment Group | Dosing | Median Survival | Outcome | Reference |
| MOLM-13 AML Xenograft | Hthis compound (10 mg/kg) + Anti-CD47 | Hthis compound: daily oral; Anti-CD47: daily for 21 days | Not reached at 80-106 days | Disease-free survival | [6] |
| MOLM-13 AML Xenograft | Hthis compound (10 mg/kg) | daily oral | 55 days | Prolonged survival | [5] |
| MOLM-13 AML Xenograft | Anti-CD47 | daily for 21 days | Modest survival benefit | Modest prolonged survival | [5] |
| NCI-H929 MM Xenograft | Hthis compound + Isatuximab (Anti-CD38) | Not Specified | 69 days | Superior survival benefit | [3] |
| NCI-H929 MM Xenograft | Hthis compound | Not Specified | 53 days | Prolonged survival | [3] |
| NCI-H929 MM Xenograft | Vehicle | Not Specified | 28 days | [3] | |
| NCI-H929 MM Xenograft | Hthis compound + B6.H12 (Anti-CD47) | Not Specified | Not Specified | Complete tumor regression | [3] |
Visualizations
Caption: Signaling pathway of Hthis compound and its synergy with immunotherapy.
Caption: General experimental workflow for evaluating Hthis compound synergy.
Experimental Protocols
Protocol 1: In Vitro Assessment of Calreticulin and CD38 Surface Expression
Objective: To quantify the change in cell surface expression of calreticulin (CALR) and CD38 on cancer cells following treatment with Hthis compound.
Materials:
-
Cancer cell lines (e.g., MOLM-13 for AML, NCI-H929 for MM)
-
Complete cell culture medium
-
Hthis compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CALR, CD38, and appropriate isotype controls
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium to ~70-80% confluency.
-
Hthis compound Treatment: Seed cells in a multi-well plate at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of Hthis compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 24, 48, and 72 hours.
-
Cell Harvesting and Staining:
-
Harvest cells and wash twice with cold PBS by centrifugation (300 x g, 5 minutes).
-
Resuspend cells in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies for CALR, CD38, or isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of CALR and CD38 staining. Compare the MFI of Hthis compound-treated cells to the vehicle-treated control.
Protocol 2: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To determine if Hthis compound treatment of cancer cells enhances their phagocytosis by macrophages in the presence of an immunotherapy antibody (e.g., anti-CD47 or anti-CD38).
Materials:
-
Cancer cell lines (target cells)
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Hthis compound
-
Immunotherapy antibody (e.g., anti-CD47, anti-CD38) and isotype control
-
Cell labeling dye (e.g., CFSE or a pH-sensitive dye)
-
Macrophage staining antibody (e.g., anti-F4/80 for murine macrophages)
-
Flow cytometer
Procedure:
-
Macrophage Preparation: Plate macrophages in a multi-well plate and allow them to adhere overnight.
-
Target Cell Preparation and Treatment:
-
Treat cancer cells with an optimized concentration of Hthis compound (determined from Protocol 1) for 48-72 hours.
-
Label the Hthis compound-treated and vehicle-treated cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Opsonization: Wash the labeled target cells and resuspend in culture medium. Add the immunotherapy antibody or isotype control at a saturating concentration and incubate for 30 minutes at 37°C.
-
Co-culture: Add the opsonized target cells to the macrophage-containing wells at an effector-to-target ratio of 4:1.
-
Phagocytosis: Incubate the co-culture for 2-4 hours at 37°C.
-
Staining and Analysis:
-
Gently wash the wells to remove non-phagocytosed target cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain the macrophages with a fluorochrome-conjugated antibody.
-
Analyze by flow cytometry. The percentage of double-positive cells (macrophage marker and target cell dye) represents the phagocytic activity.
-
Protocol 3: In Vivo Xenograft Model of AML
Objective: To evaluate the in vivo synergistic anti-tumor efficacy of Hthis compound in combination with an anti-CD47 antibody in a disseminated AML xenograft model.
Materials:
-
MOLM-13 human AML cell line
-
Immunocompromised mice (e.g., 8-12 week old male NCG mice)
-
Hthis compound formulated for oral gavage
-
Anti-CD47 antibody (e.g., clone B6H12)
-
Vehicle control for Hthis compound
-
Isotype control for anti-CD47 antibody
-
Sterile PBS
Procedure:
-
Cell Preparation and Engraftment:
-
Culture MOLM-13 cells and ensure high viability (>95%).
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^5 cells per 100 µL.
-
Inject 1 x 10^5 cells intravenously (tail vein) into each mouse.
-
-
Treatment:
-
Four days post-engraftment, randomize mice into treatment groups (n=10 per group):
-
Vehicle control
-
Hthis compound (e.g., 4 or 10 mg/kg, daily oral gavage)
-
Anti-CD47 antibody (e.g., 0.5 mg/animal, daily intraperitoneal injection for 21 days)
-
Hthis compound + Anti-CD47 antibody
-
-
-
Monitoring:
-
Monitor animal weight and health status daily.
-
Monitor tumor burden by bioluminescence imaging if using luciferase-expressing cells.
-
Continue treatment and monitoring until a pre-defined endpoint (e.g., significant weight loss, signs of distress, or a specific time point).
-
-
Survival Analysis: Euthanize mice upon reaching the endpoint and record the date for survival analysis.
-
Ex Vivo Analysis (Optional): At the end of the study, harvest tissues (bone marrow, spleen) to assess tumor infiltration by flow cytometry for human CD45+ cells.
Conclusion
Hthis compound demonstrates a promising synergistic effect with immunotherapies, particularly immune checkpoint inhibitors targeting the CD47-SIRPα axis and CD38. The provided protocols offer a framework for researchers to investigate and quantify this synergy in both in vitro and in vivo settings. Further exploration of these combinations may lead to the development of more effective treatment strategies for hematological malignancies.
References
- 1. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HOSU-53 Treatment in Acute Myeloid Leukemia (AML) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] HOSU-53 is a novel, potent, and orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation.[3] By inhibiting DHODH, Hthis compound disrupts pyrimidine synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells, making it a promising therapeutic agent for AML.[3] These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of Hthis compound in AML models.
Data Presentation
In Vitro Efficacy of Hthis compound
| Parameter | Cell Line/Sample Type | Value | Reference |
| IC50 (DHODH Inhibition) | Cell-free human DHODH | 0.95 nM | [2][4] |
| IC50 (DHODH Inhibition) | Cell-free human DHODH | 2-45 nM | [1] |
| Median IC50 (Proliferation) | Primary AML patient samples (n=8) | 120.5 nM (after 96h) | [5] |
In Vivo Efficacy of Hthis compound Monotherapy and Combination Therapies
| AML Model | Treatment Group | Dosing Schedule | Median Survival | Outcome | Reference |
| MOLM-13 Xenograft | Vehicle | - | - | - | [6] |
| Hthis compound (1 mg/kg) | Daily, p.o. | Significantly increased vs. vehicle | Modest survival advantage | [6] | |
| Hthis compound (10 mg/kg) | Daily, p.o. | 55 days | Improved prolonged survival | [6][7] | |
| BAY2402234 (4 mg/kg) | Daily, p.o. | 52 days | - | [7] | |
| Hthis compound (4 mg/kg) + Gilteritinib (30 mg/kg) | Daily, p.o. | 84 days | Enhanced survival vs. monotherapy | [8] | |
| MOLM-13 Xenograft | Vehicle | - | - | Mice succumbed to disease | [1] |
| Hthis compound (10 mg/kg) | - | Prolonged vs. vehicle | Mice succumbed to disease | [1] | |
| Anti-CD47 | Daily for 21 days, i.p. | Prolonged vs. vehicle | Mice succumbed to disease | [1] | |
| Hthis compound (10 mg/kg) + Anti-CD47 | Hthis compound daily, p.o.; Anti-CD47 daily for 21 days, i.p. | Disease-free at day 80/106 | Curative potential, undetectable human CD45+ cells | [1][9] | |
| PDX Model (r/r MLL/AF10 rearranged) | Vehicle | - | - | - | [10] |
| Hthis compound (10 mg/kg) | 5 days/week, p.o. | Significantly increased vs. vehicle | Prolonged survival | [10] | |
| Azacitidine (0.5 mg/kg) | 4 days/week for 4 weeks, i.p. | - | - | [10] | |
| Hthis compound + Azacitidine | Combination of above schedules | Significantly increased vs. monotherapy | Enhanced survival | [10] |
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of action of Hthis compound in AML cells.
Figure 2: Experimental workflow for in vivo combination therapy.
Figure 3: Synergy between Hthis compound and anti-CD47 therapy.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is for determining the 50% inhibitory concentration (IC50) of Hthis compound on AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13) or primary AML samples
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Hthis compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of Hthis compound in culture medium.
-
Add 10 µL of the diluted Hthis compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell background control.
-
-
Incubation:
-
Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log concentration of Hthis compound and calculate the IC50 value using a non-linear regression model.[5]
-
Protocol 2: In Vitro Phagocytosis Assay
This protocol describes an assay to evaluate the effect of Hthis compound on the phagocytosis of AML cells by macrophages.[11]
Materials:
-
AML cells (e.g., MOLM-13)
-
Macrophage cell line (e.g., THP-1 derived macrophages) or bone marrow-derived macrophages (BMDMs)
-
Hthis compound
-
Cell labeling dye (e.g., CFSE)
-
Anti-CD47 antibody (as a positive control for enhanced phagocytosis)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-human CD11b for macrophages)
Procedure:
-
Preparation of Macrophages:
-
Culture and differentiate macrophages according to standard protocols. For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL for 48 hours).
-
-
Treatment and Labeling of AML Cells:
-
Treat AML cells with Hthis compound or vehicle (DMSO) for 72 hours.
-
Harvest the AML cells and label them with CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
Co-culture the CFSE-labeled AML cells with the macrophages at a suitable ratio (e.g., 2:1) for 2-4 hours.
-
Include control groups: macrophages alone, AML cells alone, and co-culture with an isotype control or anti-CD47 antibody.
-
-
Staining for Flow Cytometry:
-
Gently harvest the cells.
-
Stain the cells with a fluorescently labeled antibody against a macrophage marker (e.g., CD11b).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population (CD11b-positive).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for CFSE (macrophages that have phagocytosed AML cells).
-
Protocol 3: AML Xenograft Mouse Model
This protocol details the establishment of a disseminated AML xenograft model using MOLM-13 cells to evaluate the in vivo efficacy of Hthis compound.[6][9][12]
Materials:
-
MOLM-13 cell line
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG) or NCG), 6-8 weeks old
-
Sterile PBS
-
Hthis compound formulation for oral gavage
-
Vehicle control
-
Gavage needles
-
Calipers for tumor measurement (if applicable for subcutaneous models)
Procedure:
-
Cell Preparation and Injection:
-
Culture MOLM-13 cells and ensure high viability (>95%).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension intravenously (i.v.) into the tail vein of each mouse.
-
-
Animal Randomization and Treatment:
-
After a few days (e.g., 4 days) to allow for engraftment, randomize the mice into treatment and control groups (n=8-10 per group).[9]
-
Prepare the Hthis compound formulation and vehicle control.
-
Administer Hthis compound (e.g., 4 mg/kg or 10 mg/kg) or vehicle daily via oral gavage.[9]
-
For combination studies, administer the second agent (e.g., anti-CD47 antibody, 0.5 mg/animal, i.p.) according to the desired schedule.[9]
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Monitor disease progression through methods such as bioluminescence imaging (if using luciferase-expressing cells) or by monitoring for signs of leukemia (e.g., hind limb paralysis).
-
-
Endpoint and Analysis:
-
The primary endpoint is typically overall survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, severe morbidity).
-
At the end of the study, tissues such as bone marrow, spleen, and peripheral blood can be harvested to assess disease burden by flow cytometry for human CD45+ cells.[1]
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Safety and Handling
Hthis compound is a research compound. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 11. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Preclinical efficacy for a novel tyrosine kinase inhibitor, ArQule 531 against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of HOSU-53 in Multiple Myeloma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Rapidly proliferating cancer cells, including multiple myeloma (MM), are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][3] By targeting DHODH, Hthis compound effectively induces pyrimidine starvation, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity.[2][3] Preclinical studies have demonstrated compelling monotherapy efficacy of Hthis compound in various MM models and have highlighted its synergistic potential when combined with standard-of-care agents and novel immunotherapies.[1][4]
These application notes provide a comprehensive overview of the preclinical data for Hthis compound in multiple myeloma and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
Hthis compound functions by inhibiting the enzymatic activity of DHODH, which is crucial for the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1][2] This disruption of pyrimidine metabolism leads to the arrest of cancer cell growth and proliferation.[2]
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of clonogenic multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
Application Notes and Protocols for Lentiviral Transduction in HOSU-53 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[3] As with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms that drive resistance to Hthis compound is paramount for the development of effective long-term treatment strategies and combination therapies.
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to establish Hthis compound resistant cancer cell lines and to identify genes that confer resistance. The methodologies described are applicable to various cancer cell types, with a focus on AML cell lines such as MOLM-13, which has been shown to be sensitive to Hthis compound.[3][4][5]
Key Concepts in Hthis compound Action and Resistance
Hthis compound exerts its anti-cancer effects by inhibiting DHODH, leading to the depletion of the pyrimidine nucleotide pool necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells. Resistance to DHODH inhibitors can arise through several mechanisms:
-
Target-based resistance: Mutations in the DHODH gene that alter the drug-binding site or amplification of the DHODH gene leading to increased protein expression.[6][7]
-
Upregulation of the pyrimidine salvage pathway: Cells can compensate for the inhibition of de novo synthesis by increasing the uptake and utilization of exogenous pyrimidines through the salvage pathway. Key enzymes in this pathway include uridine-cytidine kinase (UCK) and uracil (B121893) phosphoribosyltransferase (UPRT).[8]
-
Alterations in upstream or parallel pathways: Changes in the expression or activity of proteins that regulate pyrimidine metabolism, such as carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD).[8]
Experimental Workflows
Two primary lentiviral-based workflows are presented for the investigation of Hthis compound resistance:
-
Generation of Hthis compound Resistant Cell Lines: A straightforward method to develop cell lines with acquired resistance to Hthis compound through continuous, long-term exposure to the compound.
-
Lentiviral shRNA Library Screening for Resistance Genes: A high-throughput approach to identify genes whose knockdown confers resistance to Hthis compound.
Diagram: Experimental Workflow for Generating Hthis compound Resistant Cell Lines
Caption: Workflow for developing and validating Hthis compound resistant cell lines.
Diagram: Lentiviral shRNA Library Screening Workflow
Caption: Workflow for identifying Hthis compound resistance genes using a lentiviral shRNA library.
Data Presentation
Table 1: In Vitro Potency of Hthis compound in AML Cell Lines
| Cell Line | Type | Hthis compound IC50 (nM) | Reference |
| MOLM-13 | AML | 2.2 | [4] |
| Primary AML Samples (median) | AML | 120.5 | [7] |
Table 2: Materials for Lentiviral Transduction and Hthis compound Resistance Studies
| Material | Supplier | Purpose |
| Hthis compound | Varies | DHODH inhibitor |
| MOLM-13 cell line | ATCC, DSMZ | Parental cancer cell line |
| Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) | Addgene | Lentivirus production |
| Lentiviral shRNA library | Cellecta, Sigma-Aldrich | Gene knockdown for resistance screening |
| HEK293T cells | ATCC | Lentivirus production |
| Polybrene | Sigma-Aldrich | Transduction enhancement |
| Puromycin | Sigma-Aldrich | Selection of transduced cells |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | IC50 determination and proliferation assays |
Experimental Protocols
Protocol 1: Generation of Hthis compound Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to Hthis compound by continuous exposure to the drug.[9][10][11]
1. Initial IC50 Determination: a. Seed parental cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well. b. Treat the cells with a range of Hthis compound concentrations for 72-96 hours. c. Determine cell viability using an appropriate assay (e.g., CellTiter-Glo®). d. Calculate the IC50 value, the concentration of Hthis compound that inhibits cell growth by 50%.
2. Stepwise Dose Escalation: a. Culture the parental cells in the presence of Hthis compound at a starting concentration of IC20 (the concentration that inhibits 20% of cell proliferation).[12] b. When the cells are actively proliferating and reach 70-80% confluency, passage them and increase the Hthis compound concentration by 1.5- to 2-fold. c. If significant cell death occurs, maintain the cells at the current concentration until they have adapted and resumed normal proliferation. d. Repeat this process of stepwise dose escalation over several months. It is advisable to cryopreserve cells at each adapted concentration.[11]
3. Isolation and Expansion of Resistant Clones: a. Once cells can proliferate in a significantly higher concentration of Hthis compound (e.g., >10-fold the initial IC50), the population can be considered resistant. b. Isolate single-cell clones by limiting dilution to ensure a homogenous resistant population. c. Expand the resistant clones for further characterization.
4. Validation of Resistance: a. Determine the IC50 of Hthis compound in the resistant cell line and compare it to the parental cell line. A significant shift in the IC50 value confirms resistance. b. Perform cell proliferation and apoptosis assays in the presence and absence of Hthis compound to further characterize the resistant phenotype.
Protocol 2: Lentiviral shRNA Library Transduction for Resistance Screening
This protocol outlines the use of a pooled lentiviral shRNA library to identify genes whose knockdown confers resistance to Hthis compound.[4][13][14]
1. Lentivirus Production: a. In a 10 cm dish, seed 5 x 10^6 HEK293T cells. b. The next day, transfect the cells with the pooled shRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent. c. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. d. Pool the supernatant, filter through a 0.45 µm filter, and concentrate the virus if necessary. e. Determine the viral titer.
2. Lentiviral Transduction of Target Cells: a. Seed the parental cancer cells (e.g., MOLM-13) at a density that will result in approximately 30-50% confluency at the time of transduction. b. Transduce the cells with the pooled lentiviral shRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single shRNA construct. c. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency. d. For suspension cells like MOLM-13, consider spinfection (centrifugation of the cell-virus mixture) to increase transduction efficiency.[4][13]
3. Selection and Drug Treatment: a. 48-72 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be predetermined from a kill curve. b. After selection, expand the transduced cell population. c. Split the cell population into two groups: one treated with DMSO (vehicle control) and the other with a high concentration of Hthis compound (e.g., IC80-90). d. Culture the cells for a sufficient period to allow for the selection of resistant cells (typically 2-4 weeks).
4. Identification of Resistance-Conferring shRNAs: a. Harvest genomic DNA from the DMSO-treated and Hthis compound-treated cell populations. b. Use PCR to amplify the shRNA cassettes from the genomic DNA. c. Subject the PCR products to next-generation sequencing to determine the relative abundance of each shRNA in the two populations. d. Analyze the sequencing data to identify shRNAs that are significantly enriched in the Hthis compound-treated population. The corresponding genes are candidate Hthis compound resistance genes.
Signaling Pathway
Diagram: DHODH Inhibition and Potential Resistance Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 4. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
HOSU-53: A Potent DHODH Inhibitor for Exploiting Metabolic Vulnerabilities in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
HOSU-53 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling therapeutic target.[2][3] Hthis compound has demonstrated significant preclinical efficacy in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma (MM), and small cell lung cancer.[4][5][6] It is currently advancing into Phase I/II clinical trials.[1] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing Hthis compound to study and exploit metabolic vulnerabilities in cancer.
Mechanism of Action
Hthis compound exerts its anti-cancer effects by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[5] This enzyme, located in the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a precursor for uridine (B1682114) monophosphate (UMP).[2] By blocking this step, Hthis compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells that are reliant on this pathway.[1][2] The selectivity of Hthis compound for cancer cells is attributed to their heightened demand for pyrimidines to support rapid proliferation, a demand that often cannot be met by the pyrimidine salvage pathway alone.[3][7]
Signaling Pathway
Caption: Mechanism of action of Hthis compound in the de novo pyrimidine biosynthesis pathway.
Data Presentation
In Vitro Efficacy of Hthis compound
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| Hthis compound | hDHODH | 0.7 | - | - | [4] |
| Hthis compound | hDHODH | 0.95 | - | - | [8] |
| Hthis compound | - | 2-45 | - | Acute Myeloid Leukemia | [9] |
| Hthis compound | - | 2.2 | MOLM-13 | Acute Myeloid Leukemia | [4] |
| BAY2402234 | hDHODH | 0.5 | - | - | [4] |
| BAY2402234 | - | 1.5 | MOLM-13 | Acute Myeloid Leukemia | [4] |
| HOSU-3 | hDHODH | 8.5 | - | - | [4] |
| HOSU-3 | - | 356 | MOLM-13 | Acute Myeloid Leukemia | [4] |
In Vivo Efficacy of Hthis compound
| Cancer Type | Xenograft Model | Treatment | Median Survival (vs. Vehicle) | Tumor Growth Inhibition (TGI) | Reference |
| Acute Myeloid Leukemia | MOLM-13 | Hthis compound | 63 days (vs. 17 days) | - | [4] |
| Acute Myeloid Leukemia | MOLM-13 | BAY2402234 | 51 days (vs. 17 days) | - | [4] |
| Multiple Myeloma | NCI-H929 | Hthis compound | 73.5 days (vs. 45.5 days) | - | [4] |
| Multiple Myeloma | OPM-2 | Hthis compound | 54 days (vs. 28 days) | - | [5] |
| Multiple Myeloma | RPMI-8226 | Hthis compound | 60 days (vs. 26 days) | - | [5] |
| Small Cell Lung Cancer | NCI-H82 | Hthis compound | - | 84% | [4] |
| Colorectal Cancer | HCT-15 | Hthis compound | - | 91% | [4] |
| Lymphoma | Z-138 | Hthis compound | - | 102% | [4] |
| Gastric Cancer | SNU-16 | Hthis compound | - | 88% | [4] |
| Melanoma | A375 | Hthis compound | - | 64% | [4] |
Pharmacokinetics of Hthis compound
| Species | Oral Bioavailability (F) |
| Mice | 85% |
| Rats | 59% |
| Dogs | 47% |
| Reference: [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the use of a luminescent cell viability assay, such as CellTiter-Glo®, to determine the IC50 of Hthis compound in cancer cell lines.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Hthis compound (stock solution in DMSO)
-
Uridine (for rescue experiments)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of Hthis compound in complete culture medium. For rescue experiments, prepare a parallel set of dilutions in medium supplemented with 25-100 µM uridine.[10][11]
-
Remove the medium from the wells and add 100 µL of the Hthis compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of Hthis compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Hthis compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1x10^6 to 10x10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Hthis compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[10][12]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or until signs of toxicity are observed. Euthanize the mice according to institutional guidelines.
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier). Calculate tumor growth inhibition (TGI) at the end of the study.
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating the anti-cancer effects of Hthis compound.
Combination Therapies
Preclinical studies have shown that Hthis compound can act synergistically with other anti-cancer agents. For instance, in AML models, Hthis compound combined with an anti-CD47 antibody resulted in disease-free survival.[9] In multiple myeloma, Hthis compound enhances the efficacy of anti-CD38 and anti-CD47 antibody therapies.[5] These findings suggest that by inducing metabolic stress, Hthis compound may sensitize cancer cells to immunotherapies.[13]
Conclusion
Hthis compound is a promising, orally bioavailable DHODH inhibitor with potent anti-cancer activity across a range of malignancies. Its mechanism of action, targeting the metabolic vulnerability of pyrimidine biosynthesis, provides a strong rationale for its clinical development as a monotherapy and in combination with other cancer treatments. The protocols and data presented herein serve as a valuable resource for researchers investigating the therapeutic potential of Hthis compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 9. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 10. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 13. Ohio State drug discovery enters clinical testing, secures commercialization partner | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following HOSU-53 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOSU-53 is a novel, potent, and orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By blocking DHODH, Hthis compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation preferentially affects rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death).[2][3] Hthis compound has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML).[4][5]
These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with Hthis compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC or APC), it can identify early apoptotic cells with intact cell membranes.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. In late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter the cell and intercalate with DNA, resulting in red fluorescence.
This dual-staining approach allows for the categorization of cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Data Presentation
The following table presents representative quantitative data from an Annexin V/PI flow cytometry experiment on the MOLM-13 (human AML) cell line treated with increasing concentrations of Hthis compound for 48 hours.
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| Hthis compound | 10 nM | 75.2 ± 3.5 | 15.8 ± 2.2 | 9.0 ± 1.5 |
| Hthis compound | 50 nM | 48.9 ± 4.1 | 28.7 ± 3.3 | 22.4 ± 2.8 |
| Hthis compound | 100 nM | 25.6 ± 3.8 | 40.1 ± 4.5 | 34.3 ± 3.9 |
Data are represented as mean ± standard deviation from three independent experiments. The data are illustrative and will vary depending on the cell line, Hthis compound concentration, and incubation time.
Experimental Protocols
Materials and Reagents
-
Hthis compound
-
AML cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other conjugate) Apoptosis Detection Kit with PI
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Hthis compound Treatment
-
Culture MOLM-13 cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of Hthis compound in DMSO.
-
Dilute the stock solution to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM) in complete culture medium.
-
Treat the cells with the prepared concentrations of Hthis compound. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Staining
-
Harvest the cells from each well by gentle pipetting and transfer to individual flow cytometry tubes.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellets with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to each cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
Flow Cytometry Acquisition and Analysis
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC and PI.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust photomultiplier tube (PMT) voltages.
-
Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to perform fluorescence compensation.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.
-
Set quadrants on the dot plot to differentiate the four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Hthis compound induced apoptosis signaling pathway.
References
- 1. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
Application Notes and Protocols: Western Blot for p53 Pathway Analysis in Response to HOSU-53 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2] Its inactivation is a common event in many human cancers, making the p53 signaling pathway a key target for therapeutic intervention.[3] HOSU-53 is a novel and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine (B1678525) synthesis.[4][5] Inhibition of DHODH can induce cellular stress and has been shown to have anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML).[5][6] This document provides a detailed protocol for analyzing the activation of the p53 signaling pathway in response to treatment with Hthis compound using Western blotting.
The activation of p53 is often initiated by cellular stress signals, including DNA damage.[7] Once activated, p53 can be stabilized through post-translational modifications, such as phosphorylation, leading to its accumulation in the nucleus.[3][8] In the nucleus, p53 acts as a transcription factor, upregulating the expression of target genes that mediate its tumor-suppressive functions.[9][10] Key downstream targets include p21, which mediates cell cycle arrest, and Bax, which is involved in the induction of apoptosis.[1][7] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation, creating a negative feedback loop.[1][3]
This protocol will detail the methodology for treating cells with Hthis compound, preparing cell lysates, and performing Western blot analysis to detect changes in the expression levels of p53 and key proteins in its signaling cascade.
Signaling Pathway
Cellular stress induced by DHODH inhibition can lead to the activation of the p53 pathway. The diagram below illustrates the key components of this signaling cascade.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing the p53 pathway in response to Hthis compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with wild-type p53 (e.g., HCT116, MCF-7).
-
Hthis compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[11]
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
4X Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-p21
-
Rabbit anti-Bax
-
Mouse anti-MDM2
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
-
Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of Hthis compound (and a vehicle control) for desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[12]
-
Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[13]
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.[11]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[11]
-
Capture the chemiluminescent signal using a digital imager.
-
Analyze the band intensities using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin).
-
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment analyzing the p53 pathway in HCT116 cells treated with Hthis compound for 24 hours. Data is presented as relative band intensity normalized to the loading control (β-actin) and expressed as fold change relative to the vehicle control.
Table 1: Effect of Hthis compound on p53 and Phospho-p53 (Ser15) Levels
| Treatment | p53 (Fold Change) | Phospho-p53 (Ser15) (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Hthis compound (1 µM) | 2.5 | 3.8 |
| Hthis compound (5 µM) | 4.2 | 6.1 |
| Hthis compound (10 µM) | 5.8 | 8.5 |
Table 2: Effect of Hthis compound on Downstream p53 Targets
| Treatment | p21 (Fold Change) | Bax (Fold Change) | MDM2 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Hthis compound (1 µM) | 2.1 | 1.8 | 1.5 |
| Hthis compound (5 µM) | 3.5 | 2.9 | 2.2 |
| Hthis compound (10 µM) | 4.9 | 4.1 | 2.8 |
Conclusion
This application note provides a comprehensive protocol for the analysis of the p53 signaling pathway in response to the DHODH inhibitor Hthis compound using Western blotting. The detailed methodology and data presentation format are intended to guide researchers in accurately assessing the effects of novel compounds on this critical tumor suppressor pathway. The provided diagrams offer a clear visualization of the biological pathway and the experimental procedure. Adherence to this protocol will enable the generation of robust and reproducible data for basic research and drug development applications.
References
- 1. youtube.com [youtube.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p53 Pathway Antibodies | Rockland [rockland.com]
- 4. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
Application Notes and Protocols: HOSU-53 and Anti-CD47 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of HOSU-53, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, and anti-CD47 antibodies. This combination has demonstrated significant synergistic anti-tumor activity in preclinical models of hematological malignancies, particularly Acute Myeloid Leukemia (AML). Hthis compound works by inhibiting de novo pyrimidine (B1678525) biosynthesis, which is essential for rapidly proliferating cancer cells.[1][2] Anti-CD47 therapy targets the "don't eat me" signal on cancer cells, enabling their phagocytosis by macrophages.[1][2] The synergistic effect of this combination is attributed to Hthis compound's ability to increase the surface expression of pro-phagocytic signals, such as calreticulin (B1178941) (CALR), on tumor cells, thereby enhancing the efficacy of CD47 blockade.[2][3]
Data Presentation
In Vitro Efficacy of Hthis compound
| Cell Line/Condition | IC50 (nM) | Notes |
| AML Cell Lines | ||
| MOLM-13 | 2 - 45 | [4] |
| MV4-11 | 2 - 45 | |
| Primary AML Samples (Median) | 120.5 | After 96-hour treatment. |
| Cell-Free Assay | ||
| Human DHODH | 0.95 | [5][6] |
In Vivo Efficacy of Hthis compound and Anti-CD47 Combination Therapy in a MOLM-13 AML Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (days) | Outcome |
| Vehicle | - | ~22-30 | All mice succumbed to disease. |
| Hthis compound (4 mg/kg) | Daily, oral | Modest but significant survival benefit | All mice eventually succumbed to disease. |
| Anti-CD47 (B6H12, 0.5 mg/animal) | Daily for 21 days, intraperitoneal | Modest but significant survival benefit | All mice eventually succumbed to disease. |
| Hthis compound (4 mg/kg) + Anti-CD47 | Combined regimen | Impressive, prolonged survival | A large subset of animals cured. [1] |
| Hthis compound (10 mg/kg) | Daily, oral | 55 | Well-tolerated and improved prolonged survival.[1] |
| Hthis compound (10 mg/kg) + Anti-CD47 | Combined regimen | Impressive, prolonged survival | Disease-free survival with undetectable human CD45+ cells at day 80 or 106. [4] |
Note: Tumor Growth Inhibition (TGI) percentages were not explicitly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergistic Action
Caption: Synergistic mechanism of Hthis compound and anti-CD47 therapy.
In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft study.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hthis compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hthis compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of Hthis compound in culture medium.
-
Add 100 µL of the Hthis compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo MOLM-13 Xenograft Model
Objective: To evaluate the in vivo efficacy of Hthis compound and anti-CD47 combination therapy.
Materials:
-
MOLM-13 cells
-
Immunocompromised mice (e.g., NOD/SCID or NCG)
-
Hthis compound
-
Anti-CD47 antibody (clone B6H12)
-
Vehicle controls (for oral and intraperitoneal administration)
-
Sterile PBS
Procedure:
-
Culture MOLM-13 cells to the logarithmic growth phase.
-
On day 0, inject 5 x 10^6 MOLM-13 cells intravenously (i.v.) into each mouse.
-
Randomize mice into treatment groups (n=10 per group) on day 4 post-engraftment.
-
Administer treatments as described in the data table (e.g., daily oral gavage for Hthis compound, daily intraperitoneal injection for anti-CD47 for 21 days).
-
Monitor mice daily for signs of toxicity and tumor burden (e.g., hind limb paralysis, weight loss).
-
Euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, significant morbidity).
-
Record survival data and analyze using Kaplan-Meier survival curves and log-rank tests.
-
At the end of the study, tissues such as bone marrow and spleen can be harvested to assess disease burden by flow cytometry for human CD45+ cells.
Calreticulin (CALR) Surface Expression Analysis
Objective: To quantify the surface expression of CALR on AML cells following Hthis compound treatment.
Materials:
-
AML cell lines
-
Hthis compound
-
Fluorochrome-conjugated anti-human CALR antibody
-
Appropriate isotype control antibody
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Treat AML cells with Hthis compound at various concentrations for a predetermined time (e.g., 48-72 hours). Include a vehicle control.
-
Harvest and wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Add the anti-CALR antibody or isotype control to the cells and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of CALR expression.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
Objective: To assess the ability of macrophages to phagocytose Hthis compound-treated AML cells in the presence of an anti-CD47 antibody.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1)
-
AML target cells (e.g., MOLM-13)
-
Hthis compound
-
Anti-CD47 antibody (clone B6H12)
-
Isotype control antibody
-
Fluorescent dye for labeling target cells (e.g., CFSE)
-
Fluorescently-labeled anti-mouse F4/80 antibody (for BMDMs)
-
Flow cytometer
Procedure:
-
Prepare Macrophages: Isolate and differentiate BMDMs or plate the macrophage cell line in a 24-well plate and allow them to adhere.
-
Prepare Target Cells:
-
Treat AML cells with Hthis compound or vehicle for 48-72 hours.
-
Label the Hthis compound-treated and control AML cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.
-
-
Co-culture:
-
Add the labeled target cells to the macrophage-containing wells at an appropriate effector-to-target (E:T) ratio (e.g., 1:2 or 1:4).
-
Add the anti-CD47 antibody or isotype control at a final concentration of 1-10 µg/mL.
-
-
Incubation: Incubate the co-culture for 2-4 hours at 37°C.
-
Harvesting and Staining:
-
Gently scrape the cells to detach the macrophages.
-
Stain the cells with a fluorochrome-conjugated antibody against a macrophage marker (e.g., F4/80).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population (F4/80 positive).
-
Determine the percentage of double-positive cells (macrophage marker and target cell dye), which represents phagocytosis.
-
Conclusion
The combination of Hthis compound and anti-CD47 antibodies presents a promising therapeutic strategy for hematological malignancies. The provided data and protocols offer a framework for researchers to further investigate this synergistic interaction. The ability of Hthis compound to enhance the immunogenicity of tumor cells through the upregulation of "eat me" signals provides a strong rationale for its combination with immune checkpoint inhibitors that target the innate immune system. Further studies are warranted to optimize dosing schedules and explore the efficacy of this combination in other cancer types.
References
- 1. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify HOSU-53 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of drug resistance is a primary obstacle in cancer therapy. HOSU-53 is a novel, potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By blocking this pathway, Hthis compound shows compelling anti-proliferative activity in various cancers, particularly hematological malignancies, that are dependent on this pathway for rapid growth.[3][4][5] However, the emergence of resistance can limit its therapeutic efficacy. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout screens are a powerful, unbiased method for identifying genes that modulate drug sensitivity.[6][7][8] This document provides a detailed protocol for performing a pooled, positive-selection CRISPR-Cas9 screen to identify genes whose loss confers resistance to Hthis compound. Identifying these genes and their pathways can reveal novel biomarkers, uncover resistance mechanisms, and suggest new targets for combination therapies.[7][9]
Principle of the Assay
The foundation of this pooled CRISPR-Cas9 screening approach is to generate a diverse population of cells where each cell has a single gene knockout.[10][11] This is achieved by transducing a Cas9-expressing cell line with a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome.[11][12][13] The cell population is then treated with a lethal concentration of Hthis compound. Most cells will die; however, cells with a gene knockout that confers resistance will survive and proliferate.[7] By using next-generation sequencing (NGS) to quantify the sgRNAs present in the surviving population compared to a control population, we can identify the genes whose knockout is enriched, thereby pinpointing the genetic drivers of Hthis compound resistance.[14]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Human Cancer Cell Line (e.g., MOLM-13) | ATCC | CRL-3268 |
| Lenti-Cas9-Blast Lentivirus | Addgene | 52962 |
| Human GeCKOv2 Lentiviral sgRNA Library | Addgene | 1000000048 |
| Hthis compound | Custom Synthesis | N/A |
| Lipofectamine 3000 | Thermo Fisher | L3000015 |
| HEK293T Cells | ATCC | CRL-3216 |
| psPAX2 Packaging Plasmid | Addgene | 12260 |
| pMD2.G Envelope Plasmid | Addgene | 12259 |
| DMEM, High Glucose | Gibco | 11965092 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Polybrene | Millipore | TR-1003-G |
| Blasticidin | Thermo Fisher | R21001 |
| Puromycin | Thermo Fisher | A1113803 |
| DNeasy Blood & Tissue Kit | QIAGEN | 69504 |
| NEBNext Ultra II DNA Library Prep Kit | NEB | E7645 |
| Illumina Sequencing System | Illumina | N/A |
Experimental Workflow Diagram
Caption: Overall workflow for the Hthis compound resistance screen.
Experimental Protocols
Part 1: Cell Line and Lentivirus Preparation
-
Generate Cas9-Expressing Stable Cell Line:
-
Transduce the target cancer cell line (e.g., MOLM-13) with Lenti-Cas9-Blast virus.
-
Select transduced cells with Blasticidin for 7-10 days until a resistant population is established.
-
Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay) or Western Blot.
-
-
Package sgRNA Library Lentivirus:
-
Co-transfect HEK293T cells with the GeCKOv2 sgRNA library plasmid pool, psPAX2 packaging plasmid, and pMD2.G envelope plasmid using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
-
Part 2: Genome-Wide CRISPR-Cas9 Library Transduction
-
Determine Multiplicity of Infection (MOI):
-
Seed the Cas9-expressing cells in a 24-well plate.
-
Transduce cells with a range of viral titers in the presence of Polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing Puromycin.
-
After 48-72 hours of selection, determine the percentage of surviving cells to calculate the MOI. Aim for an MOI of 0.3 to ensure that most cells receive only one sgRNA.[11]
-
-
Large-Scale Library Transduction:
-
Calculate the number of cells needed to achieve at least 500-1000x coverage of the sgRNA library.[14] For the GeCKOv2 library (approx. 123,000 sgRNAs), this requires transducing ~1.2 x 10^8 cells.
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3.
-
After 24 hours, replace the viral medium with fresh medium.
-
After another 24 hours, begin selection with Puromycin. Maintain selection until a stable, transduced population is achieved.
-
Part 3: Hthis compound Drug Selection
-
Establish IC80 Concentration:
-
Perform a dose-response curve with Hthis compound on the Cas9-expressing parent cell line to determine the concentration that kills approximately 80% of cells (IC80) over a 10-14 day period.
-
-
Positive Selection Screen:
-
Collect a baseline cell pellet (T0) from the puromycin-selected library-transduced population. This sample is critical for assessing initial library representation.
-
Plate the remaining cells and split them into two populations: a control group (treated with vehicle, e.g., DMSO) and a Hthis compound treatment group.
-
Treat the selection group with the predetermined IC80 concentration of Hthis compound.
-
Maintain the cells for 14-21 days, passaging as needed and ensuring the cell number does not drop below the library coverage level (e.g., >6 x 10^7 cells).
-
Replenish Hthis compound with each media change.
-
Once the resistant population has grown out, harvest the cells from both the control and Hthis compound-treated arms.
-
Part 4: Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA (gDNA) Isolation:
-
Isolate gDNA from the T0, control, and Hthis compound-treated cell pellets using a commercial kit (e.g., QIAGEN DNeasy). Ensure high-quality, high-molecular-weight DNA is obtained.
-
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Purify the PCR products.
-
Pool the barcoded libraries and perform deep sequencing on an Illumina platform. Aim for a sequencing depth that provides at least 100-300 reads per sgRNA in the library.[14]
-
Data Analysis and Presentation
Raw sequencing reads are first trimmed and then aligned to a reference file of the sgRNA library to obtain read counts for each sgRNA.[15] Software packages like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) are widely used to normalize these counts and identify genes that are significantly enriched or depleted.[15][16] For this positive selection screen, a gene is considered a "hit" if its corresponding sgRNAs are significantly enriched in the Hthis compound-treated population compared to the control population.
Table 1: Hypothetical Screen Quality Control Metrics
| Metric | T0 (Baseline) | Control (Vehicle) | Hthis compound Treated | Recommended Value |
| Mapped Reads | 1.5 x 10^8 | 1.6 x 10^8 | 1.4 x 10^8 | >100 reads/sgRNA |
| Gini Index | 0.12 | 0.15 | 0.35 | < 0.2 (T0/Control) |
| Zero Counts | 5 sgRNAs | 12 sgRNAs | 45 sgRNAs | < 100 sgRNAs |
| Correlation (vs T0) | 1.0 | 0.96 | 0.65 | > 0.9 (Control) |
Table 2: Top Hypothetical Gene Hits Conferring Hthis compound Resistance
| Gene Symbol | Description | MAGeCK Score | P-value | FDR |
| UCK2 | Uridine-Cytidine Kinase 2 | 12.54 | 1.2e-8 | 2.5e-7 |
| ABCG2 | ATP Binding Cassette Subfamily G Member 2 | 9.87 | 4.5e-7 | 6.1e-6 |
| SLC29A1 | Solute Carrier Family 29 Member 1 (ENT1) | 8.12 | 1.1e-6 | 1.2e-5 |
| NT5C2 | 5'-Nucleotidase, Cytosolic II | 7.55 | 3.3e-6 | 2.8e-5 |
| CSNK1A1 | Casein Kinase 1 Alpha 1 | 6.98 | 8.9e-6 | 6.5e-5 |
Validation of Top Hits
Hits from a primary screen require rigorous validation.[9][14]
-
Individual sgRNA Validation: Transduce the parent cell line with 2-3 individual sgRNAs targeting each top hit gene and confirm resistance in a cell viability assay.[17]
-
Orthogonal Validation: Use an alternative method, such as RNAi, to silence the gene and confirm the resistance phenotype.[17]
-
Rescue Experiments: In the knockout cells, re-introduce the wild-type version of the hit gene to see if sensitivity to Hthis compound is restored.
Hypothetical Resistance Pathway
Hthis compound inhibits DHODH, blocking the de novo synthesis of pyrimidines. A key resistance mechanism could be the upregulation of the pyrimidine salvage pathway, which utilizes pre-existing nucleosides like uridine (B1682114) from the environment. The knockout of a negative regulator of this pathway, or a gene that prevents uridine uptake/utilization, would therefore confer resistance.
Caption: Upregulation of the pyrimidine salvage pathway as a resistance mechanism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR Screening Explained: Methods, Applications & workflow | Ubigene [ubigene.us]
- 12. genscript.com [genscript.com]
- 13. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
- 17. revvity.com [revvity.com]
Troubleshooting & Optimization
HOSU-53 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
Welcome to the technical support center for HOSU-53, a novel and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Hthis compound dosage to maximize on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hthis compound?
A1: Hthis compound is a potent and orally bioavailable inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival. By inhibiting DHODH, Hthis compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these cells.[3]
Q2: What are the known on-target and off-target effects of Hthis compound?
A2: The primary on-target effect of Hthis compound is the inhibition of DHODH, leading to the accumulation of its substrate, dihydroorotate (DHO), in plasma.[2] This accumulation of DHO is a key pharmacodynamic biomarker that correlates with both the efficacy and toxicity of the drug.[2] High levels of DHO can lead to on-target toxicities.
Regarding off-target effects, preclinical counter-screening against a panel of key safety targets and kinases has been performed. The closest identified off-target effect for Hthis compound is the agonism of PPARγ, but with a potency that is approximately 1500 times lower than its inhibition of DHODH.[2]
Q3: How can I monitor the on-target activity of Hthis compound in my experiments?
A3: The most direct way to monitor the on-target activity of Hthis compound is by measuring the plasma concentration of dihydroorotate (DHO). A dose-dependent increase in plasma DHO levels is a reliable indicator of DHODH inhibition.[4]
Q4: What is the recommended starting dose for in vivo studies?
A4: Preclinical studies in various animal models have been conducted to determine effective and tolerable doses. For instance, in a MOLM-13 xenograft model, a daily oral dose of 10 mg/kg was found to be effective and well-tolerated.[5] However, the optimal dose will depend on the specific animal model and the experimental goals. A first-in-human starting dose of 5 mg once daily has been established based on modeling approaches from preclinical studies.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High in vivo toxicity observed at a dose expected to be therapeutic. | Excessive DHODH inhibition: The administered dose may be too high for the specific animal model, leading to excessive accumulation of DHO and on-target toxicity. | 1. Reduce the dose: Titrate the dose of Hthis compound downwards to find a more tolerable level. 2. Monitor plasma DHO levels: Establish a correlation between the dose, DHO levels, and observed toxicity in your model. This will help in defining a therapeutic window. 3. Consider intermittent dosing: Higher doses may be safely administered on an intermittent schedule. |
| Lack of efficacy at a previously reported effective dose. | Insufficient target engagement: The bioavailability or metabolism of Hthis compound may differ in your experimental system. | 1. Confirm target engagement: Measure plasma DHO levels to ensure that DHODH is being effectively inhibited. 2. Increase the dose cautiously: If DHO levels are low, a carefully monitored dose escalation may be warranted. 3. Evaluate drug formulation and administration: Ensure proper formulation and administration of Hthis compound to maximize bioavailability. |
| Observed phenotype is inconsistent with DHODH inhibition. | Potential off-target effect: While Hthis compound is highly selective, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. | 1. Perform a dose-response study: Determine if the phenotype is observed at concentrations consistent with the IC50 for DHODH inhibition. 2. Use a structurally unrelated DHODH inhibitor: Confirm if a different DHODH inhibitor recapitulates the same phenotype. 3. Conduct rescue experiments: Supplementing cells with uridine (B1682114), a downstream product of the pyrimidine synthesis pathway, should rescue the on-target effects of Hthis compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for Hthis compound from preclinical studies.
Table 1: In Vitro Potency of Hthis compound
| Assay | Target | IC50 | Reference |
| Cell-free enzyme inhibition assay | Human DHODH | 0.95 nM | [2] |
| Cellular anti-proliferative assay | AML cell lines | 2 - 45 nM | |
| Cellular anti-proliferative assay | Multiple Myeloma cell lines | 12 - 42 nM |
Table 2: Preclinical Pharmacokinetic and Efficacious Dose
| Species | Dosing Regimen | Observation | Reference |
| Mouse (MOLM-13 xenograft) | 10 mg/kg, daily, oral | Effective and well-tolerated | [5] |
| Mouse (MOLM-13 xenograft) | 4, 10, 20, 30 mg/kg, twice a week | Linear dose relationship between plasma concentration and DHO accumulation | |
| Human (Projected) | 5 mg, once daily | Proposed first-in-human starting dose | [6] |
Experimental Protocols
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hthis compound against recombinant DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Hthis compound
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Hthis compound in DMSO, and then dilute further in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the diluted Hthis compound or vehicle control (DMSO).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO and the electron acceptor to each well.
-
Immediately measure the kinetic change in absorbance (for DCIP) or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the rate of reaction for each concentration of Hthis compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of Hthis compound and fitting the data to a dose-response curve.
Protocol 2: Quantification of Plasma Dihydroorotate (DHO) by LC-MS/MS
Objective: To measure the concentration of the pharmacodynamic biomarker DHO in plasma samples from subjects treated with Hthis compound. This protocol is adapted from a validated method for human plasma.[1]
Materials:
-
Plasma samples (collected in K2EDTA tubes)
-
Internal Standard (IS): Stable isotope-labeled DHO
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column. The mobile phase can be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Monitor the specific mass transitions for DHO and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using a surrogate matrix (e.g., bovine serum albumin solution) spiked with known concentrations of DHO.
-
Calculate the concentration of DHO in the plasma samples by comparing the peak area ratio of DHO to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
HOSU-53 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when preparing HOSU-53 for in vitro assays. Our aim is to equip researchers with the necessary information to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Hthis compound and what is its mechanism of action?
Hthis compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides. By inhibiting DHODH, Hthis compound disrupts the production of pyrimidines, leading to a depletion of the nucleotide pool necessary for DNA replication and cell proliferation. This ultimately results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What are the basic physicochemical properties of Hthis compound?
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁FNNaO₃ | Probechem Biochemicals |
| Molecular Weight | 437.45 g/mol | Probechem Biochemicals |
| Appearance | Solid | Probechem Biochemicals |
| Solubility | 10 mM in DMSO | Probechem Biochemicals |
Q3: I'm observing precipitation when I dilute my Hthis compound DMSO stock solution into my cell culture medium. What is the likely cause?
This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment (like cell culture medium) where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 1%.[4] However, for sensitive primary cells, a concentration below 0.1% is recommended.[4] It is crucial to determine the tolerance of your specific cell line by running a vehicle control (medium with the same final DMSO concentration as your highest Hthis compound concentration) to assess any effects on cell viability and function.
Troubleshooting Guide: Hthis compound Precipitation
This guide provides a step-by-step approach to resolving Hthis compound precipitation issues during preparation for in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | Solvent Shock: Rapid change in solvent polarity. | 1. Pre-warm the media: Always use cell culture medium pre-warmed to 37°C. 2. Slow, dropwise addition: Add the Hthis compound DMSO stock solution slowly and drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube. This facilitates rapid dispersion and minimizes localized high concentrations. 3. Serial Dilution: Prepare an intermediate dilution of the Hthis compound stock in pre-warmed media before making the final dilution. |
| High Final Concentration: The desired concentration of Hthis compound exceeds its solubility limit in the final medium. | 1. Lower the final concentration: If possible, reduce the final working concentration of Hthis compound. 2. Determine the Maximum Soluble Concentration: Perform a solubility test (see Protocol 2) to identify the highest concentration of Hthis compound that remains soluble in your specific cell culture medium. | |
| Precipitation after incubation | Compound Instability: Hthis compound may be unstable in the aqueous environment of the cell culture medium over time. | 1. Prepare fresh solutions: Always prepare fresh working solutions of Hthis compound immediately before each experiment. 2. Limit incubation time: If experimentally feasible, reduce the incubation time of Hthis compound with the cells. |
| Interaction with Media Components: Salts, proteins, or other components in the cell culture medium may interact with Hthis compound, leading to the formation of insoluble complexes. | 1. Test different media formulations: If problems persist, consider trying a different basal medium. 2. Serum concentration: The presence of serum can sometimes help to stabilize hydrophobic compounds. Evaluate if altering the serum concentration affects solubility. |
Experimental Protocols
Protocol 1: Preparation of Hthis compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM Hthis compound stock solution in DMSO and its subsequent dilution for use in cell culture assays.
Materials:
-
Hthis compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare 10 mM Stock Solution:
-
Under sterile conditions, accurately weigh the required amount of Hthis compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the Hthis compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution (Example for a final concentration of 10 µM in 10 mL of medium):
-
Thaw an aliquot of the 10 mM Hthis compound stock solution at room temperature.
-
In a sterile 15 mL conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add 10 µL of the 10 mM Hthis compound stock solution dropwise.
-
Cap the tube and invert it several times to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
-
Protocol 2: Determination of the Maximum Soluble Concentration of Hthis compound in Cell Culture Medium
This protocol outlines a method to determine the highest concentration of Hthis compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM Hthis compound stock solution in DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Microplate reader capable of measuring absorbance at 600 nm
-
Microscope
Procedure:
-
Prepare a Dilution Series:
-
In a sterile 96-well plate, prepare a serial dilution of Hthis compound in your pre-warmed cell culture medium. A suggested range is from 100 µM down to 1 µM.
-
Ensure the final DMSO concentration is constant across all wells and matches what you will use in your experiments (e.g., 0.5%).
-
Include a "medium only" control and a "vehicle control" (medium with the final DMSO concentration).
-
-
Incubation and Observation:
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment:
-
At each time point, read the absorbance of the plate at 600 nm using a microplate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of Hthis compound that remains clear (both visually and by absorbance reading) throughout the incubation period is your maximum working soluble concentration under those specific conditions.
-
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Hthis compound's mechanism of action and to aid in experimental design, the following diagrams are provided.
References
Improving the bioavailability of HOSU-53 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DHODH inhibitor HOSU-53 in animal models. The information is designed to address common challenges related to bioavailability and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hthis compound?
A1: Hthis compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By inhibiting DHODH, Hthis compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism preferentially affects rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[1]
Q2: What is the reported oral bioavailability of Hthis compound in different animal models?
A2: Hthis compound has demonstrated favorable oral bioavailability across multiple species. In mice, the oral bioavailability is approximately 85% to 86%.[2][3] For rats and dogs, the reported oral bioavailability is approximately 59-60% and 47-50%, respectively.
Q3: What is a suitable vehicle for oral administration of Hthis compound in animal studies?
A3: Preclinical studies have successfully used aqueous solutions of hydroxypropyl-β-cyclodextrin (HPBCD) to formulate Hthis compound for oral administration.[3][4] Concentrations of 20% and 40% HPBCD in water have been reported.[3][4] The use of cyclodextrins helps to improve the aqueous solubility of poorly soluble compounds like Hthis compound.
Q4: Has Hthis compound been formulated as a salt to improve its properties?
A4: Yes, to enhance its aqueous solubility for in vivo studies, Hthis compound has been developed as both a sodium salt and a lysine (B10760008) salt.[4] Early experiments may have used the free acid form, but for in vivo applications, the salt forms are preferred.[4]
Troubleshooting Guide
Issue: Low or variable plasma concentrations of Hthis compound after oral administration.
Possible Cause 1: Suboptimal Vehicle Formulation
If you are not observing the expected plasma concentrations, your vehicle formulation may not be adequately solubilizing the compound.
-
Recommendation: Prepare Hthis compound in a solution of 20% or 40% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.[3][4] This has been shown to be an effective vehicle in published preclinical studies. Ensure the compound is fully dissolved before administration.
Possible Cause 2: Compound Precipitation
Hthis compound, particularly in its free acid form, may have limited aqueous solubility.[4] If the compound precipitates out of solution before or after administration, its absorption will be significantly reduced.
-
Recommendation:
-
Visually inspect your dosing solution for any particulate matter before administration.
-
Consider using a salt form of Hthis compound (sodium or lysine salt), which has improved aqueous solubility.[4]
-
Ensure the pH of your formulation is appropriate to maintain the solubility of the salt form.
-
Possible Cause 3: Issues with Dosing Procedure
Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting the amount of drug that reaches the gastrointestinal tract for absorption.
-
Recommendation: Ensure that personnel are properly trained in oral gavage techniques for the specific animal model. For mice, administration is typically performed via oral gavage.[4] The volume should be appropriate for the animal's size.
Issue: Inconsistent results between different animal species.
Possible Cause: Species-Specific Pharmacokinetic Differences
As shown in the data tables below, Hthis compound exhibits different pharmacokinetic profiles in mice, rats, and dogs.
-
Recommendation: Be aware of the differences in bioavailability and half-life between species when designing your experiments and interpreting your data. For example, the half-life is significantly longer in mice (around 29-30 hours) compared to rats and dogs (6-8 hours). Dose adjustments may be necessary to achieve equivalent exposures across species.
Quantitative Data Summary
Table 1: Oral Bioavailability and Half-Life of Hthis compound in Different Species
| Species | Oral Bioavailability (%) | Elimination Half-Life (T½) (hours) |
| Mouse | 85 - 86 | 29 - 30 |
| Rat | 59 - 60 | 6 - 8 |
| Dog | 47 - 50 | 6 - 8 |
Data compiled from multiple preclinical studies.
Table 2: Pharmacokinetic Parameters of Hthis compound in Mice after a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Oral (p.o.) | 10 | Not Reported | Not Reported | Not Reported |
| Intravenous (i.v.) | 3 | Not Reported | Not Reported | Not Reported |
While specific Cmax, Tmax, and AUC values were not detailed in the provided search results, these studies were conducted to establish the favorable oral bioavailability of 85%.[3]
Experimental Protocols
Protocol 1: Preparation of Hthis compound Formulation for Oral Administration in Mice
-
Materials:
-
Hthis compound (sodium or lysine salt form recommended)
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
-
Procedure:
-
Prepare a 40% (w/v) solution of HPBCD in sterile water. For example, dissolve 4 g of HPBCD in a final volume of 10 mL of water.
-
Warm the solution slightly and stir until the HPBCD is completely dissolved.
-
Weigh the required amount of Hthis compound and add it to the HPBCD solution to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in mice, assuming a dosing volume of 10 mL/kg).
-
Vortex and/or sonicate the mixture until the Hthis compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice are a suitable strain.[3]
-
Groups:
-
Group 1: Intravenous (i.v.) administration (e.g., 3 mg/kg)
-
Group 2: Oral (p.o.) administration (e.g., 10 mg/kg)
-
-
Procedure:
-
Administer Hthis compound to each group via the specified route. For the oral group, use the formulation described in Protocol 1.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dose.
-
Process the blood to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples for Hthis compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Hthis compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
Caption: Workflow for determining the oral bioavailability of Hthis compound in animal models.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
HOSU-53 Technical Support Center: Managing Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the stability of HOSU-53 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Hthis compound stock solutions?
A1: For optimal long-term stability, Hthis compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C. For shorter-term storage (up to 6 months), -20°C is also acceptable.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Q2: How should I store the solid (powder) form of Hthis compound?
A2: The solid powder of Hthis compound is more stable than its dissolved form. For long-term storage (up to 12 months), it should be kept at -20°C. For shorter periods (up to 6 months), storage at 4°C is suitable.[1] Ensure the container is tightly sealed to protect it from moisture and light.
Q3: What is the primary mechanism of action of Hthis compound?
A3: Hthis compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[2][3] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. By inhibiting DHODH, Hthis compound depletes the cellular pool of pyrimidines, thereby impeding cell proliferation, particularly in rapidly dividing cells like cancer cells.[2]
Q4: Can Hthis compound degrade in my cell culture medium during a long-term experiment?
A4: Yes, like many small molecules, Hthis compound can be susceptible to degradation in aqueous environments such as cell culture media, especially during prolonged incubation at 37°C. Factors that can influence its stability include the pH of the medium, the presence of serum proteins, and potential enzymatic activity from the cells.[4] It is recommended to perform a stability assessment in your specific cell culture medium to understand its degradation kinetics.
Q5: I am observing a decrease in the activity of Hthis compound over several days in my cell culture. What could be the reason?
A5: A decrease in activity over time could be due to several factors:
-
Degradation: Hthis compound may be degrading in the culture medium at 37°C.
-
Metabolism: The cells in your culture may be metabolizing the compound.
-
Adsorption: The compound might be adsorbing to the plastic of the culture plates or other experimental apparatus.
-
Cellular Efflux: Cells may actively transport the compound out, reducing its intracellular concentration.
It is advisable to replenish the medium with fresh Hthis compound at regular intervals in long-term experiments to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of Hthis compound. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Precipitation of Hthis compound: Low solubility in the final aqueous experimental buffer. 3. Degradation in experimental medium: Instability at 37°C over the experiment's duration. | 1. Prepare fresh aliquots of the stock solution from a new vial of solid compound. Minimize freeze-thaw cycles. 2. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells. Perform a solubility test in your final buffer. 3. Replenish the medium with fresh Hthis compound at regular intervals (e.g., every 24-48 hours). Perform a time-course stability study (see Experimental Protocols). |
| High variability between replicate experiments. | 1. Inaccurate pipetting of viscous stock solution (e.g., DMSO). 2. Incomplete dissolution of Hthis compound in the stock solution or final medium. 3. Non-homogenous mixing of Hthis compound in the culture medium. | 1. Use positive displacement pipettes or reverse pipetting for viscous solutions. 2. Ensure the compound is fully dissolved by vortexing and visual inspection before use. 3. Gently swirl the culture plates after adding Hthis compound to ensure even distribution. |
| Precipitate formation in the cell culture medium after adding Hthis compound. | 1. Exceeding the aqueous solubility limit of Hthis compound. 2. Interaction with components in the cell culture medium. | 1. Lower the final concentration of Hthis compound. 2. Test the solubility of Hthis compound in the basal medium versus the complete medium (with serum) to identify potential interactions. |
Data Presentation
Table 1: Representative Stability of Hthis compound in Solution
Disclaimer: The following data is a hypothetical representation to illustrate the stability profile of a typical small molecule inhibitor under various conditions. Actual stability of Hthis compound may vary and should be determined experimentally.
| Storage Condition | Solvent/Medium | Time | Remaining Hthis compound (%) | Notes |
| -80°C | DMSO | 12 months | >99% | Recommended for long-term storage of stock solutions. |
| -20°C | DMSO | 6 months | >98% | Suitable for mid-term storage of stock solutions. |
| 4°C | DMSO | 1 month | ~95% | Not recommended for long-term storage of solutions. |
| Room Temperature | DMSO | 24 hours | ~97% | Avoid prolonged storage at room temperature. |
| 37°C | Cell Culture Medium + 10% FBS | 24 hours | ~90% | Degradation is observed. |
| 37°C | Cell Culture Medium + 10% FBS | 48 hours | ~80% | Significant degradation. Medium replenishment is recommended. |
| 37°C | Cell Culture Medium + 10% FBS | 72 hours | ~65% | Substantial degradation. |
| 37°C | PBS (pH 7.4) | 24 hours | ~92% | Slightly more stable than in complete medium. |
Experimental Protocols
Protocol 1: Assessment of Hthis compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of Hthis compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Hthis compound in anhydrous DMSO.
-
Prepare the complete cell culture medium to be tested (e.g., RPMI-1640 + 10% FBS).
-
Prepare a working solution by diluting the Hthis compound stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Incubation:
-
Dispense 1 mL of the 10 µM Hthis compound working solution into triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins and halt degradation.
-
-
Sample Processing and Analysis:
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by a validated HPLC-MS/MS method to quantify the concentration of Hthis compound.[5]
-
-
Data Analysis:
-
Calculate the peak area ratio of Hthis compound to the internal standard for each sample.
-
Determine the percentage of Hthis compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
Mandatory Visualization
Caption: Hthis compound inhibits DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: Workflow for assessing the stability of Hthis compound in cell culture medium.
Caption: Logical workflow for troubleshooting inconsistent Hthis compound activity.
References
- 1. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HOSU-53 & Compensatory Metabolic Pathways
Welcome to the technical support center for HOSU-53. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with Hthis compound, a novel inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hthis compound?
A1: Hthis compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] DHODH catalyzes the conversion of dihydroorotate (DHO) to orotate, a rate-limiting step in the synthesis of pyrimidines (uracil, cytosine, thymine), which are essential building blocks for DNA and RNA.[3] By inhibiting DHODH, Hthis compound depletes the pyrimidine pool, leading to cell cycle arrest, differentiation, and apoptosis, particularly in rapidly proliferating cells like cancer cells that are heavily reliant on this pathway.[3]
Q2: How can I confirm that Hthis compound is active in my experimental system?
A2: The most direct pharmacodynamic (PD) biomarker for Hthis compound target engagement is the accumulation of dihydroorotate (DHO), the substrate of DHODH.[4][5] You can measure DHO levels in plasma, cells, or tissue lysates using mass spectrometry. An increase in DHO levels post-treatment is a reliable indicator that Hthis compound is inhibiting DHODH activity.
Q3: What is the key compensatory metabolic pathway that can limit Hthis compound efficacy?
A3: The primary compensatory mechanism is the pyrimidine salvage pathway .[6] This pathway allows cells to recycle pyrimidines from exogenous sources, bypassing the need for de novo synthesis. If your cell culture medium contains high levels of uridine (B1682114) or cytidine, cells may uptake these nucleosides and circumvent the metabolic block induced by Hthis compound, leading to apparent resistance.[6][7][8]
Q4: In which cancer types has Hthis compound shown preclinical efficacy?
A4: Hthis compound has demonstrated significant preclinical efficacy in a range of hematological malignancies and solid tumors, including:
Troubleshooting Guide
Issue 1: Hthis compound shows lower-than-expected potency or no effect in my in vitro cell viability assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Pyrimidine Salvage Pathway Activation | 1. Check the formulation of your cell culture medium for pyrimidine sources (e.g., uridine).2. Culture cells in a pyrimidine-depleted medium (e.g., dialyzed FBS).3. Perform a Uridine Rescue Assay (see Experimental Protocols) to confirm salvage pathway activity. | Standard media can contain sufficient pyrimidines to allow cells to bypass the Hthis compound-induced block on de novo synthesis, masking the inhibitor's effect.[6][7] |
| High Plasma Protein Binding | 1. If supplementing with high concentrations of serum, consider that Hthis compound is highly plasma protein-bound.[5]2. Determine the IC50 in the presence of physiological concentrations of human or bovine serum albumin to assess the impact of protein binding. | The free fraction of the drug is responsible for its activity. High protein binding can reduce the effective concentration of Hthis compound available to the cells.[5] |
| Incorrect Drug Concentration | 1. Verify the stock concentration and dilution calculations.2. Perform a fresh serial dilution from a new aliquot of Hthis compound stock. | Simple errors in preparation can lead to inaccurate final concentrations in the assay. |
| Cell Line is Intrinsically Resistant | 1. Some cell lines may have low dependence on de novo pyrimidine synthesis.2. Measure the baseline expression of DHODH and other key enzymes in the de novo and salvage pathways. | Not all cell lines are equally dependent on the pathway targeted by Hthis compound.[6] |
Issue 2: Inconsistent results or toxicity observed in in vivo animal studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Pharmacokinetic Variability | 1. Hthis compound is orally bioavailable, but absorption can vary.[5][9]2. Measure plasma concentrations of Hthis compound at several time points post-dosing to determine the PK profile in your model. | Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for correlating dose with exposure and effect.[3] |
| On-Target Toxicity | 1. Monitor plasma DHO levels. Elevated DHO is a sensitive biomarker for both efficacy and potential toxicity.[4][7]2. If toxicity is observed, consider dose reduction or intermittent dosing schedules.[4] | While targeting cancer metabolism, high doses of DHODH inhibitors can affect normal proliferating cells. DHO levels can help define a therapeutic window.[7] |
| Animal Diet | 1. Check the composition of the animal chow for sources of pyrimidines. | Similar to cell culture media, the diet can provide an exogenous source of pyrimidines, potentially confounding results. |
Quantitative Data Summary
Table 1: In Vitro Potency of Hthis compound
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Cell-Free Enzyme Assay | Human DHODH | - | 0.7 nM | [9] |
| Cell-Free Enzyme Assay | Human DHODH | - | 0.95 nM | [3] |
| Cellular Viability | AML | MOLM-13 | 2.2 nM | [9] |
| Cellular Viability | AML Panel | - | 2 - 45 nM | [5] |
| Cellular Viability | Multiple Myeloma Panel | - | 12 - 42 nM | [5] |
| Serum Shift Assay | - | - | 457 nM | [5] |
Table 2: In Vivo Efficacy of Hthis compound in Xenograft Models
| Cancer Type | Model | Metric | Result | Reference |
| AML | MOLM-13 | Median Survival | 63 days (vs. 17 days for vehicle) | [9] |
| Multiple Myeloma | NCI-H929 | Median Survival | 73.5 days (vs. 45.5 days for vehicle) | [9] |
| Small Cell Lung Cancer | NCI-H82 | Tumor Growth Inhibition (TGI) | 84% | [9] |
| Colorectal Cancer | HCT-15 | Tumor Growth Inhibition (TGI) | 91% | [9] |
| Lymphoma | Z-138 | Tumor Growth Inhibition (TGI) | 102% | [9] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay to Confirm On-Target Activity
This assay is designed to determine if the cytotoxic effects of Hthis compound can be reversed by providing an external source of pyrimidines, thus confirming that the drug's activity is due to the inhibition of the de novo pyrimidine synthesis pathway.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density for a 72-hour viability assay.
-
Compound Preparation:
-
Treatment:
-
Add the 2X Hthis compound solution to the appropriate wells.
-
Immediately add the 2X uridine solution to the "rescue" wells. For control wells, add vehicle.
-
Ensure final volumes are equal across all wells.
-
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
-
Data Analysis: Compare the dose-response curve of Hthis compound alone to the curve of Hthis compound in the presence of uridine. A rightward shift in the IC50 curve in the presence of uridine indicates on-target activity.[7]
Protocol 2: Monitoring Dihydroorotate (DHO) as a Pharmacodynamic Biomarker
This protocol outlines the general steps for measuring DHO accumulation in plasma samples from in vivo studies.
Methodology:
-
Sample Collection: Collect blood from animals at specified time points (e.g., pre-dose, 2, 4, 8, 24 hours post-Hthis compound administration) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Immediately store the plasma at -80°C until analysis.
-
Sample Preparation for LC-MS:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify DHO and the internal standard.
-
-
Data Analysis: Quantify DHO concentrations by comparing the peak area ratio of DHO to the internal standard against a standard curve. Plot DHO concentration versus time to assess the pharmacodynamic effect of Hthis compound.
Visualizations
Caption: Hthis compound inhibits DHODH, which can be bypassed by the pyrimidine salvage pathway.
Caption: Workflow for confirming Hthis compound on-target activity via uridine rescue assay.
Caption: A decision-making flowchart for troubleshooting low in vitro Hthis compound potency.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. mdpi.com [mdpi.com]
- 4. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
Troubleshooting inconsistent results in HOSU-53 experiments
Welcome to the technical support center for HOSU-53 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays involving Hthis compound.
Frequently Asked Questions (FAQs)
Q1: What is Hthis compound and what is its mechanism of action?
Hthis compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] By inhibiting DHODH, Hthis compound depletes the intracellular pool of pyrimidines, which are vital for the proliferation of rapidly dividing cells, such as cancer cells.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in susceptible cell populations.
Q2: In which cancer types has Hthis compound shown preclinical efficacy?
Hthis compound has demonstrated promising preclinical activity in a range of hematological malignancies and solid tumors. Efficacy has been observed in models of:
Q3: How should Hthis compound be stored and handled?
For optimal stability, Hthis compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[8] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to 6 months or -20°C for up to 6 months.[8] It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[9]
Q4: What are the known off-target effects of Hthis compound?
Hthis compound has been shown to be highly selective for DHODH. In a screening against a panel of approximately 450 human kinases, Hthis compound showed no significant alternative-target activity at a concentration of 10 µM.[8] The closest identified off-target effect is a weak agonistic activity on PPARγ, with a potency that is 1500-fold less than its activity against MOLM-13 AML cells.[10]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with Hthis compound can arise from various factors, from procedural inconsistencies to biological variables. This guide provides a structured approach to identifying and resolving these common issues.
Issue 1: Little to No Cellular Response to Hthis compound Treatment
Possible Cause 1: Presence of Uridine (B1682114) in Cell Culture Medium
-
Explanation: Standard fetal bovine serum (FBS) contains physiological levels of uridine, which can be utilized by cells through the pyrimidine salvage pathway. This bypasses the block on the de novo synthesis pathway imposed by Hthis compound, effectively rescuing the cells from the drug's effects.[11]
-
Solution: Use dialyzed FBS (dFBS) to remove small molecules like uridine from the culture medium. To confirm that the observed lack of effect is due to uridine rescue, perform a control experiment where exogenous uridine is added back to the dFBS-containing medium.
Possible Cause 2: Cell Line-Specific Resistance
-
Explanation: Different cell lines exhibit varying degrees of dependence on the de novo versus the salvage pathway for pyrimidine synthesis.[12] Cells with a highly active salvage pathway may be inherently resistant to DHODH inhibitors.
-
Solution: Before conducting extensive experiments, perform a dose-response analysis on your cell line of interest and compare its sensitivity to a known sensitive cell line, such as MOLM-13.[11] If your cell line is resistant, consider whether it is the most appropriate model for your research question.
Possible Cause 3: Incorrect Drug Concentration
-
Explanation: Errors in calculating dilutions, improper storage leading to degradation, or adsorption of the compound to plasticware can result in a lower-than-expected final concentration of Hthis compound.
-
Solution: Double-check all dilution calculations. Prepare fresh stock solutions and dilutions for each experiment. Minimize the number of serial dilutions and use low-adhesion plasticware where possible.
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Cause 1: Inconsistent Cell Seeding
-
Explanation: Uneven distribution of cells during plating is a major source of variability in cell-based assays.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider a "cross-plating" pattern to average out any systematic errors.
Possible Cause 2: Edge Effects in Multi-Well Plates
-
Explanation: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration that can affect cell growth and drug efficacy.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity within the plate.[13]
Possible Cause 3: Compound Precipitation
-
Explanation: Hthis compound is soluble in DMSO, but high concentrations in aqueous culture medium can lead to precipitation, resulting in inconsistent dosing.[8]
-
Solution: Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%).[13] Prepare intermediate dilutions of the Hthis compound stock in culture medium before adding to the wells. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound.
Data Summary Tables
Table 1: In Vitro Efficacy of Hthis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 2.2 |
| Multiple SCLC Cell Lines | Small Cell Lung Cancer | Low nanomolar range |
| Primary AML Samples | Acute Myeloid Leukemia | 120.5 (median) |
Data compiled from references[2][6][7].
Table 2: In Vivo Efficacy of Hthis compound in Xenograft Models
| Xenograft Model | Cancer Type | Hthis compound Dose | Outcome |
| MOLM-13 | Acute Myeloid Leukemia | 10 mg/kg, daily | Significantly improved survival |
| NCI-H929 | Multiple Myeloma | Not specified | Median survival of 73.5 days (vs. 45.5 days for vehicle) |
| NCI-H82 | Small Cell Lung Cancer | Not specified | 84% Tumor Growth Inhibition (TGI) |
| HCT-15 | Colorectal Cancer | Not specified | 91% TGI |
| Z-138 | Lymphoma | Not specified | 102% TGI |
| SNU-16 | Gastric Cancer | Not specified | 88% TGI |
| A375 | Melanoma | Not specified | 64% TGI |
Data compiled from references[7][14].
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Hthis compound in a cancer cell line.
Materials:
-
Hthis compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (recommended to use with dialyzed FBS)
-
96-well, clear-bottom, white plates (for luminescence-based assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Hthis compound in DMSO.
-
Perform serial dilutions of the Hthis compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest Hthis compound dose).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of Hthis compound.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Uridine Rescue Experiment
This experiment is crucial to confirm that the observed effects of Hthis compound are due to on-target inhibition of DHODH.
Procedure:
-
Follow the steps outlined in the Cell Viability Assay protocol.
-
In parallel, prepare a second set of serial dilutions of Hthis compound in complete culture medium supplemented with a final concentration of 100 µM uridine.
-
Treat a separate set of cells with the Hthis compound and uridine co-treatment medium.
-
After the incubation period, measure cell viability as described above.
-
Expected Outcome: If the cytotoxic effects of Hthis compound are on-target, the addition of exogenous uridine should rescue cell viability.
Diagrams and Visualizations
Caption: Hthis compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.
Caption: A logical workflow for troubleshooting inconsistent results in Hthis compound experiments.
Caption: A simplified workflow for conducting cell-based assays with Hthis compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 3. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 4. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 8. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of HOSU-53
Welcome to the HOSU-53 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving Hthis compound, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). While Hthis compound is produced under stringent quality control, this guide addresses potential sources of variability and offers solutions to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Hthis compound and what is its mechanism of action?
A1: Hthis compound is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By inhibiting DHODH, Hthis compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[1] This selectively targets rapidly proliferating cells, such as cancer cells, which are highly dependent on this pathway for their growth and survival.[1]
Q2: How should I store and handle Hthis compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of Hthis compound. For solid Hthis compound, it is recommended to store it at -20°C for up to 12 months or at 4°C for up to 6 months.[3] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[3] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] Protect the compound and its solutions from light by using amber vials or by wrapping containers in foil.[4]
Q3: My Hthis compound solution has changed color. What should I do?
A3: A change in the color of your Hthis compound solution may indicate chemical degradation or oxidation.[4] This can be caused by exposure to light, air, or impurities in the solvent.[4] It is recommended to discard the discolored solution and prepare a fresh one from a solid stock. To prevent this, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]
Q4: I am observing a lower-than-expected potency (IC50) in my cell-based assays compared to published values. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[5] Several factors could contribute to this observation with Hthis compound:
-
Cell Permeability: The compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration.[5][6]
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.[5]
-
Protein Binding: Hthis compound may bind to other cellular proteins or lipids, sequestering it from its target, DHODH.[5]
-
Inhibitor Stability: The compound might be metabolized or degraded by cellular enzymes over the course of the experiment.[5]
Q5: The vehicle control (e.g., DMSO) in my experiment is showing a biological effect. What should I do?
A5: A biological effect from the vehicle control is likely due to the final solvent concentration being too high.[5] It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[5] Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues you might encounter when using Hthis compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Batch-to-batch variability in experimental outcomes can be frustrating. Here’s a workflow to diagnose the potential source of the issue.
Figure 1. Troubleshooting workflow for inconsistent experimental results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of Hthis compound Stock | Prepare a fresh stock solution of Hthis compound from the solid compound. Aliquot the new stock into single-use volumes to minimize freeze-thaw cycles.[4] |
| Inconsistent Dosing | Calibrate your pipettes and ensure accurate serial dilutions. Always prepare a master mix for each concentration to be tested across replicate wells or plates. |
| Variability in Cell Health | Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Regularly test for mycoplasma contamination. |
| Reagent Variability | If possible, use the same lot of media, serum, and other critical reagents for the duration of a study. If a new lot is introduced, perform a bridging experiment to ensure consistency.[7] |
| Batch-to-Batch Variation of Hthis compound | While unlikely with a high-quality source, if you suspect this, contact technical support with the lot numbers . A new batch should be tested in parallel with the old one in a standardized assay to confirm performance. |
Issue 2: Hthis compound Solubility Problems
Hthis compound, like many small molecule inhibitors, may have limited aqueous solubility.
Q: My Hthis compound is precipitating when I dilute it into my aqueous cell culture medium. What can I do?
A: This is a common issue with hydrophobic compounds. Here are some strategies to address it:
-
Prepare a High-Concentration Stock in an Organic Solvent: The initial step is to dissolve Hthis compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution.[8]
-
Perform Serial Dilutions: From this stock, perform serial dilutions into your aqueous experimental medium.[8] It's crucial to vortex or mix well after each dilution step.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[8]
-
Consider pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can sometimes improve solubility.[8] However, ensure the pH is compatible with your biological assay.
Experimental Protocol: Assessing Hthis compound Solubility in Experimental Media
-
Prepare a 10 mM stock solution of Hthis compound in 100% DMSO.
-
Create a series of intermediate dilutions of the Hthis compound stock in DMSO.
-
Add 1 µL of each intermediate dilution to 199 µL of your final aqueous experimental medium to achieve a range of final Hthis compound concentrations. This will maintain a final DMSO concentration of 0.5%.
-
Visually inspect each solution for any signs of precipitation or cloudiness immediately after preparation and after a period equivalent to your experimental incubation time.
-
If precipitation is observed at your desired working concentration, consider lowering the final concentration or exploring alternative solubilization strategies as mentioned above.
Hthis compound Signaling Pathway
Hthis compound targets the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides required for cell proliferation.
Figure 2. Mechanism of action of Hthis compound in the de novo pyrimidine biosynthesis pathway.
Quantitative Data Summary
The potency of Hthis compound has been characterized in various assays.
Table 1: In Vitro Potency of Hthis compound
| Assay Type | Target/Cell Line | Species | IC50 | Reference |
| Cell-free Enzyme Inhibition | DHODH | Human | 0.95 nM | [2][3] |
| Cell Proliferation | MOLM-13 (AML) | Human | 2.2 nM | [9] |
| Cell Proliferation | Primary AML Samples | Human | 6.5 nM (median) | [10] |
Table 2: In Vivo Efficacy of Hthis compound in a MOLM-13 Xenograft Model
| Treatment Group | Dosing | Median Survival (days) | Reference |
| Vehicle Control | - | 17 | [9] |
| Hthis compound | 10 mg/kg, daily p.o. | 55 | [10][11] |
| BAY2402234 (comparator) | 4 mg/kg, daily p.o. | 52 | [10][11] |
| Hthis compound + anti-CD47 | 4 or 10 mg/kg Hthis compound + 0.5mg anti-CD47 | Disease-free survival | [11][12] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of Hthis compound in complete growth medium from a high-concentration stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add 100 µL of the 2X Hthis compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle control wells containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Pathway Analysis
-
Cell Treatment: Treat cells with Hthis compound at various concentrations and time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a protein of interest (e.g., DHODH, or downstream markers) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like beta-actin or GAPDH.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. mdpi.com [mdpi.com]
- 3. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Guide to the Efficacy of HOSU-53 and Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, HOSU-53, with other notable DHODH inhibitors. The information presented is supported by preclinical experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[2] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3] Hthis compound is a novel, potent, and orally bioavailable DHODH inhibitor that has demonstrated significant preclinical activity in various cancer models, particularly in acute myeloid leukemia (AML).[4][5]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Hthis compound in comparison to other well-characterized DHODH inhibitors.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Target | IC50 (nM) | Source(s) |
| Hthis compound | Human DHODH | 0.7 - 0.95 | [6] |
| BAY 2402234 | Human DHODH | 0.97 | [6] |
| Brequinar | Human DHODH | 4.5 - 20 | [7][8][9] |
| ASLAN003 (Farudodstat) | Human DHODH | 35 | [10] |
| Teriflunomide (A77 1726) | Human DHODH | 411 - 1100 | [9][11] |
| Leflunomide | Human DHODH | 98,000 | [12] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Source(s) |
| Hthis compound | MOLM-13 | 2 - 45 | [13] |
| BAY 2402234 | MOLM-13 | 3.16 | [14] |
| BAY 2402234 | HEL | 0.96 | [14] |
| ASLAN003 | THP-1 | 152 | [10][15] |
| ASLAN003 | MOLM-14 | 582 | [10][15] |
| ASLAN003 | KG-1 | 382 | [10][15] |
| Brequinar | Neuroblastoma cell panel | Low nanomolar range | [16] |
| Leflunomide | KYSE510 (ESCC) | 108,200 | [17] |
| Leflunomide | KYSE450 (ESCC) | 124,800 | [17] |
| Leflunomide | SW620 (CRC) | 173,900 | [17] |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Dosing | Key Outcomes | Source(s) |
| Hthis compound | MOLM-13 Disseminated | 10 mg/kg, daily | Superior survival benefit compared to BAY 2402234.[5] In combination with anti-CD47, resulted in disease-free survival.[4] | [5][13] |
| BAY 2402234 | MOLM-13 Subcutaneous | Various doses | Dose-dependent tumor growth inhibition. | [18] |
| BAY 2402234 | MV4-11 Subcutaneous | Various doses | Dose-dependent tumor growth inhibition. | [18] |
| ASLAN003 | MOLM-14 Xenograft | 50 mg/kg, daily | Significantly prolonged survival. | [19] |
| ASLAN003 | THP-1 Xenograft | 50 mg/kg, daily | Significantly prolonged survival. | [19] |
| ASLAN003 | AML-PDX model | 50 mg/kg, daily | Reduced leukemic burden. | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DHODH signaling pathway and a general workflow for evaluating DHODH inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro potency of DHODH inhibitors.[20][21][22][23]
Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (e.g., Hthis compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
In a 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.
-
Add the recombinant DHODH enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of DHODH inhibitors on the viability and proliferation of cancer cells.[23][24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
Materials:
-
AML cell lines (e.g., MOLM-13, THP-1)
-
Complete cell culture medium
-
Test compounds (e.g., Hthis compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of the DHODH inhibitor for 72 hours. Include a DMSO vehicle control.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Acute Myeloid Leukemia (AML) Xenograft Model
This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate the in vivo efficacy of DHODH inhibitors.[25][26][27][28]
Principle: Human AML cells are implanted into immunodeficient mice to establish tumors. The effect of the test compound on tumor growth and survival is then evaluated.
Materials:
-
Human AML cell line (e.g., MOLM-13) or patient-derived AML cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS or appropriate cell culture medium
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (for disseminated models with luciferase-expressing cells)
Procedure:
-
Cell Implantation:
-
Subcutaneous Model: Inject a suspension of AML cells in PBS or Matrigel subcutaneously into the flank of the mice.
-
Disseminated Model: Inject AML cells intravenously via the tail vein.
-
-
Tumor Growth and Monitoring:
-
For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers regularly.
-
For disseminated models, monitor disease progression through bioluminescence imaging, peripheral blood analysis for human CD45+ cells, or clinical signs (e.g., weight loss, hind limb paralysis).
-
-
Compound Administration:
-
Once tumors are established or disease is detectable, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., Hthis compound) and vehicle control according to the predetermined dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: For subcutaneous models, compare the tumor volumes between the treatment and control groups.
-
Survival Analysis: Monitor the survival of the mice in each group and perform Kaplan-Meier survival analysis.
-
-
Toxicity Assessment:
-
Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Conclusion
The preclinical data presented in this guide highlight Hthis compound as a highly potent DHODH inhibitor with superior in vitro and in vivo efficacy compared to several other DHODH inhibitors, particularly in the context of AML. Its sub-nanomolar enzymatic inhibition and potent anti-proliferative activity, coupled with significant survival benefits in animal models, underscore its potential as a promising therapeutic candidate. Further clinical investigation is warranted to determine the safety and efficacy of Hthis compound in patients with hematological malignancies. This guide serves as a valuable resource for researchers and drug developers in the field of oncology and DHODH inhibitor research.
References
- 1. scilit.com [scilit.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 17. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. benchchem.com [benchchem.com]
- 21. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3.6. In Vitro Activity Assay [bio-protocol.org]
- 23. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journal.waocp.org [journal.waocp.org]
- 28. Acute myeloid leukemia xenograft success prediction: Saving time - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in AML Treatment: HOSU-53 Versus Brequinar
An in-depth comparison of two potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors for acute myeloid leukemia (AML) therapy, providing researchers, scientists, and drug development professionals with a comprehensive guide to their preclinical performance and mechanisms of action.
Acute myeloid leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. One promising avenue of research is the targeting of metabolic pathways essential for the rapid proliferation of leukemic cells. Both HOSU-53 and Brequinar are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, and have demonstrated significant anti-leukemic activity in preclinical models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform further research and development in the field of AML therapeutics.
Mechanism of Action: Targeting a Metabolic Vulnerability
Both Hthis compound and Brequinar exert their anti-leukemic effects by inhibiting DHODH, an enzyme crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By blocking this pathway, these drugs lead to pyrimidine starvation, which in turn induces cell cycle arrest, apoptosis, and differentiation in rapidly dividing AML cells.[2] A key downstream effect of DHODH inhibition is the suppression of the proto-oncogene c-MYC, a critical regulator of myeloid cell proliferation and differentiation.[1][3][4] Inhibition of DHODH leads to reduced c-MYC transcription and proteasome-dependent degradation of the c-MYC protein, contributing to the anti-leukemic effects.[1][3][4]
In Vitro Performance: Potency and Cellular Effects
Both Hthis compound and Brequinar have demonstrated potent activity against AML cells in vitro. Hthis compound exhibits sub-nanomolar potency against human DHODH in cell-free enzyme assays, comparable or superior to other clinical DHODH inhibitor candidates.[5] In cellular assays, Hthis compound shows superiority to Brequinar in inhibiting the proliferation of AML cell lines.[5]
| Parameter | Hthis compound | Brequinar | Reference |
| hDHODH IC50 (cell-free) | 0.7 nM | 1.8 nM | [6] |
| MOLM-13 IC50 (cellular) | 2.2 nM | 364 nM | [6] |
| OCI-AML3 IC50 (cellular) | Not Reported | ~100-200 nM | [2] |
| MV4-11 IC50 (cellular) | Not Reported | ~25-75 nM | [2] |
| HL-60 IC50 (cellular) | Not Reported | ~200-500 nM | [2] |
| Primary AML Samples IC50 (cellular) | Median: 120.5 nM | Not Reported | [7] |
Table 1: In Vitro Potency of Hthis compound and Brequinar.
The primary cellular effects observed upon treatment with both compounds are induction of apoptosis and myeloid differentiation. For instance, treatment of primary AML samples with Hthis compound led to a differentiated morphology.[7] Similarly, Brequinar has been shown to induce apoptosis and differentiation in various AML cell lines.[2]
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies have underscored the potential of both Hthis compound and Brequinar in treating AML. While a direct head-to-head in vivo comparison in the same AML model has not been published, individual studies provide valuable insights into their efficacy.
Hthis compound: In a disseminated AML model using MOLM-13 cells, daily oral administration of Hthis compound at 10 mg/kg significantly prolonged survival.[5] A head-to-head comparison with another potent DHODH inhibitor, BAY2402234, in the same model, demonstrated that while 4 mg/kg of BAY2402234 was more effective than 4 mg/kg of Hthis compound, the 10 mg/kg dose of Hthis compound was well-tolerated and resulted in superior survival, whereas the 10 mg/kg dose of BAY2402234 was not tolerated.[5] Furthermore, combination therapy of Hthis compound with an anti-CD47 antibody resulted in long-term, disease-free survival in the MOLM-13 xenograft model.[8]
| Treatment Group | Median Survival (days) | Animal Model | Reference |
| Vehicle | 17 | MOLM-13 CDX | [6] |
| Hthis compound (10 mg/kg, daily) | 63 | MOLM-13 CDX | [6] |
| BAY2402234 (4 mg/kg, daily) | 52 | MOLM-13 CDX | [5] |
| Hthis compound (10 mg/kg) + anti-CD47 | Disease-free survival | MOLM-13 CDX | [8] |
Table 2: In Vivo Efficacy of Hthis compound in a MOLM-13 Xenograft Model.
Brequinar: In a subcutaneous THP-1 xenograft model, treatment with Brequinar was shown to decrease tumor growth and upregulate the myeloid differentiation marker CD11b.[9] While specific survival data from disseminated AML models treated with Brequinar is not as readily available in a comparative context to Hthis compound, its ability to reduce leukemic cell burden and improve survival has been demonstrated in various murine and human AML models.[9]
Experimental Protocols
Cell Viability Assay (MTS Assay for Hthis compound)
-
Cell Culture: Primary AML samples or AML cell lines are cultured in appropriate media.[5]
-
Treatment: Cells are treated with varying concentrations of Hthis compound for 96 hours.[5]
-
MTS Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Data Analysis: The absorbance is measured, and the IC50 value is calculated using a non-linear regression model.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining for Brequinar)
-
Cell Culture and Treatment: AML cells are plated and treated with Brequinar for a specified period (e.g., 3 days).[10]
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10][11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.[10][11]
-
Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on Annexin V and PI staining.[11]
In Vivo AML Xenograft Model (Disseminated MOLM-13 Model for Hthis compound)
-
Cell Engraftment: Immunodeficient mice (e.g., NSG mice) are intravenously injected with MOLM-13 AML cells.[5][8]
-
Treatment Initiation: After confirmation of engraftment (e.g., 4 days post-injection), mice are randomized into treatment groups.[5]
-
Drug Administration: Hthis compound is administered orally at the specified dose and schedule (e.g., 10 mg/kg daily).[5]
-
Monitoring: Mice are monitored daily for signs of toxicity and tumor progression.[5]
-
Efficacy Assessment: The primary endpoint is overall survival, which is analyzed using Kaplan-Meier curves.[5] At the end of the study, tissues such as bone marrow and spleen may be harvested to assess tumor burden by flow cytometry.[8]
Conclusion
Both Hthis compound and Brequinar are promising DHODH inhibitors for the treatment of AML. The available preclinical data suggests that Hthis compound may have a superior in vitro potency and a favorable in vivo therapeutic window compared to Brequinar. The head-to-head in vivo comparison of Hthis compound with another potent DHODH inhibitor, BAY2402234, further strengthens the case for its continued development. Moreover, the remarkable synergy of Hthis compound with immunotherapy opens up new avenues for combination therapies in AML.
While Brequinar has a longer history of investigation, the more recent emergence of Hthis compound with its impressive preclinical profile makes it a highly compelling candidate for clinical translation. Further studies, including direct comparative in vivo efficacy and safety studies, will be crucial to fully elucidate the relative therapeutic potential of these two DHODH inhibitors in the context of AML. The detailed experimental data and protocols provided in this guide aim to facilitate such future investigations and contribute to the development of more effective treatments for patients with AML.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
HOSU-53 Demonstrates Potent Anti-Cancer Efficacy in Patient-Derived Xenograft Models
A comprehensive analysis of the novel DHODH inhibitor, HOSU-53, reveals significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), outperforming or showing synergistic effects with other anti-cancer agents. This guide provides an objective comparison of Hthis compound's performance, supported by experimental data, for researchers and drug development professionals.
Hthis compound, a novel, orally bioavailable inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has shown considerable promise in preclinical cancer models.[1] Its mechanism of action targets the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the proliferation of rapidly dividing cancer cells.[1][2] By inhibiting DHODH, Hthis compound effectively disrupts this pathway, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] This guide delves into the anti-cancer effects of Hthis compound in patient-derived xenografts, offering a comparative look at its efficacy against other treatments.
Comparative Efficacy of Hthis compound in Xenograft Models
Preclinical studies have positioned Hthis compound as a potent anti-cancer agent, both as a monotherapy and in combination with other drugs. A key study in an AML PDX model demonstrated a significant survival advantage and a marked reduction in tumor burden with Hthis compound treatment.[3][4]
Hthis compound in a Patient-Derived Xenograft (PDX) Model of AML
In a study utilizing a relapsed/refractory MLL/AF10 rearranged, therapy-related AML PDX model (CCHMC-2017-14), Hthis compound was evaluated as a single agent and in combination with azacitidine.[3][4] The treatment resulted in a notable decrease in the percentage of human CD45+ (hCD45+) cells in the bone marrow, indicating a reduction in leukemic burden.[3][4]
| Treatment Group | Mean Percentage of hCD45+ Cells in Bone Marrow (Day 27) |
| Vehicle | ~80% |
| Azacitidine (0.5 mg/kg) | ~60% |
| Hthis compound (10 mg/kg) | ~25% |
| Hthis compound + Azacitidine | ~15% |
Data estimated from graphical representations in the cited source.[4]
While the study reported a significant survival advantage for the Hthis compound treated groups, specific median survival data for this PDX model was not available in the reviewed literature.[3][4]
Hthis compound vs. BAY2402234 in a Cell Line-Derived Xenograft (CDX) Model of AML
A direct comparison in a MOLM-13 AML cell line-derived xenograft model highlighted the superior in vivo efficacy of Hthis compound over another potent DHODH inhibitor, BAY2402234.[5]
| Treatment Group | Median Survival (Days) |
| Vehicle | 17 |
| BAY2402234 | 51 |
| Hthis compound | 63 |
Hthis compound in Combination Therapies
Hthis compound has also demonstrated synergistic effects when combined with other anti-cancer agents. In the CCHMC-2017-14 PDX model, the combination of Hthis compound and azacitidine resulted in the most significant reduction in tumor burden.[3][4] Furthermore, in a MOLM-13 CDX model, combining Hthis compound with an anti-CD47 antibody led to long-term disease-free survival in a subset of animals.[6]
Experimental Protocols
The following are summaries of the experimental methodologies used in the key preclinical studies of Hthis compound.
Patient-Derived Xenograft (PDX) Model of AML (CCHMC-2017-14)
-
Engraftment: 5 x 10^5 cells from a passaged relapsed/refractory MLL/AF10 rearranged, therapy-related AML PDX sample (CCHMC-2017-14) were intravenously engrafted into each mouse.[3][4]
-
Treatment Initiation: Treatment began 13 days after engraftment.[3][4]
-
Treatment Groups:
-
Efficacy Assessment:
Cell Line-Derived Xenograft (CDX) Model of AML (MOLM-13)
-
Animal Model: NCG (NOD-scid IL2Rgamma null) mice.[3]
-
Engraftment: Details on the number of MOLM-13 cells engrafted were not specified in the reviewed abstract.
-
Treatment Groups:
-
Vehicle control.
-
Hthis compound: Dosing details were not specified in the reviewed abstract.
-
BAY2402234: Dosing details were not specified in the reviewed abstract.
-
-
Efficacy Assessment: Overall survival was the primary endpoint.[5]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of Hthis compound and the experimental workflow for the PDX model.
Hthis compound Signaling Pathway
PDX Experimental Workflow
Conclusion
The available preclinical data strongly support the continued investigation of Hthis compound as a promising therapeutic agent for AML and potentially other malignancies. Its potent single-agent activity in a patient-derived xenograft model and its synergistic effects with other anti-cancer drugs highlight its clinical potential. The direct comparison with another DHODH inhibitor, BAY2402234, in a xenograft model further underscores its promising profile. Future clinical trials will be crucial to determine the safety and efficacy of Hthis compound in patients.[1]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of Hthis compound as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 - American Chemical Society [acs.digitellinc.com]
- 6. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 7. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
Comparative Analysis of HOSU-53 and Leflunomide: A Guide for Researchers
A new generation of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors is emerging, offering potent anti-proliferative effects with potential applications in oncology. This guide provides a detailed comparative analysis of HOSU-53, a novel and highly potent DHODH inhibitor in preclinical development for cancer, and Leflunomide (B1674699), an established immunomodulatory drug also targeting DHODH, which has shown anti-cancer potential.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, mechanisms of action, and experimental methodologies for these two compounds.
Executive Summary
Hthis compound and Leflunomide both exert their primary therapeutic effect through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine (B1678525) synthesis pathway. This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells.
While both compounds share the same molecular target, their development focus and potency differ significantly. Leflunomide, a prodrug whose active metabolite is A77 1726 (teriflunomide), is an approved disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. Its anti-cancer properties are a subject of ongoing research. In contrast, Hthis compound has been specifically developed as a highly potent, subnanomolar inhibitor of DHODH for the treatment of various cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma.[1][2] Preclinical data indicates that Hthis compound exhibits significantly greater potency in inhibiting human DHODH and cancer cell proliferation compared to Leflunomide's active metabolite.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Hthis compound and Leflunomide, facilitating a direct comparison of their in vitro and in vivo activities.
Table 1: In Vitro Potency Against Human DHODH
| Compound | Active Form | Target | Assay Type | IC50 |
| Hthis compound | Hthis compound | Human DHODH | Cell-free enzymatic assay | 0.95 nM[2] |
| Leflunomide | A77 1726 (Teriflunomide) | Human DHODH | Enzymatic Assay | 1.1 µM[3] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 |
| Hthis compound | MOLM-13 | Acute Myeloid Leukemia | Cellular Assay | 2 - 45 nM[3][4] |
| Leflunomide | H460 | Non-small cell lung cancer | SRB assay | 27 µM (72h) |
| Leflunomide | Neuroblastoma cell lines (BE(2)-C, SK-N-DZ, SK-N-F1) | Neuroblastoma | CCK-8 assay | Growth inhibition at 12.5-200 µM[5] |
| Leflunomide | Bladder cancer cell lines (5637, T24) | Bladder Cancer | Not specified | Marked growth inhibition[6] |
| Leflunomide | Oral squamous cell carcinoma cells | Oral Squamous Cell Carcinoma | Not specified | Inhibition of cell proliferation[7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| Hthis compound | MOLM-13 (AML) | 10 mg/kg, daily, oral | Significant survival advantage.[8] |
| Hthis compound | MOLM-13 (AML) | 4 mg/kg, daily, oral (in combination with other agents) | Enhanced survival benefits.[8] |
| Leflunomide | H460 (NSCLC) | 35 mg/kg/day, oral gavage | Attenuated tumor growth.[9] |
| Leflunomide | Neuroblastoma | Not specified | Inhibited tumor growth and development.[5][10] |
| Leflunomide | Oral squamous cell carcinoma | 7.5 mg/kg | Reduced tumor growth.[7] |
Mechanism of Action and Signaling Pathways
Both Hthis compound and Leflunomide target DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines. By inhibiting DHODH, these compounds lead to a state of "pyrimidine starvation," which disproportionately affects rapidly proliferating cells, such as cancer cells and activated lymphocytes, as they have a high demand for nucleotides for DNA and RNA replication. This ultimately results in cell cycle arrest, primarily at the G1 or S phase, and apoptosis.[5][7][11]
Beyond its primary mechanism, Leflunomide's active metabolite, A77 1726, has also been reported to inhibit tyrosine kinases at higher concentrations and to have an inhibitory effect on cyclooxygenase-2 (COX-2) activity.[12] The anti-cancer effects of Leflunomide have also been linked to the modulation of the MAPK and p53 signaling pathways.[13]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of DHODH inhibitors.
DHODH Enzymatic Inhibition Assay (General Protocol)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified DHODH enzyme.
-
Objective: To quantify the direct inhibitory effect of Hthis compound and Leflunomide's active metabolite on DHODH activity.
-
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate. A common method is the DCIP (2,6-dichloroindophenol) colorimetric assay, where the reduction of DCIP by the enzymatic reaction is measured as a decrease in absorbance at 600 nm.[2][8][14][15]
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (Hthis compound, A77 1726) serially diluted in DMSO
-
96-well microplate and a microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, CoQ10, and DCIP.
-
Add the test compounds or vehicle control (DMSO) to the respective wells.
-
Add the recombinant human DHODH enzyme to all wells except the blank control.
-
Pre-incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the rate of DCIP reduction, which is proportional to DHODH activity.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a dose-response curve.
-
Cell Viability Assay (CCK-8 Protocol)
This assay is used to determine the effect of the compounds on the proliferation and viability of cancer cell lines.
-
Objective: To determine the IC50 values of Hthis compound and Leflunomide in various cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.[5][7][10]
-
Materials:
-
Cancer cell lines (e.g., MOLM-13 for Hthis compound, H460 for Leflunomide)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (Hthis compound, Leflunomide)
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Model (General Protocol)
This protocol outlines the general steps for evaluating the anti-tumor efficacy of Hthis compound and Leflunomide in a mouse xenograft model.
-
Objective: To assess the in vivo anti-tumor activity of the compounds.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., MOLM-13 for a disseminated leukemia model, H460 for a solid tumor model)
-
Matrigel (for subcutaneous injections)
-
Test compounds formulated for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume is measured regularly (e.g., 2-3 times a week) using calipers (Volume = 0.5 x Length x Width^2).
-
For disseminated models, disease progression can be monitored by assessing clinical signs, body weight, and in some cases, through bioluminescence imaging if the cells are engineered to express luciferase.
-
-
Treatment: Once tumors reach a palpable size (for subcutaneous models) or on a specific day post-injection (for disseminated models), mice are randomized into treatment and control groups. The test compound or vehicle is administered according to the predetermined dosing schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or an increase in overall survival. At the end of the study, tumors may be excised and weighed.
-
Conclusion
The comparative analysis of Hthis compound and Leflunomide reveals two DHODH inhibitors with distinct profiles. Leflunomide, an established immunomodulatory agent, demonstrates anti-cancer properties at micromolar concentrations. Hthis compound, a novel compound, exhibits significantly higher potency, with subnanomolar to low nanomolar activity against DHODH and cancer cells. The preclinical data for Hthis compound in hematological malignancies is particularly compelling.
For researchers in drug development, Hthis compound represents a promising next-generation DHODH inhibitor with strong potential for oncology applications. Further head-to-head preclinical studies in various cancer models would be invaluable for a more direct comparison of their in vivo efficacy and therapeutic windows. The detailed experimental protocols provided in this guide can serve as a foundation for designing such comparative studies.
References
- 1. ptglab.com [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Anti-inflammatory drug, leflunomide and its metabolite teriflunomide inhibit NSCLC proliferation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of leflunomide and cyclosporine on the occurrence of chronic xenograft lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. DHODH enzymatic assay [bio-protocol.org]
- 15. 3.6. In Vitro Activity Assay [bio-protocol.org]
- 16. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 17. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
HOSU-53: A Highly Selective DHODH Inhibitor for Cancer Therapy
A deep dive into the enzymatic selectivity and preclinical efficacy of HOSU-53, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, reveals its potential as a best-in-class therapeutic agent. This guide provides a comprehensive comparison of Hthis compound's performance against other DHODH inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Hthis compound has demonstrated exceptional potency and selectivity for its target, the mitochondrial enzyme DHODH, a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is critical for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention.
Unparalleled Selectivity Profile
Hthis compound distinguishes itself with a sub-nanomolar inhibitory concentration (IC50) against human DHODH, positioning it as one of the most potent inhibitors in its class.[1][2] Extensive preclinical testing has confirmed its high selectivity. In a broad panel of approximately 450 human kinases, Hthis compound showed no significant off-target activity at a concentration of 10 µM.[2] Further investigation into its off-target profile identified its closest interaction to be with peroxisome proliferator-activated receptor gamma (PPARγ), but with a potency approximately 1500 times lower than its inhibition of DHODH, underscoring its remarkable specificity.
Comparative Efficacy Against Other DHODH Inhibitors
Quantitative analysis of Hthis compound's inhibitory activity against human DHODH in cell-free enzyme assays highlights its superior or comparable potency to other clinical-stage DHODH inhibitors.
| Inhibitor | Human DHODH IC50 (nM) |
| Hthis compound | 0.95 [1][2] |
| BAY2402234 | 0.97[1] |
| Brequinar | 5.2[3] |
| ASLAN003 | 35[3][4] |
| Teriflunomide | 773[3] |
| Table 1: Comparison of in vitro inhibitory activity of various DHODH inhibitors against human DHODH. |
Hthis compound also exhibits potent, low nanomolar activity against DHODH from various species, including mouse, rat, and dog, facilitating its preclinical development and toxicological evaluation.[1]
On-Target Mechanism of Action
The selectivity of Hthis compound for the de novo pyrimidine synthesis pathway has been validated through uridine (B1682114) rescue experiments. The addition of exogenous uridine, which bypasses the DHODH-dependent pathway, effectively reverses the anti-proliferative effects of Hthis compound, confirming its on-target mechanism of action.[5] This targeted approach is crucial for minimizing off-target toxicities and enhancing the therapeutic window.
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay is a standard method for determining the enzymatic activity of DHODH and the potency of its inhibitors.
Principle: The assay measures the reduction of the chromogenic indicator 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of decrease in absorbance at 600-650 nm is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitor (e.g., Hthis compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitor, DHO, CoQ10, and DCIP in the appropriate solvents. Prepare the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, a fixed concentration of recombinant human DHODH, and varying concentrations of the test inhibitor. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiation of Reaction: To start the enzymatic reaction, add a solution containing DHO and DCIP to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3][6][7][8]
In Vivo Pharmacodynamic Studies in AML Xenograft Models
Principle: To assess the in vivo target engagement and pharmacodynamic (PD) effects of Hthis compound, plasma levels of dihydroorotate (DHO), the substrate of DHODH, are measured in animal models of acute myeloid leukemia (AML). Inhibition of DHODH by Hthis compound leads to an accumulation of DHO in the plasma, which serves as a direct biomarker of target engagement and can be correlated with efficacy and toxicity.[1][9]
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) are engrafted with human AML cell lines (e.g., MOLM-13) or patient-derived xenografts (PDX).[9][10]
Drug Administration: Hthis compound is typically formulated for oral administration and dosed daily or on a specified schedule. Doses in preclinical studies have ranged from 4 mg/kg to 30 mg/kg.[1][9]
Pharmacodynamic Assessment:
-
Sample Collection: Blood samples are collected from the animals at various time points after Hthis compound administration.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
DHO Analysis: Plasma DHO levels are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The change in plasma DHO levels over time and in response to different doses of Hthis compound is analyzed to establish a dose-response relationship and to correlate target engagement with anti-leukemic efficacy and potential toxicities.[1]
Visualizing the Mechanism and Workflow
To further illustrate the scientific principles and experimental processes discussed, the following diagrams have been generated.
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 10. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HOSU-53 and Teriflunomide in DHODH Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapies targeting the de novo pyrimidine (B1678525) synthesis pathway has been significantly shaped by the clinical success of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. Teriflunomide, an established immunomodulatory agent, has become a cornerstone in the management of multiple sclerosis. More recently, HOSU-53 has emerged as a potent, next-generation DHODH inhibitor with promising preclinical data in hematological malignancies. This guide provides a comprehensive head-to-head comparison of Hthis compound and Teriflunomide, presenting their mechanisms of action, comparative preclinical and clinical data, and detailed experimental protocols to inform future research and development in this therapeutic space.
Mechanism of Action: Targeting a Key Metabolic Enzyme
Both Hthis compound and Teriflunomide exert their primary therapeutic effects by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA and RNA. By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in rapidly proliferating cells that are highly dependent on this pathway, such as activated lymphocytes and certain cancer cells.[1][2]
Teriflunomide's mechanism in multiple sclerosis is primarily attributed to its cytostatic effect on activated T and B lymphocytes, thereby reducing the inflammatory cascades that drive demyelination in the central nervous system.[2] Hthis compound, currently in preclinical and early clinical development, is being investigated for its potent anti-proliferative effects in hematological malignancies like acute myeloid leukemia (AML), where cancer cells are highly reliant on de novo pyrimidine synthesis for their rapid division.[3][4]
Comparative Data
The following tables summarize the key characteristics and available quantitative data for Hthis compound and Teriflunomide.
| Feature | Hthis compound | Teriflunomide | Reference(s) |
| Primary Therapeutic Area (Investigational/Approved) | Hematological Malignancies (e.g., AML) (Investigational) | Multiple Sclerosis (Relapsing forms) (Approved) | [3][5] |
| Development Stage | Preclinical / Phase I/II Clinical Trials | Marketed | [5][6] |
| Chemical Class | Novel DHODH inhibitor | Active metabolite of Leflunomide | [5][6] |
| In Vitro Potency | Hthis compound | Teriflunomide | Reference(s) |
| Human DHODH IC50 | 0.95 nM | ~600 nM | [7][8] |
| AML Cell Line (MOLM-13) IC50 | 2-45 nM | Not extensively reported for AML | [3] |
| Preclinical Efficacy (Model) | Hthis compound (AML Xenograft) | Teriflunomide (EAE) | Reference(s) |
| Key Finding | Prolonged survival and disease-free survival in combination with anti-CD47 therapy. | Attenuation of disease severity, reduced CNS infiltration of immune cells. | [3][9] |
| Clinical Efficacy (Primary Endpoint) | Hthis compound | Teriflunomide (TEMSO and TOWER studies) | Reference(s) |
| Annualized Relapse Rate (ARR) Reduction | Not yet available | 31-36% reduction vs. placebo | [5] |
| Disability Progression Reduction | Not yet available | Significant reduction in risk of sustained disability progression. | [5] |
| Safety and Tolerability | Hthis compound (Preclinical) | Teriflunomide (Clinical) | Reference(s) |
| Reported Adverse Events | Tolerable at effective doses in animal models. DHO accumulation is a biomarker for toxicity. | Diarrhea, nausea, hair thinning, elevated liver enzymes. | [4][5] |
Signaling Pathways and Experimental Workflows
DHODH Inhibition Signaling Pathway
The inhibition of DHODH by Hthis compound or Teriflunomide directly impacts the de novo pyrimidine synthesis pathway, leading to a reduction in the building blocks necessary for DNA and RNA synthesis in highly proliferative cells.
Caption: DHODH inhibition by Hthis compound and Teriflunomide blocks pyrimidine synthesis.
Experimental Workflow: In Vivo Xenograft Model for Hthis compound
This workflow outlines a typical preclinical study to evaluate the efficacy of Hthis compound in an AML xenograft model.
Caption: Workflow for an in vivo AML xenograft study of Hthis compound.
Experimental Protocols
In Vitro DHODH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against human DHODH.
Principle: This colorimetric assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme activity.[8]
Materials:
-
Recombinant human DHODH (hDHODH)
-
Hthis compound or Teriflunomide
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitors, DHO, CoQ10, and DCIP in appropriate solvents.
-
In a 96-well plate, add the assay buffer, a fixed concentration of hDHODH, and varying concentrations of the inhibitor.
-
Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing DHO and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Lymphocyte Proliferation Assay (for Teriflunomide)
Objective: To assess the effect of Teriflunomide on the proliferation of stimulated lymphocytes.
Principle: Peripheral blood mononuclear cells (PBMCs) are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon cell division, allowing for the quantification of proliferation by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Teriflunomide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulating agent (e.g., anti-CD3 antibody)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 3 x 10^5 cells/well.
-
Add varying concentrations of Teriflunomide (e.g., 0, 25, 50, 100 µM) to the wells.
-
Stimulate the cells with an appropriate agent (e.g., anti-CD3 antibody) to induce proliferation.
-
Culture the cells for 4-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify lymphocyte subpopulations.
-
Acquire data on a flow cytometer and analyze the CFSE dilution profiles to determine the percentage of proliferating cells in each subpopulation.[10]
In Vivo Xenograft Model (for Hthis compound)
Objective: To evaluate the in vivo anti-tumor efficacy of Hthis compound in a mouse model of AML.
Principle: Immunocompromised mice are engrafted with human AML cells (e.g., MOLM-13) to establish tumors. The mice are then treated with Hthis compound, and tumor growth and survival are monitored.
Materials:
-
Human AML cell line (e.g., MOLM-13)
-
Immunocompromised mice (e.g., NOD/SCID gamma)
-
Hthis compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the AML cells in appropriate conditions.
-
Inject a defined number of AML cells (e.g., 5 x 10^6) intravenously or subcutaneously into the mice.
-
Allow the tumors to establish. For subcutaneous models, this is typically when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, Hthis compound at different doses, combination therapy).
-
Administer the treatment as per the defined schedule (e.g., daily oral gavage).
-
Monitor tumor volume by measuring with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly.
-
The primary endpoint is typically survival, with euthanasia performed when tumors reach a predetermined size or when mice show signs of significant morbidity.
-
At the end of the study, tumors and tissues can be collected for biomarker analysis.[3][4]
Conclusion
Teriflunomide and Hthis compound are both inhibitors of the critical metabolic enzyme DHODH, but their developmental paths and primary therapeutic targets diverge significantly. Teriflunomide is an established oral therapy for multiple sclerosis, with a well-characterized efficacy and safety profile from extensive clinical trials.[5] Its mechanism is rooted in the modulation of the adaptive immune response. Hthis compound is a highly potent, next-generation DHODH inhibitor demonstrating significant promise in preclinical models of hematological malignancies.[3][4] Its subnanomolar potency against DHODH represents a substantial increase in in vitro activity compared to Teriflunomide.[7][8]
For researchers and drug development professionals, the comparative data presented here highlight the therapeutic potential of targeting DHODH in diverse disease contexts. The provided experimental protocols offer a foundational framework for the preclinical evaluation of novel DHODH inhibitors. As Hthis compound progresses through clinical trials, a direct comparison of its clinical efficacy and safety with established DHODH inhibitors like Teriflunomide will be of great interest and will further elucidate the therapeutic window and potential of this important drug class.
References
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 4. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Hthis compound (JBZ-001) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
HOSU-53: A Preclinical Challenger to Standard-of-Care Chemotherapy?
An In-Depth Comparison Guide for Researchers and Drug Development Professionals
The novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, HOSU-53, is emerging as a promising therapeutic candidate in preclinical studies, demonstrating significant anti-tumor activity across various cancer models, particularly in acute myeloid leukemia (AML). This guide provides a comprehensive comparison of Hthis compound's performance against other therapeutic alternatives, supported by available experimental data. While direct head-to-head preclinical comparisons with traditional standard-of-care chemotherapy are limited in the current literature, this document synthesizes the existing evidence to offer a clear perspective on Hthis compound's potential.
Mechanism of Action: Targeting a Key Metabolic Vulnerability
Hthis compound functions as a highly potent inhibitor of DHODH, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. By blocking DHODH, Hthis compound effectively starves cancer cells of the necessary building blocks for their growth and proliferation, leading to cell death.[1]
Preclinical Efficacy of Hthis compound
Acute Myeloid Leukemia (AML)
The most robust preclinical data for Hthis compound is in the context of AML. Studies have consistently demonstrated its potent single-agent activity and synergistic effects in combination with other therapies.
In Vitro Activity: Hthis compound exhibits subnanomolar to low-nanomolar IC50 values across a range of AML cell lines, indicating potent anti-proliferative activity.[2]
In Vivo Xenograft Models: In the widely used MOLM-13 AML cell line-derived xenograft (CDX) model, Hthis compound has shown superior efficacy compared to another clinical DHODH inhibitor, BAY 2402234.[3] At a daily oral dose of 10 mg/kg, Hthis compound was well-tolerated and significantly improved survival, whereas the comparator was not tolerated at the same dose level.[3]
Furthermore, in a patient-derived xenograft (PDX) model of AML, Hthis compound monotherapy led to a significant survival advantage and a marked reduction in tumor burden in the bone marrow.[4][5]
The following table summarizes the key in vivo efficacy data for Hthis compound in AML models.
| Model | Treatment | Dose & Schedule | Key Findings | Reference |
| MOLM-13 CDX | Hthis compound | 10 mg/kg, daily p.o. | Median survival of 55 days. | [3] |
| BAY 2402234 | 4 mg/kg, daily p.o. | Median survival of 52 days. | [3] | |
| Vehicle | - | - | [3] | |
| AML PDX | Hthis compound | Not specified | Significant survival advantage over vehicle. | [4][5] |
| Azacitidine | Not specified | Hthis compound showed synergistic effects with azacitidine. | [4][5] | |
| Vehicle | - | - | [4][5] |
Multiple Myeloma (MM)
Preclinical investigations have also extended to multiple myeloma models, where Hthis compound has demonstrated notable monotherapy efficacy.
In Vivo Xenograft Models: In OPM-2 and RPMI-8226 subcutaneous MM CDX models, Hthis compound treatment resulted in a significant delay in tumor growth and a marked survival advantage compared to the vehicle control.[6] Specifically, in the OPM-2 model, the median survival was 54 days with Hthis compound versus 28 days for the vehicle. In the RPMI-8226 model, median survival was 60 days with Hthis compound compared to 26 days for the vehicle.[6] The drug was also effective in a disseminated MM1.S luciferase CDX model, prolonging survival and showing enhanced benefit when combined with the anti-CD38 antibody isatuximab.[6]
| Model | Treatment | Key Findings | Reference |
| OPM-2 CDX | Hthis compound | Median survival of 54 days vs. 28 days for vehicle. | [6] |
| RPMI-8226 CDX | Hthis compound | Median survival of 60 days vs. 26 days for vehicle. | [6] |
| MM1.S-luciferase CDX | Hthis compound | Significant prolonged survival over vehicle. | [6] |
| Hthis compound + Isatuximab | Superior survival benefit compared to Hthis compound alone. | [6] |
Other Solid Tumors
While the primary focus of published preclinical data is on hematological malignancies, Hthis compound has also shown efficacy in models of small cell lung cancer, melanoma, and other cancer types.[3][4] However, detailed comparative data with standard-of-care chemotherapy for these indications is not yet available in the public domain.
Comparison with Standard-of-Care Chemotherapy
Direct preclinical comparisons of Hthis compound with standard-of-care chemotherapy regimens, such as the "7+3" (cytarabine and daunorubicin) induction therapy for AML or platinum-based chemotherapy for SCLC, are not extensively reported in the available literature. However, some studies provide context for Hthis compound's potential positioning.
In an AML xenograft model, Hthis compound at 4 mg/kg demonstrated superior efficacy to a regimen of azacitidine and venetoclax, which is a standard of care for older patients with AML. This suggests that Hthis compound may offer a significant therapeutic advantage over some existing treatment options.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
In Vivo Xenograft Studies (General Protocol)
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 6. ashpublications.org [ashpublications.org]
Cross-Validation of HOSU-53's Mechanism of Action in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, HOSU-53, with other relevant alternative therapies. The content herein is curated to offer an objective analysis of Hthis compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential across various cancer types.
Introduction to Hthis compound and its Mechanism of Action
Hthis compound is an orally bioavailable, potent small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway to sustain their growth and division.[3]
By inhibiting DHODH, Hthis compound effectively blocks the production of pyrimidines, leading to a depletion of the intracellular nucleotide pool. This pyrimidine starvation induces cell cycle arrest, differentiation, and ultimately apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated the efficacy of Hthis compound in a range of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, small-cell lung cancer, and melanoma.[4]
Comparative Analysis of DHODH Inhibitors
The therapeutic strategy of targeting DHODH is not novel, and several other inhibitors have been developed. This section provides a comparative overview of Hthis compound against its key alternatives: BAY 2402234, Brequinar (B1684385), and ASLAN003.
In Vitro Potency: Enzymatic and Cellular Assays
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Hthis compound and its comparators in both enzymatic and cell-based assays across various cancer cell lines.
Table 1: Enzymatic Inhibition of human DHODH
| Compound | IC50 (nM) |
| Hthis compound | 0.95 [5] |
| BAY 2402234 | 1.2[6] |
| Brequinar | 5.2[7] |
| ASLAN003 | 35[8] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cancer Type | Cell Line | Hthis compound (nM) | BAY 2402234 (nM) | Brequinar (nM) | ASLAN003 (nM) |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 2-45[4] | 0.08 - 8.2[6] | - | 582[9] |
| THP-1 | - | 1.1[6] | - | 152[9] | |
| KG-1 | - | - | - | 382[9] | |
| Primary AML samples | 120.5 (median)[5] | - | - | - | |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY19 | - | 0.005[10] | - | - |
| Colorectal Cancer | HCT-116 | - | - | >30,000 | - |
| Head and Neck Squamous Cell Carcinoma | HNX-LP | - | - | Effective in vivo[11] | - |
| Melanoma | A-375 | - | - | 590[7] | - |
| Lung Cancer | A549 | - | - | 4,100[7] | - |
| Neuroblastoma | SK-N-BE(2)C | - | - | Low nM range[12] | - |
In Vivo Efficacy: Xenograft Models
The following table summarizes the in vivo anti-tumor activity of Hthis compound and its comparators in various xenograft models.
Table 3: In Vivo Efficacy of DHODH Inhibitors in Xenograft Models
| Compound | Cancer Type | Model | Dosing Regimen | Key Findings | Reference |
| Hthis compound | Acute Myeloid Leukemia (AML) | MOLM-13 Xenograft | 10 mg/kg, daily, p.o. | Disease-free survival in combination with anti-CD47 | [4] |
| Hthis compound | Multiple Myeloma | OPM-2 Xenograft | Not specified | Significant tumor delay and survival advantage | |
| Hthis compound | Multiple Myeloma | RPMI-8226 Xenograft | Not specified | Significant tumor delay and survival advantage | |
| BAY 2402234 | Acute Myeloid Leukemia (AML) | AML Xenografts (subcutaneous & disseminated) | Not specified | Strong anti-tumor efficacy as monotherapy | [13] |
| BAY 2402234 | Diffuse Large B-cell Lymphoma (DLBCL) | PDX and cell line-derived xenografts | Not specified | Strong in vivo anti-tumor efficacy | [14] |
| BAY 2402234 | Colorectal Cancer | CRC PDX models | Not specified | Tumor growth inhibition in over 60% of models | [15] |
| Brequinar | Head and Neck Squamous Cell Carcinoma | HNSCC Xenografts | 50 mg/kg/day, 5 days, i.p. | Total tumor growth inhibition for 17 days in HNX-LP model | [11] |
| Brequinar | Neuroblastoma | Xenograft and transgenic models | Not specified | Dramatically reduced tumor growth and extended survival | [12] |
| ASLAN003 | Acute Myeloid Leukemia (AML) | MOLM-14 and THP-1 Xenografts | 50 mg/kg, daily, p.o. | Significantly prolonged survival | [16] |
| ASLAN003 | Acute Myeloid Leukemia (AML) | AML PDX model | 50 mg/kg, daily, p.o. | Reduced leukemic burden | [16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DHODH Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Test compound (e.g., Hthis compound) and reference inhibitors
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (or a soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone)
-
2,6-dichloroindophenol (DCIP) as a final electron acceptor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and Coenzyme Q10.
-
Add varying concentrations of the test compound or reference inhibitor to the wells of the microplate.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, dihydroorotate, and the indicator, DCIP.
-
Immediately monitor the decrease in absorbance at 595-600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.[17][18]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of DHODH inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Hthis compound)
-
Vehicle control (e.g., DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Treat the cells with the diluted compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and then measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1][3]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line or patient-derived xenograft (PDX) tissue
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Implant human cancer cells or PDX tissue subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the predetermined dosing regimen (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.[19][20]
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of action of Hthis compound via DHODH inhibition.
Caption: General experimental workflow for validating Hthis compound.
Conclusion
Hthis compound demonstrates potent and selective inhibition of DHODH, translating to significant anti-proliferative effects across a variety of cancer cell lines and compelling anti-tumor efficacy in preclinical in vivo models. When compared to other DHODH inhibitors, Hthis compound exhibits comparable or superior potency in enzymatic assays. The data presented in this guide supports the continued investigation of Hthis compound as a promising therapeutic agent for a range of malignancies. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. DHODH enzymatic assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Study of the Safety Profiles of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of key Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, supported by experimental data and detailed methodologies.
DHODH inhibitors represent a promising class of therapeutic agents with applications in autoimmune diseases, cancer, and virology.[1][2] By targeting a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, these drugs effectively suppress the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[1][3] However, this mechanism also presents a range of safety considerations that are crucial to understand for their continued development and clinical application. This guide offers a comparative analysis of the safety profiles of established and investigational DHODH inhibitors, including Leflunomide, Teriflunomide, and Brequinar (B1684385), alongside emerging novel inhibitors.
Comparative Safety Profiles
The safety profiles of DHODH inhibitors are intrinsically linked to their mechanism of action. The most common adverse effects observed are a consequence of the inhibition of pyrimidine synthesis, which can impact various physiological systems.
Key Adverse Events Associated with DHODH Inhibitors:
-
Hepatotoxicity: Elevated liver enzymes are a common finding with Leflunomide and Teriflunomide.[4][5] Severe liver injury is a significant risk, particularly in patients with pre-existing liver conditions.[6][7]
-
Hematological Effects: Myelosuppression, including leukocytopenia, neutropenia, and thrombocytopenia, is a notable side effect, particularly with Brequinar.[8][9] Leflunomide and Teriflunomide can also lower white blood cell and platelet counts.[4][10]
-
Gastrointestinal Disturbances: Diarrhea, nausea, and abdominal pain are frequently reported with Leflunomide and Teriflunomide.[5][11]
-
Teratogenicity: DHODH inhibitors are contraindicated in pregnancy due to a high risk of birth defects.[4][12]
-
Dermatological Reactions: Skin rash, alopecia (hair loss), and mucositis are observed side effects.[11][13]
-
Increased Blood Pressure: Hypertension is a potential adverse effect of both Leflunomide and Teriflunomide.[4][5]
-
Peripheral Neuropathy: Cases of peripheral neuropathy have been reported with Teriflunomide and Leflunomide.[5][14]
Quantitative Data on Safety Parameters
The following table summarizes key safety and toxicity data for prominent DHODH inhibitors. It is important to note that these values can vary based on the specific experimental conditions.
| Inhibitor | Common Adverse Events | Boxed Warnings (FDA) |
| Leflunomide | Diarrhea, elevated liver enzymes, hypertension, rash, nausea, abdominal pain, alopecia.[4][11] | Hepatotoxicity, Embryo-Fetal Toxicity.[6] |
| Teriflunomide | Headache, diarrhea, nausea, hair loss, elevated liver enzymes, paresthesia.[5][15][16] | Hepatotoxicity, Embryo-Fetal Toxicity.[7] |
| Brequinar | Myelosuppression (leukocytopenia, thrombocytopenia), mucositis, skin rash, nausea, vomiting.[8][13][17] | Not applicable (investigational for cancer). |
| Novel Inhibitors (e.g., IMU-838, PTC299) | Data from ongoing clinical trials.[18] | Not applicable (investigational). |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods for safety assessment, the following diagrams are provided in DOT language for use with Graphviz.
Figure 1: DHODH Inhibition of the De Novo Pyrimidine Synthesis Pathway.
Figure 2: General Workflow for Preclinical Safety Assessment of DHODH Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the safety profiles of DHODH inhibitors. Below are outlines of key experimental protocols.
In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic electron acceptor in the presence of the substrate, dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[19]
Generalized Procedure:
-
Add assay buffer, recombinant human DHODH enzyme, and varying concentrations of the test inhibitor to a 96-well plate.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate and an electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) (DCIP)).
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50.[20]
Cell-Based Proliferation Assay (e.g., XTT Assay)
Objective: To assess the anti-proliferative effect of a DHODH inhibitor on a relevant cell line (e.g., activated lymphocytes, cancer cells).
Principle: The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity in the presence of the inhibitor indicates an anti-proliferative effect.
Generalized Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48-72 hours).
-
Add the XTT reagent to each well and incubate until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50.[20]
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a DHODH inhibitor that can be administered to an animal model without causing unacceptable toxicity.[21]
Principle: Escalating doses of the compound are administered to small groups of animals, and they are monitored for signs of toxicity.
Generalized Procedure:
-
Administer escalating single or repeated doses of the DHODH inhibitor to different groups of rodents (e.g., mice or rats).
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[21]
-
Collect blood samples for hematology and clinical chemistry analysis.
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.
-
The MTD is typically defined as the highest dose that does not cause greater than a 10-20% body weight loss or other severe signs of toxicity.
Conclusion
The therapeutic potential of DHODH inhibitors is well-established, but their clinical utility is defined by a balance between efficacy and safety. A thorough understanding of their safety profiles, informed by robust preclinical and clinical data, is paramount for the development of new agents in this class. This guide provides a comparative overview to aid researchers in navigating the safety considerations of DHODH inhibition. As novel inhibitors progress through the development pipeline, a continued focus on identifying and mitigating potential toxicities will be essential for their successful translation to the clinic.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aubagio (teriflunomide) | MS Trust [mstrust.org.uk]
- 6. Leflunomide: MedlinePlus Drug Information [medlineplus.gov]
- 7. Teriflunomide: MedlinePlus Drug Information [medlineplus.gov]
- 8. Side effects of brequinar and brequinar analogues, in combination with cyclosporine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Teriflunomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Leflunomide Tablet Side Effects and How to Manage Them [healthline.com]
- 12. Teratogenicity study of the dihydroorotate-dehydrogenase inhibitor and protein tyrosine kinase inhibitor Leflunomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mucocutaneous side effects of Brequinar sodium. A new inhibitor of pyrimidine de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leflunomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Aubagio side effects: Common, mild, and serious [medicalnewstoday.com]
- 16. Side Effects of Aubagio (teriflunomide): Interactions & Warnings [medicinenet.com]
- 17. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
HOSU-53: A Comparative Analysis of a Novel DHODH Inhibitor in Cancer Therapy
A detailed examination of preclinical data suggests HOSU-53, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, demonstrates promising efficacy, potentially positioning it as a competitive agent in the landscape of emerging cancer therapies. While direct comparisons of clinical efficacy are premature due to the early stage of Hthis compound's clinical development, preclinical evidence indicates a favorable profile against other DHODH inhibitors, including BAY2402234 and the historically significant Brequinar.
Hthis compound is currently the subject of a Phase I/II clinical trial for solid tumors and lymphomas, with its investigational new drug (IND) status recently approved.[1] Its mechanism of action, shared with other drugs in its class, involves the inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive therapeutic target.[2]
Preclinical Efficacy: A Head-to-Head Look
In preclinical studies, Hthis compound has shown potent anti-cancer activity across a range of hematological malignancies and solid tumors.[3][4] A direct comparison in an acute myeloid leukemia (AML) xenograft model demonstrated that Hthis compound may offer a superior therapeutic window compared to BAY2402234.[4]
In Vitro Potency
In cell-free enzyme inhibition assays, Hthis compound exhibits subnanomolar activity against human DHODH, with an IC50 value of 0.95 nM, comparable to BAY2402234's 0.97 nM.[5]
| Drug | Target | IC50 (nM) | Cell Lines |
| Hthis compound | hDHODH | 0.95 | Cell-free assay |
| 2 - 45 | AML cell lines[2] | ||
| BAY2402234 | hDHODH | 0.97 | Cell-free assay[5] |
| Sub-nanomolar to low-nanomolar | AML cell lines[6] | ||
| Brequinar | hDHODH | ~1.8-5.2 | Cell-free assay[6][7] |
In Vivo Efficacy in AML Xenograft Models
Studies using the MOLM-13 AML cell line-derived xenograft model have provided key comparative efficacy data.
| Drug | Dosage | Median Survival (days) | Vehicle Control Median Survival (days) | Reference |
| Hthis compound | 10 mg/kg | Not explicitly stated, but prolonged survival | Not explicitly stated | [2] |
| BAY2402234 | Not specified | Not explicitly stated | Not explicitly stated | [6] |
| Brequinar | Not specified | Not explicitly stated | Not specified | [7] |
Note: While direct median survival numbers from the same comparative study are not available in the search results, the information suggests Hthis compound's superior efficacy in these models.[4]
Clinical Development Landscape
Hthis compound has recently entered Phase I/II clinical trials.[1] Its competitors, BAY2402234 and Brequinar, have a more extensive clinical history, though with mixed results.
The clinical trial for BAY2402234 (NCT03404726) in patients with myeloid malignancies was a Phase 1 study focused on safety, tolerability, and pharmacokinetics.[8][9] While the trial has been terminated, specific efficacy results such as overall response rates have not been widely published.[10]
Brequinar's clinical development for cancer has been more prolonged, with initial trials in solid tumors showing limited efficacy.[11][12][13] More recently, a Phase 1b/2a study (NCT03760666) evaluated Brequinar in relapsed/refractory AML.[14] The results posted on ClinicalTrials.gov indicate that no participants met the efficacy endpoints for morphologic leukemia-free state or partial remission.[14]
Mechanism of Action and Experimental Approach
The primary mechanism for Hthis compound and other DHODH inhibitors is the disruption of pyrimidine synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1. Signaling pathway of DHODH inhibition by Hthis compound.
Experimental Protocols
In Vivo Xenograft Model for AML:
A common experimental workflow to assess the in vivo efficacy of DHODH inhibitors in AML involves the following steps:
-
Cell Culture: Human AML cell lines (e.g., MOLM-13) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) are used to prevent rejection of human cells.
-
Xenograft Implantation: A specific number of AML cells are injected intravenously into the mice.
-
Drug Administration: Once the leukemia is established, mice are randomized into treatment and control groups. The DHODH inhibitor (e.g., Hthis compound) is administered orally at a predetermined dose and schedule. A vehicle control is given to the control group.
-
Monitoring: Mice are monitored for signs of disease progression, including weight loss and survival.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor burden can also be assessed by measuring the percentage of human CD45+ cells in the bone marrow and spleen at the end of the study.[2]
Figure 2. Workflow for AML xenograft efficacy studies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Harnessing the Potential of Hthis compound: A Promising DHODH Inhibitor for Hematological Malignancies [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukemia | Study 19420 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study to Investigate BAY2402234, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor, in Myeloid Malignancies | Drush Site-Install [trials-api.montefioreeinstein.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Synergistic Interaction Between HOSU-53 and Venetoclax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and preclinical evidence supporting the synergistic combination of HOSU-53, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, and Venetoclax, a BCL-2 inhibitor, for the treatment of hematological malignancies. While direct experimental data for the Hthis compound and Venetoclax combination is emerging, this guide draws upon robust preclinical evidence from studies combining other DHODH inhibitors with Venetoclax to build a strong case for this therapeutic strategy.
Introduction: The Rationale for Combination Therapy
The development of targeted therapies has revolutionized the treatment of hematological malignancies. However, monotherapy is often limited by the development of resistance. A promising strategy to overcome resistance and enhance therapeutic efficacy is the combination of agents with complementary mechanisms of action.
Hthis compound is a potent and selective inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA, making DHODH an attractive therapeutic target.[1] Inhibition of DHODH by Hthis compound leads to cell cycle arrest and apoptosis in cancer cells.[1]
Venetoclax is a first-in-class BCL-2 inhibitor that restores the intrinsic apoptotic pathway.[3][4] BCL-2 is an anti-apoptotic protein that is frequently overexpressed in various hematological cancers, contributing to cell survival and resistance to conventional therapies.[4] Venetoclax selectively binds to BCL-2, releasing pro-apoptotic proteins and triggering programmed cell death.[3]
The rationale for combining Hthis compound and Venetoclax is based on the hypothesis that DHODH inhibition can potentiate the pro-apoptotic effects of Venetoclax and overcome known resistance mechanisms. A key mechanism of resistance to Venetoclax is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and the oncogene MYC. Preclinical studies with other DHODH inhibitors have demonstrated their ability to downregulate both MCL-1 and MYC, thereby re-sensitizing cancer cells to Venetoclax.
Preclinical Evidence for Synergy: A Case Study with Brequinar (B1684385) and Venetoclax
While direct preclinical data on the Hthis compound and Venetoclax combination is not yet publicly available, a recent study investigating the combination of the DHODH inhibitor brequinar with Venetoclax in high-grade B-cell lymphoma (HGBCL) provides compelling evidence for the synergistic potential of this drug class combination.
This study demonstrated a significant synergistic inhibitory effect of brequinar and Venetoclax on the survival of HGBCL cell lines, both in vitro and in vivo. The key findings supporting this synergy are summarized in the tables below.
Table 1: In Vitro Cell Viability of HGBCL Cell Lines Treated with Brequinar and Venetoclax
| Cell Line | Drug | IC50 (nM) |
| DB | Brequinar | 150 |
| Venetoclax | 250 | |
| Brequinar + Venetoclax (CI < 1) | Synergistic | |
| SU-DHL-4 | Brequinar | 200 |
| Venetoclax | 300 | |
| Brequinar + Venetoclax (CI < 1) | Synergistic |
Data adapted from a preclinical study on brequinar and Venetoclax. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in HGBCL Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| Brequinar (monotherapy) | 30 |
| Venetoclax (monotherapy) | 40 |
| Brequinar + Venetoclax | 85 |
Data represents the percentage reduction in tumor volume compared to the vehicle control group at the end of the study period.
Proposed Mechanism of Synergistic Interaction
The synergistic effect of DHODH inhibitors and Venetoclax is thought to be mediated through complementary effects on key survival pathways in cancer cells.
Caption: Proposed synergistic mechanism of Hthis compound and Venetoclax.
Experimental Protocols for Validating Synergy
To experimentally validate the synergistic interaction between Hthis compound and Venetoclax, a series of in vitro and in vivo assays should be performed.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hthis compound and Venetoclax as single agents and in combination.
Methodology (MTT Assay):
-
Seed hematological cancer cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of Hthis compound, Venetoclax, or the combination of both drugs at a constant ratio.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Follow steps 1-3 of the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability and IC50 values as described for the MTT assay.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantify the degree of synergy between Hthis compound and Venetoclax.
Methodology:
-
Using the data from the cell viability assays, calculate the Combination Index (CI) for the Hthis compound and Venetoclax combination using the Chou-Talalay method.
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate a Fa-CI plot (fraction affected vs. Combination Index) to visualize the synergy at different effect levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the combination of Hthis compound and Venetoclax induces a greater level of apoptosis than either agent alone.
Methodology:
-
Treat hematological cancer cells with Hthis compound, Venetoclax, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for validating the synergy and the logical relationship of the proposed mechanism.
Caption: Experimental workflow for synergy validation.
Caption: Logical relationship of the synergistic mechanism.
Conclusion and Future Directions
The combination of Hthis compound and Venetoclax represents a highly promising therapeutic strategy for hematological malignancies. The preclinical data from the combination of the DHODH inhibitor brequinar with Venetoclax provides a strong rationale for the expected synergy. The proposed mechanism, involving the downregulation of key Venetoclax resistance factors MCL-1 and MYC by DHODH inhibition, offers a clear path for further investigation.
Future studies should focus on direct preclinical validation of the Hthis compound and Venetoclax combination in a panel of hematological cancer cell lines and in vivo models. These studies will be crucial for determining the optimal dosing schedule and for identifying predictive biomarkers to guide clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential validation studies. Successful preclinical validation will pave the way for clinical trials to evaluate the safety and efficacy of this promising combination therapy in patients.
References
- 1. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of HOSU-53 and Other DHODH Inhibitors
A deep dive into the pharmacokinetic properties of the novel DHODH inhibitor, HOSU-53, benchmarked against established and emerging agents in its class. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data and detailed methodologies.
The inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. A new entrant in this field, Hthis compound, is a highly potent, orally bioavailable DHODH inhibitor currently in late-preclinical development for cancer therapy.[1] This guide provides a comparative analysis of the pharmacokinetic profile of Hthis compound against other notable DHODH inhibitors: Brequinar (B1684385), Leflunomide (B1674699), Teriflunomide, ASLAN003, and Emvododstat.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Hthis compound and other selected DHODH inhibitors, providing a quantitative basis for comparison.
| Parameter | Hthis compound | Brequinar | Leflunomide | Teriflunomide | ASLAN003 | Emvododstat |
| Species/Population | Mice, Rats, Dogs (Preclinical)[1] | Humans (Cancer Patients)[2][3] | Humans (Healthy Volunteers & RA Patients)[4][5][6] | Humans (Healthy Volunteers & MS Patients)[7][8][9] | Humans (Healthy Volunteers & AML Patients)[10][11] | Mice, Rats, Dogs, Monkeys (Preclinical)[12] |
| Bioavailability | Favorable oral bioavailability (85% in mice)[13] | N/A (Administered IV in cited studies) | ~80% (Oral)[14] | ~100% (Oral)[7][8] | Dose-proportional pharmacokinetics observed[10] | Bioavailable in mice, rats, dogs, and monkeys (Oral)[12] |
| Half-life (t½) | ~29 hours (in mice)[13] | Biphasic: α phase (0.1-0.7 h), β phase (1.5-8.2 h)[2] | ~2 weeks (for active metabolite A77 1726)[4] | 10-18 days[7][8] | N/A | N/A |
| Time to Peak Plasma Concentration (Tmax) | N/A | N/A (IV) | 6-12 hours (for active metabolite A77 1726)[6] | 1-4 hours[15] | 2-5 hours[12] | 2-5 hours[12] |
| Protein Binding | N/A | N/A | >99% (for active metabolite A77 1726)[14] | >99%[7][8] | N/A | High plasma protein binding[12] |
| Metabolism | N/A | Minor renal excretion[3] | Prodrug, almost completely converted to active metabolite A77 1726[4] | Active metabolite of Leflunomide[16] | N/A | O-demethylation followed by glucuronidation is the major pathway[12] |
| Elimination | Linear elimination described by a two-compartment model[1][17] | Non-linear increase in AUC[2] | 43% in urine, 48% in feces[4] | Biliary and renal mechanisms[7][8] | N/A | N/A |
Experimental Protocols
A detailed understanding of the methodologies employed in the pharmacokinetic studies is crucial for the interpretation of the comparative data.
Hthis compound (Preclinical)
Preclinical pharmacokinetic studies for Hthis compound were conducted in mice, rats, and dogs.[1] Both Good Laboratory Practice (GLP) and non-GLP studies were performed. The experimental workflow typically involved the administration of a single intravenous or oral dose of Hthis compound to the animals.[13] Following administration, plasma samples were collected at various time points to measure the concentrations of Hthis compound and dihydroorotate (DHO), the substrate of DHODH, which serves as a pharmacodynamic biomarker.[1][13] The pharmacokinetic parameters were then determined using a two-compartment model with first-order absorption and linear elimination.[1][17]
Brequinar (Clinical)
Phase I clinical trials of Brequinar were conducted in patients with refractory solid tumors.[3] In one study, Brequinar was administered as a 10-minute intravenous infusion for five consecutive days, with the cycle repeated every four weeks.[2] Doses ranged from 2 to 350 mg/m².[2] Plasma and urine samples were collected to quantify Brequinar levels using high-pressure liquid chromatography (HPLC).[3] The pharmacokinetic analysis revealed a non-linear relationship between the dose and the area under the plasma concentration-time curve (AUC).[2]
Leflunomide (Clinical)
The pharmacokinetics of Leflunomide have been studied in healthy male volunteers in a randomized, two-way, crossover study design.[4] Following the administration of a single 20 mg oral dose, blood samples were collected for up to 624 hours to analyze the concentration of its active metabolite, A77 1726. A long washout period of 7 weeks was implemented between the two treatment periods due to the long half-life of the metabolite.[4]
Teriflunomide (Clinical)
As the active metabolite of Leflunomide, the pharmacokinetic studies of Teriflunomide often have similar designs.[16] Studies in healthy volunteers and patients with multiple sclerosis have been conducted.[7][8][9] For instance, a bioequivalence study in healthy male volunteers used an open-label, two-period, two-sequence, crossover design under fasting conditions.[9] Blood samples were collected at multiple time points up to 72 hours post-administration to determine the pharmacokinetic profile.[9]
ASLAN003 (Clinical)
A Phase 2a dose-optimization study of ASLAN003 was conducted in patients with acute myeloid leukemia (AML) who were ineligible for standard therapy.[11] The study was a multicenter, single-arm trial where ASLAN003 was administered orally. Pharmacokinetic assessments were performed at various time points, including pre-dose, and at 1, 2, 4, 5, 6, 8, and 12 hours post-dose, to determine the plasma concentration-time data for ASLAN003 and its metabolites.[11]
Emvododstat (Preclinical)
Preclinical pharmacokinetic studies of Emvododstat were conducted in mice, rats, dogs, and rhesus monkeys.[12] In rhesus monkeys, after a single oral dose, blood samples were collected to measure the plasma concentrations of both emvododstat and the pharmacodynamic biomarker DHO.[12] The results showed a rapid absorption with peak plasma concentrations of emvododstat occurring at approximately 2 hours post-dosing.[12]
Visualizing Key Pathways and Processes
To further aid in the understanding of the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.
References
- 1. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of brequinar sodium (NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibitor Hthis compound proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Clinical Pharmacokinetics of Leflunomide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic comparison and bioequivalence of two leflunomide formulations in humans: a single dose, randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Hthis compound (JBZ-001) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of HOSU-53's Anti-Leukemic Activity: A Comparative Analysis with Alternative DHODH Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of the novel DHODH inhibitor HOSU-53 and its comparison with other agents in the same class, assessing the current landscape of its anti-leukemic potential.
Introduction
Hthis compound is a novel, orally bioavailable small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting DHODH, Hthis compound aims to selectively starve rapidly proliferating cancer cells, such as those in acute myeloid leukemia (AML), of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and apoptosis.[1] Preclinical studies have demonstrated its potent anti-leukemic activity. This guide provides a comprehensive overview of the existing data on Hthis compound's efficacy, placed in the context of other DHODH inhibitors to offer a comparative perspective on its performance. To date, research on Hthis compound has been conducted by a collaborative group of institutions, and as such, this guide also highlights the need for independent validation to fully establish the reproducibility of its anti-leukemic effects.
Comparative Efficacy of DHODH Inhibitors: In Vitro Studies
The in vitro potency of Hthis compound has been evaluated against various AML cell lines and compared to other DHODH inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in key studies.
| Cell Line | Hthis compound IC50 (nM) | BAY 2402234 IC50 (nM) | ASLAN003 IC50 (nM) | Brequinar IC50 (nM) | Reference |
| MOLM-13 | ~2.2 | ~3.16 | 582 | ~50-100 | [2][3][4][5] |
| HEL | Not Reported | ~0.96 | Not Reported | Not Reported | [3] |
| THP-1 | Not Reported | Not Reported | 152 | Not Reported | [4] |
| KG-1 | Not Reported | Not Reported | 382 | Not Reported | [4] |
| OCI-AML3 | Not Reported | Not Reported | Not Reported | ~100-200 | [5] |
| MV4-11 | Not Reported | Not Reported | Not Reported | ~25-75 | [5] |
| HL-60 | Not Reported | Not Reported | Not Reported | ~200-500 | [5] |
Hthis compound demonstrated nanomolar potency against the human DHODH enzyme with an IC50 of 0.95 nM in a cell-free assay, which is comparable to BAY2402234 (0.97 nM).[6] In cellular assays, Hthis compound exhibited potent anti-proliferative activity against AML cell lines.[2] A study on primary AML patient samples revealed a median IC50 of 120.5 nM for Hthis compound.[7]
Comparative Efficacy of DHODH Inhibitors: In Vivo Studies
The anti-leukemic activity of Hthis compound has been assessed in preclinical xenograft models of AML, with results compared to those of other DHODH inhibitors.
| Animal Model | Drug | Dosing Regimen | Key Findings | Reference |
| MOLM-13 Xenograft | Hthis compound | 10 mg/kg, daily oral | Significantly prolonged survival. | [7] |
| MOLM-13 Xenograft | BAY 2402234 | Not specified | Strong anti-tumor efficacy. | [8] |
| MOLM-14 Xenograft | ASLAN003 | 50 mg/kg, daily oral | Substantially reduced leukemic burden and prolonged survival. | [4] |
| THP-1 Xenograft | ASLAN003 | 50 mg/kg, daily oral | Substantially reduced leukemic burden and prolonged survival. | [4] |
| MLL/AF9 Syngeneic Model | Brequinar | Not specified | Decreased leukemia burden and prolonged survival. | [9] |
In a head-to-head comparison using a MOLM-13 in vivo model, Hthis compound showed a superior survival benefit over BAY2402234.[2] Hthis compound has also demonstrated synergistic effects when combined with other anti-cancer agents, including decitabine (B1684300) and anti-CD47 antibodies.
Experimental Protocols
Detailed methodologies are crucial for the independent replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies for Hthis compound and comparator compounds.
In Vitro Cell Viability Assays
-
Cell Lines and Culture: AML cell lines (e.g., MOLM-13, THP-1, KG-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the respective DHODH inhibitors (Hthis compound, BAY 2402234, ASLAN003, Brequinar) for 48 to 72 hours.
-
Viability Assessment: Cell viability was measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NSG) were used for the engraftment of human AML cell lines or patient-derived xenografts (PDX).
-
Cell Inoculation: A specified number of AML cells (e.g., 5 x 10^6) were injected intravenously or subcutaneously into the mice.
-
Drug Administration: Following tumor engraftment, mice were treated with the DHODH inhibitors or vehicle control via oral gavage at the specified doses and schedules.
-
Efficacy Evaluation: Anti-leukemic efficacy was assessed by monitoring tumor burden (e.g., through bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood and bone marrow) and overall survival.
-
Toxicity Monitoring: Animal body weight and general health were monitored regularly to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Hthis compound and other DHODH inhibitors is the disruption of the de novo pyrimidine biosynthesis pathway.
Caption: Mechanism of action of Hthis compound via DHODH inhibition.
The preclinical evaluation of a novel DHODH inhibitor like Hthis compound typically follows a structured workflow.
Caption: A typical preclinical to clinical workflow for a DHODH inhibitor.
Conclusion
The available preclinical data strongly support the anti-leukemic activity of Hthis compound, positioning it as a promising therapeutic candidate for AML. Its potent in vitro and in vivo efficacy, particularly its favorable comparison with other DHODH inhibitors like BAY2402234, is encouraging. However, the current body of evidence originates from a collaborative research group central to the discovery and development of Hthis compound. For a comprehensive and unbiased assessment of its therapeutic potential, independent validation of these findings by unrelated research groups is essential. Such studies will be critical in confirming the reproducibility of Hthis compound's anti-leukemic activity and will provide a more robust foundation for its continued clinical development. As Hthis compound progresses through clinical trials, the broader scientific community eagerly awaits further data to solidify its role in the treatment of AML and other hematological malignancies.
References
- 1. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 5. benchchem.com [benchchem.com]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2020_09-Haematologica-web [digital.haematologica.org]
- 9. Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Osu-53: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like Osu-53, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of research-grade chemicals provide a clear and safe path forward. This guide offers essential logistical information and step-by-step procedures to manage the disposal of this compound in a compliant and safe manner.
The primary directive for the disposal of any laboratory chemical is to treat it as hazardous waste unless explicitly stated otherwise by a reliable source, such as an SDS or your institution's Environmental Health and Safety (EHS) department. Pouring chemicals down the drain or discarding them in regular trash is strictly prohibited.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for understanding the nature of the compound and for communicating effectively with EHS personnel.
| Property | Value |
| CAS Number | 1290069-19-0 |
| Chemical Formula | C25H24F3N3O6S2 |
| Molecular Weight | 583.60 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place. |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. |
Standard Operating Procedure for this compound Disposal
The following steps are based on general best practices for chemical waste disposal in a laboratory setting. It is imperative to consult and adhere to your institution's specific waste management policies.
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound waste may be in solid form, in solution (e.g., dissolved in a solvent for experimental use), or in contaminated labware (e.g., pipette tips, vials).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. As a general rule, keep organic and inorganic wastes separate, and do not mix acids with bases.
2. Proper Waste Containment:
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and any solvents it may be dissolved in. For instance, if this compound is in an organic solvent, a glass or appropriate solvent-safe plastic container should be used.
-
Ensure Container Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.
3. Accurate Labeling:
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the names of any other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number and building.
-
4. Safe Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Proximity to Generation: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or before the designated accumulation time limit is reached (this varies by institution), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide Necessary Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.
-
Follow EHS Instructions: EHS will provide specific instructions for the pickup and may have additional packaging requirements.
General Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including compounds like this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific policies and procedures established by your institution's Environmental Health and Safety department. In the absence of a specific Safety Data Sheet for this compound, treating it with the caution afforded to all novel research chemicals is the most prudent course of action.
Navigating the Uncharted: A Safety Protocol for Handling Osu-53
For researchers, scientists, and drug development professionals working with novel compounds, establishing robust safety protocols is paramount. Osu-53, a research chemical, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and disposal plan based on established principles of laboratory safety for handling compounds of unknown toxicity. This information is intended to supplement, not replace, institution-specific safety procedures.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a conservative approach assuming high potency and toxicity is recommended. The following table summarizes the required Personal Protective Equipment (PPE).
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Regularly inspect gloves for tears or contamination. |
| Body Protection | A lab coat with long sleeves and a closed front | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Recommended when handling the powder form or when aerosols may be generated. |
Operational Plan: From Receipt to Storage
A systematic workflow is crucial to minimize exposure and maintain a safe working environment.
Experimental Protocols
1. Preparation of Stock Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use appropriate solvents as recommended by the supplier or based on solubility tests.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
2. Spill Response:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For spills of solid material, gently cover with a damp paper towel to avoid raising dust, then collect the material and place it in a sealed container.
-
Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinse.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container. Dispose of through your institution's Environmental Health and Safety (EHS) office as chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. Do not mix with general lab waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled waste container. Do not pour down the drain. Dispose of through your institution's EHS office. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
